molecular formula C9H12N4O4 B1312201 N3-C4-NHS ester CAS No. 478801-48-8

N3-C4-NHS ester

Número de catálogo: B1312201
Número CAS: 478801-48-8
Peso molecular: 240.22 g/mol
Clave InChI: PJHPYOOVTLZAOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N3-C4-NHS ester is a useful research compound. Its molecular formula is C9H12N4O4 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHPYOOVTLZAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456258
Record name 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478801-48-8
Record name 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N3-C4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-C4-NHS ester, also known as 4-Azidobutanoic acid N-hydroxysuccinimide ester, is a heterobifunctional crosslinking reagent that has become an invaluable tool in the field of bioconjugation. Its unique architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide (B81097) moiety, enables the covalent and sequential linkage of diverse molecules. This linker is particularly prominent in the construction of complex biomolecules, most notably in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The this compound serves as a stable, non-cleavable bridge between the antibody and the therapeutic payload, a critical factor in the efficacy and safety profile of the resulting conjugate.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, reaction mechanisms, and detailed experimental protocols for its application in bioconjugation. It is intended to serve as a resource for researchers and drug development professionals seeking to utilize this versatile linker in their work.

Core Principles and Chemical Properties

This compound is a molecule designed for controlled, stepwise conjugation. This is achieved through its two distinct reactive groups:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently and specifically with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies. The reaction, a nucleophilic acyl substitution, proceeds under mild pH conditions (typically 7.2-8.5) to form a stable and irreversible amide bond.

  • Azide (N3): The terminal azide group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems. This allows for a second, highly specific conjugation step through "click chemistry." The azide group can participate in either a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne (B158145) derivative like DBCO or BCN, forming a stable triazole linkage.

The non-cleavable nature of the C4 alkyl chain ensures that the conjugated molecules remain linked under physiological conditions. In the context of ADCs, this means the cytotoxic payload is only released upon the complete lysosomal degradation of the antibody within the target cancer cell. This mechanism of action can contribute to a wider therapeutic window and reduced off-target toxicity compared to ADCs with cleavable linkers.[1][2]

Quantitative Data Summary

The following tables summarize the key physicochemical and reactivity data for this compound and the associated chemistries.

Property Value Reference
Chemical Name 4-Azidobutanoic acid N-hydroxysuccinimide ester
Synonyms This compound, Azido-C4-NHS
CAS Number 478801-48-8[3]
Molecular Formula C₈H₁₀N₄O₄
Molecular Weight 226.19 g/mol
Purity Typically >95% (confirm with supplier)
Solubility Soluble in organic solvents (DMSO, DMF)[4][5]
Limited solubility in aqueous buffers[4]
Storage -20°C, desiccated, protected from light[3]
Parameter Condition Value Reference
Optimal Reaction pH (NHS Ester Aminolysis) Amine Conjugation7.2 - 8.5[6]
NHS Ester Half-life (Hydrolysis) pH 7.0, Room Temperature~7 hours[7]
pH 8.0, Room Temperature~1 hour[7]
pH 8.5, Room Temperature125-180 minutes[8]
pH 9.0, Room TemperatureMinutes[6][7]
Typical Molar Excess (NHS Ester:Protein) Initial Experiments10:1 to 20:1[8][9]
Typical Reaction Time (NHS Ester Aminolysis) Room Temperature30 - 60 minutes[9]
4°C2 hours to overnight[8]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound, from initial protein modification to the final click chemistry conjugation and characterization of the resulting conjugate.

Protocol 1: Antibody Modification with this compound

This protocol describes the covalent attachment of the this compound to a monoclonal antibody (mAb) via its primary amines.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • UV-Vis Spectrophotometer

Methodology:

  • Antibody Preparation:

    • If the mAb is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column.

    • Adjust the concentration of the mAb to 1-10 mg/mL in the reaction buffer (pH 8.0).

  • This compound Solution Preparation:

    • Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess over the mAb.

    • While gently vortexing, add the calculated volume of the this compound solution to the mAb solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody stability.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Azido-Antibody:

    • Remove unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein fractions.

  • Characterization:

    • Determine the protein concentration of the purified azido-antibody using a BCA assay or by measuring absorbance at 280 nm.

    • The successful incorporation of the azide group can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the N3-C4 moiety.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azido-antibody to an alkyne-containing molecule (e.g., a cytotoxic drug) via CuAAC.

Materials:

  • Purified azido-antibody from Protocol 1

  • Alkyne-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-payload in DMSO or DMF.

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) in deionized water (e.g., 250 mM).

    • Prepare a stock solution of THPTA in deionized water (e.g., 50 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azido-antibody to a final concentration of 1-5 mg/mL in the reaction buffer.

    • Add the alkyne-payload stock solution to achieve a 5- to 10-fold molar excess over the antibody.

    • Add the THPTA stock solution to a final concentration of 1-2 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM. Gently vortex the solution.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification of the ADC:

    • Once the reaction is complete, remove excess reagents and the copper catalyst by size-exclusion chromatography.

  • Characterization:

    • Analyze the purified ADC by SDS-PAGE, which will show a shift in the molecular weight of the antibody chains.

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol outlines a common method for determining the average number of drug molecules conjugated to each antibody.

Materials:

  • Purified ADC

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

Methodology:

  • Sample Preparation:

    • Dilute the purified ADC to a final concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated drugs (higher hydrophobicity).

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry Conjugation cluster_step3 Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) azido_mAb Azido-mAb mAb->azido_mAb NHS Ester Reaction (pH 7.2-8.5) linker This compound linker->azido_mAb ADC Antibody-Drug Conjugate (ADC) azido_mAb->ADC CuAAC Reaction (CuSO4, NaAsc, THPTA) payload Alkyne-Payload payload->ADC purification Purification (SEC) ADC->purification characterization Characterization (HIC, MS) purification->characterization final_product Final ADC Product characterization->final_product

Caption: A generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Signaling Pathway: Mechanism of Action of a Non-Cleavable ADC Targeting HER2

The following diagram illustrates the mechanism of action of an ADC, such as Trastuzumab-DM1 (Kadcyla®), which utilizes a non-cleavable linker and targets the HER2 receptor on cancer cells.[10][11]

ADC_MOA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_trafficking Intracellular Trafficking ADC ADC (e.g., Trastuzumab-DM1) HER2 HER2 Receptor ADC->HER2 1. Binding HER2_dimer HER2 Dimerization HER2->HER2_dimer 2. Inhibition of Dimerization endosome Endosome HER2->endosome 3. Internalization PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT Inhibition RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Inhibition cell_cycle_arrest Cell Cycle Arrest & Apoptosis PI3K_AKT->cell_cycle_arrest Promotion of Survival (Inhibited) RAS_MAPK->cell_cycle_arrest Promotion of Proliferation (Inhibited) tubulin Microtubule Polymerization tubulin->cell_cycle_arrest Disruption lysosome Lysosome endosome->lysosome 4. Trafficking degradation Antibody Degradation lysosome->degradation 5. Lysosomal Proteolysis payload_release Payload-Linker-Amino Acid Release degradation->payload_release payload_release->tubulin 6. Inhibition

Caption: Mechanism of action of a HER2-targeted ADC with a non-cleavable linker, leading to cell death.[10][11]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and stable conjugation of biomolecules. Its application in the synthesis of non-cleavable ADCs has significant implications for the development of targeted cancer therapies. By understanding the core principles of NHS ester and click chemistry, and by following robust experimental protocols, researchers can effectively utilize this reagent to construct novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The detailed methodologies and visual workflows provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this compound in the laboratory.

References

An In-depth Technical Guide to N3-C4-NHS Ester: Structure, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-C4-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation and drug development. This document details its chemical structure, properties, synthesis, and key applications, with a focus on its role in creating antibody-drug conjugates (ADCs). Experimental protocols and visual diagrams are included to facilitate practical implementation in a laboratory setting.

Core Concepts: The Chemical Structure of this compound

This compound, also known as Azido-C4-NHS ester or succinimidyl 4-azidobutanoate, is a versatile molecule designed for the covalent modification of biomolecules. Its structure is characterized by three key functional components:

  • An Azide (B81097) Group (N3): This moiety serves as a bioorthogonal handle for "click chemistry." It readily and specifically reacts with alkyne- or cyclooctyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[1] This high efficiency and specificity make the azide group ideal for targeted conjugation in complex biological systems.

  • A C4 Linker: A four-carbon aliphatic chain provides spacing between the azide and the NHS ester, which can be crucial for mitigating steric hindrance and maintaining the biological activity of the conjugated molecules.

  • An N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[2]

The combination of these components makes this compound a powerful tool for linking different molecules together, a fundamental process in the development of targeted therapeutics and diagnostic agents.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, 4-azidobutanoic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 478801-48-8[3][4]
Molecular Formula C₉H₁₂N₄O₄[3][4]
Molecular Weight 240.22 g/mol [3][4]
Purity >90%[3]
SMILES O=C(ON1C(CCC1=O)=O)CCCCN=[N+]=[N-][3]

Table 2: Physicochemical Properties of 4-Azidobutanoic Acid

PropertyValueReference(s)
CAS Number 54447-68-6[2][5]
Molecular Formula C₄H₇N₃O₂[2][5]
Molecular Weight 129.12 g/mol [2][5]
Boiling Point 135.00 °C[5]
SMILES C(CC(=O)O)CN=[N+]=[N-][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in protein labeling.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its carboxylic acid precursor, 4-azidobutanoic acid, with N-hydroxysuccinimide. This reaction is commonly facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • 4-Azidobutanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF) (if solubility is an issue)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-azidobutanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) indicates the reaction is proceeding.

  • Workup:

    • If DCC was used, filter off the DCU precipitate and wash it with a small amount of cold, anhydrous DCM or THF.

    • If EDC was used, the byproduct is water-soluble and can be removed by washing with water. However, care must be taken as the NHS ester is susceptible to hydrolysis. A non-aqueous workup is preferable.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the crude product in a minimal amount of ethyl acetate.

    • Purify the this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the this compound as a white solid or colorless oil.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Labeling Proteins with this compound

This protocol describes a general procedure for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. The molar excess of the NHS ester will depend on the desired degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4 °C overnight with gentle mixing.

  • Quenching the Reaction: To stop the reaction and quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Synthesis_of_N3_C4_NHS_Ester cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Reactant1 4-Azidobutanoic Acid Reaction Esterification Reactant1->Reaction Reactant2 N-Hydroxysuccinimide (NHS) Reactant2->Reaction CouplingAgent DCC or EDC CouplingAgent->Reaction Solvent Anhydrous DCM/THF Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Crude Product Product This compound Purification->Product Pure Product

Synthesis of this compound.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody (mAb) BufferExchange Buffer Exchange (pH 8.3-8.5) Antibody->BufferExchange Conjugation Conjugation Reaction (mAb + Azide-Linker-Drug) BufferExchange->Conjugation Linker This compound ClickReaction Click Chemistry (CuAAC or SPAAC) Linker->ClickReaction Drug Alkyne-Drug Payload Drug->ClickReaction LinkerDrug Azide-Linker-Drug ClickReaction->LinkerDrug LinkerDrug->Conjugation Quenching Quenching (e.g., Tris) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Analysis Characterization (DAR, etc.) ADC->Analysis

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its dual functionality allows for the straightforward and efficient conjugation of diverse molecules, enabling the construction of complex bioconjugates such as antibody-drug conjugates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in a variety of research and development applications. Careful optimization of reaction conditions and purification procedures will ensure the generation of high-quality conjugates for downstream use.

References

A Technical Guide to the Solubility and Application of N3-C4-NHS Ester in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N3-C4-NHS ester in dimethyl sulfoxide (B87167) (DMSO). It is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the effective use of this versatile bioconjugation reagent. This document outlines qualitative and quantitative solubility parameters, detailed experimental protocols, and visual workflows to facilitate seamless integration into research and development pipelines.

Core Topic: Understanding the Solubility of this compound

N3-(C4)-N-hydroxysuccinimide (NHS) ester, also known as Azidobutyric acid NHS ester, is a key reagent in bioconjugation and click chemistry. Its utility lies in its bifunctional nature, possessing an azide (B81097) group for click chemistry reactions and an NHS ester for covalent modification of primary amines on biomolecules. A thorough understanding of its solubility is paramount for successful and reproducible experimental outcomes.

While specific quantitative solubility values for this compound in DMSO are not extensively published, it is widely reported as being soluble in organic solvents, with DMSO being a preferred choice for preparing stock solutions.[1][2][3] The general practice is to dissolve the NHS ester in anhydrous DMSO immediately prior to use to prevent hydrolysis of the moisture-sensitive NHS ester group.[4][5]

Data Presentation: Solubility and Physicochemical Properties

The following tables summarize the available qualitative and calculated quantitative data regarding the solubility and key properties of this compound.

Table 1: Qualitative and Calculated Quantitative Solubility of this compound in DMSO

SolventQualitative SolubilityCalculated Concentration ExampleNotes
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]~38.3 mg/mL (169 mM)¹Anhydrous DMSO is highly recommended to prevent hydrolysis of the NHS ester.[4] Stock solutions in DMSO should be prepared fresh, though some sources suggest they can be stored at -20°C for short periods.[6][7]
Dimethylformamide (DMF)Soluble[1][3]-Amine-free DMF should be used as any amine contaminants will react with the NHS ester.[6][7]

¹This concentration is calculated based on a protocol for a similar compound, Azidobutyrate NHS Ester, where 2.3 mg is dissolved in 60 µL of DMSO.[8]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₁₀N₄O₄[3][8]
Molecular Weight226.19 g/mol [3][8]
PurityTypically >95% (by ¹H NMR and HPLC)[3]
AppearanceColorless solid[1]
Storage Conditions-20°C, desiccated[1][2]

Experimental Protocols

This section provides detailed methodologies for the preparation of a stock solution and a general procedure for determining the solubility of this compound in DMSO.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a stock solution of this compound in DMSO for use in a typical bioconjugation reaction.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Weigh a precise amount of this compound (e.g., 2.3 mg) into a microcentrifuge tube.

  • Dissolution: Add a small, measured volume of anhydrous DMSO (e.g., 60 µL) to the solid.

  • Mixing: Vortex the tube thoroughly to ensure the solid is completely dissolved.

  • Immediate Use: It is highly recommended to use the freshly prepared solution immediately for the conjugation reaction.

Protocol 2: Determination of this compound Solubility in DMSO

This protocol outlines a general method for determining the equilibrium solubility of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Sealed vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration:

    • Tightly cap the vial to prevent solvent evaporation.

    • Agitate the vial using a vortex mixer for an extended period (e.g., 24 hours) at a controlled temperature (e.g., 25°C) to allow the solution to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

    • Gravimetrically determine the concentration by evaporating the solvent from the aliquot and weighing the remaining solid.

  • Data Reporting:

    • Express the solubility in mg/mL and calculate the molarity using the molecular weight of this compound.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway involving this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Prepare this compound Stock Solution in DMSO conjugation Add NHS Ester to Biomolecule (Molar Excess) reagent_prep->conjugation biomolecule_prep Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) biomolecule_prep->conjugation incubation Incubate (1-4h at RT or overnight at 4°C) conjugation->incubation quenching Quench Reaction (e.g., Tris or Glycine) incubation->quenching purification Purify Conjugate (e.g., Size Exclusion Chromatography) quenching->purification analysis Characterize Conjugate (e.g., UV-Vis Spectroscopy) purification->analysis

Caption: Experimental workflow for bioconjugation using this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product azide Azide-Modified Biomolecule (from this compound) triazole Stable Triazole Linkage (Bioconjugate) azide->triazole alkyne Alkyne-Containing Molecule alkyne->triazole copper Copper(I) copper->triazole catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

References

N3-C4-NHS Ester: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are powerful tools in bioconjugation, enabling the formation of stable amide bonds with primary amines on biomolecules. The N3-C4-NHS ester is a versatile, non-cleavable linker containing an azide (B81097) group, making it particularly valuable for applications in antibody-drug conjugates (ADCs) and click chemistry.[1] Understanding the stability and optimal storage conditions of this reagent is critical for successful and reproducible conjugation outcomes. This guide provides an in-depth overview of the factors influencing this compound stability, recommended storage protocols, and methods for assessing its reactivity.

Core Concepts: Reactivity and Competing Hydrolysis

The utility of NHS esters lies in their reactivity with primary amines, found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[2] This reaction, known as aminolysis, proceeds via nucleophilic acyl substitution to form a stable amide bond. However, a competing reaction, hydrolysis, where the NHS ester reacts with water, is a primary concern.[3] Hydrolysis results in the formation of an inactive carboxylic acid, reducing the efficiency of the desired conjugation.[3] The rates of both aminolysis and hydrolysis are significantly influenced by pH and temperature.[4]

Quantitative Data Summary

The stability of NHS esters is highly dependent on the experimental conditions. The following tables summarize key quantitative data regarding the stability of NHS esters in general, which serves as a strong guideline for the handling of this compound.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Room Temperature~7 hours
8.04~1 hour
8.5Room Temperature125-180 minutes
8.6410 minutes
9.0Room TemperatureMinutes

Table 1: Stability of NHS Esters as a Function of pH and Temperature.[5][6][7][8]

Recommended Storage Conditions for this compound
Solid Form Store at -20°C, desiccated and protected from light.[1][9][10][11]
In Anhydrous Solvent (e.g., DMSO, DMF) Aliquot and store at -20°C or -80°C.[9][12]
Aqueous Solutions Prepare immediately before use; do not store.[9][12]

Table 2: Recommended Storage Conditions for this compound.

Factors Influencing Stability

pH: The pH of the reaction buffer is the most critical factor. While the aminolysis reaction is favored at a slightly alkaline pH (typically 7.2-8.5) where primary amines are deprotonated and thus more nucleophilic, higher pH values dramatically increase the rate of hydrolysis.[6][][14]

Temperature: Lower temperatures slow down the rate of both aminolysis and hydrolysis.[3] Performing conjugations at 4°C can be advantageous for labile molecules or when longer reaction times are required.[3]

Moisture: NHS esters are highly susceptible to hydrolysis and should be protected from moisture.[15] It is crucial to use anhydrous solvents and to allow refrigerated reagents to equilibrate to room temperature before opening to prevent condensation.[15]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general workflow for the conjugation of this compound to a protein.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline (PBS), borate, or carbonate buffer) at a pH between 7.2 and 8.5.[3][6]

    • Ensure the protein concentration is suitable for the intended application.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[12][16]

    • The concentration of the stock solution will depend on the desired molar excess for the reaction.

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.[5]

    • Keep the final concentration of the organic solvent below 10% to minimize protein denaturation.[5]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5][12]

  • Quench the Reaction:

    • Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[5][6]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]

Protocol 2: Spectrophotometric Assay for NHS Ester Hydrolysis

This method allows for the monitoring of NHS ester hydrolysis by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[3][15]

  • Prepare Buffer Solutions:

    • Prepare a series of amine-free buffers at different pH values (e.g., pH 7.0, 8.0, 9.0).

  • Prepare NHS Ester Solution:

    • Dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Initiate Hydrolysis:

    • Add a small volume of the this compound stock solution to each of the pre-warmed buffer solutions in separate cuvettes.

    • Mix quickly and start recording the absorbance at 260 nm at regular time intervals.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus time for each pH.

    • The initial rate of hydrolysis can be determined from the slope of the curve.

    • The half-life (t½) of the NHS ester at a given pH can be calculated from the time it takes for the absorbance to reach half of its maximum value, which corresponds to complete hydrolysis.[17]

Visualizations

Reaction_Pathway N3_C4_NHS_ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate N3_C4_NHS_ester->Tetrahedral_Intermediate Aminolysis Carboxylic_Acid Inactive Carboxylic Acid N3_C4_NHS_ester->Carboxylic_Acid Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (Conjugate) Tetrahedral_Intermediate->Amide_Bond NHS N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS Water Water (Hydrolysis) Water->Carboxylic_Acid

Caption: Reaction pathway of this compound with a primary amine and the competing hydrolysis reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Conjugation Mix Protein and NHS Ester (Incubate) Prepare_Protein->Conjugation Prepare_NHS Dissolve this compound in Anhydrous Solvent Prepare_NHS->Conjugation Quench Quench Reaction (e.g., with Tris) Conjugation->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze Conjugate Purify->Analyze

Caption: A typical experimental workflow for bioconjugation using this compound.

Signaling_Pathway cluster_adc Antibody-Drug Conjugate (ADC) Internalization ADC Antibody-Drug Conjugate (Antibody + N3-C4 Linker + Drug) Receptor Target Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation of Antibody Target_Action Action on Target (e.g., DNA damage) Drug_Release->Target_Action

Caption: Simplified signaling pathway of an ADC utilizing a non-cleavable linker like this compound.

References

An In-depth Technical Guide to the Reactivity and Application of N3-C4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-C4-NHS ester, a heterobifunctional crosslinker, detailing its core reactivity, applications in bioconjugation and drug development, and experimental protocols for its use.

Introduction to this compound

The this compound is a versatile chemical tool that incorporates two key reactive functionalities: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) (N3) group, connected by a C4 spacer. This dual functionality allows for a two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the azide group enables subsequent modification through "click chemistry."[1][2][3] This reagent is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), fluorescent labeling, and the attachment of biomolecules to surfaces.[2][4][5]

The structure of this compound consists of:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[6][7]

  • Azide (N3) Group: A bioorthogonal functional group that selectively reacts with alkynes or cyclooctynes in click chemistry reactions.[2]

  • C4 Linker: A four-carbon spacer that provides spatial separation between the conjugated molecule and the azide functionality.

Core Reactivity and Principles

The utility of this compound lies in its two distinct reactive ends, which can be addressed in a sequential manner.

NHS Ester Reactivity with Primary Amines

The reaction of the NHS ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[8][]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile and cleaves the ester bond. This reaction inactivates the reagent and its rate is highly dependent on pH and temperature.[8][10]

dot

Experimental_Workflow start Start: Protein in Amine-Free Buffer prep_nhs Prepare fresh N3-C4-NHS ester solution in DMSO/DMF start->prep_nhs reaction1 Step 1: NHS Ester Reaction (Protein + this compound) start->reaction1 prep_nhs->reaction1 incubation1 Incubate RT or 4°C reaction1->incubation1 quench1 Quench with Tris buffer incubation1->quench1 purification1 Purify azide-functionalized protein (Desalting column/Dialysis) quench1->purification1 prep_click Prepare alkyne-molecule and click chemistry reagents purification1->prep_click reaction2 Step 2: Click Chemistry Reaction (Azide-protein + Alkyne-molecule) purification1->reaction2 prep_click->reaction2 incubation2 Incubate RT reaction2->incubation2 purification2 Purify final conjugate (SEC/TFF) incubation2->purification2 end End: Purified Conjugate purification2->end

References

An In-depth Technical Guide to the N3-C4-NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of modern bioconjugation, prized for its efficiency and selectivity in forming stable amide bonds with primary amines. This guide focuses specifically on the N3-C4-NHS ester, also known as 4-Azidobutyric acid NHS ester, a heterobifunctional linker that serves a dual purpose. It leverages the robust and well-characterized NHS ester-amine reaction to covalently attach a four-carbon spacer arm terminating in an azide (B81097) (N3) group. This azide functionality is a bioorthogonal handle, enabling subsequent conjugation to alkyne-modified molecules via "click chemistry." This two-step approach is fundamental in the synthesis of complex biomolecular constructs, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and custom assay reagents. This document provides a comprehensive overview of the reaction mechanism, kinetics, critical experimental parameters, and detailed protocols to empower researchers in leveraging this versatile chemical tool.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between an this compound and a primary amine is a classic nucleophilic acyl substitution.[][2] Primary amines (–NH2), present at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are the principal targets for this conjugation method.[3][4]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester.[2][5][6]

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.[][5]

  • Amide Bond Formation and NHS Release: The intermediate rapidly collapses, reforming the carbonyl double bond and displacing the N-hydroxysuccinimide group. This yields a highly stable amide bond and releases NHS as a byproduct.[][3][5]

The resulting amide linkage is thermodynamically stable and effectively irreversible under physiological conditions, a critical feature for creating robust bioconjugates for in vivo or long-term assay applications.[][7][8]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_N3 N3-(CH2)3-CO-O-NHS (this compound) Intermediate Transient Tetrahedral Intermediate R_N3->Intermediate Nucleophilic Attack by Primary Amine P_NH2 R'-NH2 (Primary Amine on Protein/Molecule) P_NH2->Intermediate Conjugate N3-(CH2)3-CO-NH-R' (Stable Amide Bond) Intermediate->Conjugate Collapse & Release NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: this compound Reaction Mechanism.

Quantitative Data Summary

Successful conjugation hinges on controlling experimental parameters to favor the desired aminolysis reaction over the competing hydrolysis of the NHS ester.

Critical Reaction Parameters

The efficiency of the conjugation is governed by several factors, with pH being the most critical.[2][9][10][11]

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal balance between amine nucleophilicity and NHS ester stability. The most commonly recommended range is pH 8.3-8.5.[2][3][9][10]
Temperature 4°C to Room Temperature (~25°C)Lower temperatures (4°C) can be used to slow hydrolysis for longer reactions, while room temperature allows for faster conjugation (30-60 min).[][3][12][13]
Reaction Time 30 min - 4 hoursDependent on temperature, pH, and reactant concentrations. Can be extended overnight at 4°C.[3][9]
Buffer Choice Phosphate, Bicarbonate, Borate, HEPESCrucially, avoid buffers containing primary amines (e.g., Tris, Glycine) as they compete for reaction with the NHS ester.[2][3][13]
Solvent DMSO or DMFThis compound is often dissolved in a small amount of anhydrous organic solvent before addition to the aqueous reaction buffer.[9][10][13]
Molar Excess 10-50 fold (Ester:Protein)Starting point for optimization; depends on protein concentration and desired degree of labeling.[12]
Protein Conc. 1-10 mg/mLHigher concentrations favor the desired bimolecular reaction over hydrolysis.[10][12]
Hydrolytic Stability of NHS Esters vs. pH

Hydrolysis is the primary competing side reaction where the NHS ester reacts with water, rendering it inactive.[2][3] The rate of hydrolysis is highly pH-dependent, increasing significantly as the pH becomes more alkaline.[3][7]

pHTemperature (°C)Approximate Half-life of NHS Ester
7.00°C4 - 5 hours[3]
7.0Room Temperature~7 hours[2]
8.04°C~1 hour[2]
8.64°C10 minutes[3]
9.0Room TemperatureMinutes[2]

This data underscores the importance of performing the reaction promptly after the NHS ester is introduced into the aqueous buffer.

Experimental Protocols

The following sections provide detailed methodologies for protein and oligonucleotide labeling.

Protocol: Labeling a Protein with this compound

This protocol describes the covalent attachment of the azido-butanoate linker to a protein, such as an antibody.

Materials:

  • Protein (1-10 mg/mL in a suitable buffer)

  • This compound (Azidobutyric acid NHS ester)

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Phosphate, pH 8.3-8.5

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If the storage buffer contains Tris or other primary amines, it must be exchanged with the Reaction Buffer using a desalting column or dialysis.[12][13]

  • NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[12][13] The NHS ester is moisture-sensitive and should not be stored in solution.[13]

  • Reaction Initiation: Add a calculated molar excess (e.g., 20-fold) of the dissolved this compound solution to the protein solution.[13][14] Gently mix. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.[13][14]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[3][12][13]

  • Quenching (Optional but Recommended): Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.[12][14]

  • Purification: Remove excess, unreacted linker and byproducts (NHS) by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[9][12][13]

  • Characterization & Storage: Determine the concentration of the final azide-functionalized protein. The conjugate is now ready for subsequent click chemistry reactions or can be stored under conditions optimal for the parent protein.

Protocol: Labeling an Amine-Modified Oligonucleotide

This protocol is adapted for labeling synthetic oligonucleotides containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 9.0[15]

  • Organic Solvent: Anhydrous DMSO, DMF, or Acetonitrile (ACN)[15]

  • Purification System: Desalting column (e.g., Glen Gel-Pak™ or equivalent)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the Reaction Buffer (e.g., 0.2 µmoles in 500 µL).[5][15]

  • NHS Ester Solution Preparation: Dissolve the this compound in a minimal amount of organic solvent (e.g., 2.3 mg in 60 µL of ACN for a 0.2 µmole scale reaction).[15]

  • Reaction Initiation: Add the NHS ester solution (e.g., 5-10 equivalents) to the dissolved oligonucleotide.[5][15]

  • Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.[5]

  • Purification: Separate the labeled oligonucleotide conjugate from salts and excess unreacted label using a desalting column.[5]

Mandatory Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the logical flow of the protein labeling protocol described in Section 4.1.

Experimental_Workflow node_prep node_prep node_reagent node_reagent node_reaction node_reaction node_purify node_purify node_final node_final A 1. Protein Preparation (Buffer Exchange to Amine-Free Buffer) C 3. Initiate Reaction (Add Ester to Protein, pH 8.3-8.5) A->C B 2. Prepare this compound Stock Solution in DMSO/DMF B->C D 4. Incubation (30-60 min RT or 2-4h at 4°C) C->D E 5. Quench Reaction (Add Tris or Glycine) D->E F 6. Purification (Size-Exclusion Chromatography / Dialysis) E->F G 7. Final Product (Azide-Functionalized Protein) F->G

Caption: General workflow for protein labeling.
Application in Antibody-Drug Conjugate (ADC) Synthesis

The this compound is a key component in multi-step ADC synthesis. It acts as a linker to introduce the azide handle onto the antibody, which is then "clicked" to a drug payload containing an alkyne group.

ADC_Synthesis_Pathway cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Drug Conjugation node_mol node_mol node_proc node_proc node_final node_final Ab Antibody (mAb) with Lysine -NH2 groups Reaction1 NHS Ester Reaction (pH 8.3) Ab->Reaction1 Linker This compound Linker->Reaction1 Ab_N3 Azide-Functionalized Antibody (mAb-N3) Reaction1->Ab_N3 Reaction2 Click Chemistry (e.g., SPAAC or CuAAC) Ab_N3->Reaction2 Drug Alkyne-Modified Drug Payload Drug->Reaction2 ADC Final Antibody-Drug Conjugate (ADC) Reaction2->ADC

Caption: Logical pathway for ADC synthesis.

References

N3-C4-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 478801-48-8

This technical guide provides an in-depth overview of N3-C4-NHS ester, a bifunctional, non-cleavable linker widely utilized in the fields of bioconjugation and drug development. It is an essential tool for researchers and scientists focused on creating stable bioconjugates, particularly antibody-drug conjugates (ADCs). This document outlines the compound's physicochemical properties, provides detailed experimental protocols for its use, and illustrates key workflows and reaction mechanisms.

Core Properties and Specifications

This compound, also known as (2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate, is a versatile crosslinking reagent. It features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) group. The NHS ester facilitates covalent bond formation with primary amines, such as those found on the lysine (B10760008) residues of antibodies and other proteins. The azide group enables subsequent conjugation to molecules containing an alkyne group via click chemistry.[1][2]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers.[3][4][5]

PropertyValueCitations
CAS Number 478801-48-8[3][4][5]
Molecular Formula C₉H₁₂N₄O₄[3][5]
Molecular Weight 240.22 g/mol [3][4]
Appearance White to off-white solid
Purity ≥95% to ≥98%[3]
SMILES O=C(ON1C(CCC1=O)=O)CCCCN=[N+]=[N-][4][5]
Quality Control and Storage

For optimal performance and longevity, adherence to proper storage and handling procedures is critical.

ParameterRecommendationCitations
Storage Store at -20°C, desiccated. Equilibrate vial to room temperature before opening to prevent moisture condensation.[2]
Solubility Soluble in anhydrous DMSO and DMF.[2]
Stability The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Prepare stock solutions immediately before use and avoid long-term storage in solution.[2][6]

Mechanism of Action and Applications

The dual functionality of this compound allows for a two-step conjugation strategy, making it a valuable linker in the construction of complex biomolecules like ADCs.

  • Amine Conjugation: The NHS ester reacts with primary amines (e.g., lysine side chains on an antibody) under mild basic conditions (pH 7.2-8.5) to form a stable amide bond.[7][8]

  • Click Chemistry: The terminal azide group allows for a highly specific and efficient reaction with an alkyne-modified molecule (e.g., a cytotoxic drug) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1]

This linker is classified as non-cleavable, meaning that in the context of an ADC, the drug is released only after the complete degradation of the antibody backbone within the lysosome of a target cell.[9] This can enhance the stability of the ADC in circulation.

Experimental Protocols

The following sections provide detailed methodologies for the two primary reactions involving this compound.

Protocol 1: Antibody Conjugation via NHS Ester Reaction

This protocol details the conjugation of this compound to an antibody, introducing an azide handle for subsequent click chemistry.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Methodology:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to an amine-free buffer like PBS using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Vortex to ensure complete dissolution. Do not store the stock solution.[10]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester.

    • Incubate for 15-30 minutes at room temperature.[10]

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the purified azide-modified antibody.

Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the conjugation of the azide-modified antibody to an alkyne-containing molecule (e.g., a drug payload).

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., TBTA)

  • Reaction Buffer (e.g., PBS)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Click Reaction:

    • In a reaction vessel, combine the azide-modified antibody and a 3- to 5-fold molar excess of the alkyne-containing molecule.

    • Add the TBTA ligand to the reaction mixture at a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C.

  • Purification:

    • Purify the resulting antibody-drug conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents and the drug payload.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided below to illustrate the key processes involving this compound.

Two-Step ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Click Chemistry Antibody Antibody (with primary amines) Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody NHS Ester Reaction (pH 8.3-8.5) NHS_Ester This compound NHS_Ester->Antibody ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->ADC CuAAC Reaction (CuSO4, Ascorbate) Purification1 Purification (Desalting) Azide_Antibody->Purification1 Alkyne_Drug Alkyne-Modified Drug Alkyne_Drug->Azide_Antibody Purification2 Purification (SEC) ADC->Purification2 NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Primary_Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Primary_Amine->Intermediate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Intermediate Amide_Bond Stable Amide Bond (R-NH-CO-C4-N3) Intermediate->Amide_Bond Collapse NHS_Byproduct N-Hydroxysuccinimide (Byproduct) Intermediate->NHS_Byproduct Leaving Group ADC_Internalization ADC ADC binds to Target Cell Receptor Internalization Receptor-Mediated Endocytosis ADC->Internalization Endosome ADC in Endosome Internalization->Endosome Lysosome Lysosomal Fusion Endosome->Lysosome Degradation Antibody Degradation by Lysosomal Proteases Lysosome->Degradation Release Drug-Linker-Amino Acid Metabolite Released Degradation->Release Action Drug exerts cytotoxic effect Release->Action

References

An In-depth Technical Guide to the N3-C4-NHS Ester: Structure, Function, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-C4-NHS ester, a bifunctional linker widely utilized in bioconjugation, with a particular focus on its application in the development of antibody-drug conjugates (ADCs). This document details the core physicochemical properties of the molecule, the specific role of its C4 spacer, and provides detailed experimental protocols for its use.

Core Principles of the this compound

The this compound, also known as 5-azidopentanoic acid succinimidyl ester, is a heterobifunctional crosslinker. Its structure features two key reactive moieties at either end of a four-carbon alkyl chain, or C4 spacer. This design allows for the sequential and controlled conjugation of two different molecules.

The two reactive ends are:

  • An Azide (B81097) Group (-N3): This functional group is stable under most biological conditions and serves as a handle for "click chemistry."[1] Specifically, it can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN), respectively, to form a stable triazole linkage.[2][3][4]

  • An N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that selectively forms a stable amide bond with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies.[2]

This dual reactivity makes the this compound a versatile tool for linking a wide range of biomolecules to other substrates, including fluorescent dyes, peptides, and cytotoxic drugs.

Physicochemical Properties

The fundamental properties of the this compound are summarized in the table below, providing essential data for experimental design.

PropertyValue
Chemical Name 5-azidopentanoic acid succinimidyl ester
Synonyms This compound, Azido-C4-NHS ester
CAS Number 478801-48-8
Molecular Formula C9H12N4O4
Molecular Weight 240.22 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in organic solvents like DMSO and DMF
Storage Conditions -20°C, desiccated
The Role of the C4 Spacer

The C4 spacer is an integral component of the this compound, influencing the overall properties and performance of the resulting bioconjugate.

  • Spatial Separation: The primary function of the C4 spacer is to provide a defined distance between the two conjugated molecules. This separation can be critical for minimizing steric hindrance, which might otherwise impair the biological activity of a protein or the binding affinity of an antibody.

  • Hydrophobicity: The C4 alkyl chain is hydrophobic in nature. In the context of ADCs, the hydrophobicity of the linker can influence the aggregation, solubility, and pharmacokinetic properties of the conjugate. While highly hydrophobic linkers can sometimes lead to aggregation, shorter alkyl chains like C4 are often well-tolerated.

  • Flexibility: The single bonds within the C4 alkyl chain allow for rotational freedom, providing flexibility to the linker. This can be advantageous in allowing the conjugated molecules to adopt optimal orientations for biological interactions.

The estimated spacer arm length of the C4 moiety, from the nitrogen of the newly formed amide bond to the first nitrogen of the azide group, is approximately 6.1 Å. This estimation is based on standard bond lengths (C-C: ~1.54 Å, C-N: ~1.47 Å) in a fully extended, all-trans conformation.[5] The actual end-to-end distance in solution will be dynamic due to the conformational flexibility of the alkyl chain.[6]

While direct, peer-reviewed studies providing a quantitative comparison of the C4 spacer against other alkyl (e.g., C2, C3, C5) or PEG spacers in the context of N3-NHS esters are limited, the choice of spacer length is a critical parameter in linker design that is often optimized empirically for each specific application to balance stability, solubility, and biological activity.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow to generate an antibody-drug conjugate.

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the this compound to primary amines on an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the purified azide-modified antibody using a standard protein assay (e.g., BCA assay).

    • The degree of labeling (DOL), or the average number of azide groups per antibody, can be determined by mass spectrometry.

Protocol 2: Click Chemistry Conjugation of a Drug Payload

This protocol outlines the conjugation of an alkyne-functionalized cytotoxic drug to the azide-modified antibody via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Azide-modified antibody from Protocol 1

  • Alkyne-functionalized cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelating ligand (e.g., THPTA)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized drug in DMSO.

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate (B8700270), and THPTA in a degassed buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified antibody and a 2- to 10-fold molar excess of the alkyne-functionalized drug.

    • Premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the copper/ligand complex to the antibody/drug mixture to a final copper concentration of 50-200 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if the components are light-sensitive.

  • Purification:

    • Purify the final ADC using size-exclusion chromatography to remove the copper catalyst, excess drug, and other reagents.

  • Characterization:

    • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and size-exclusion chromatography.

Application in Antibody-Drug Conjugate (ADC) Development Targeting the HER2 Pathway

A prominent application of the this compound is in the synthesis of ADCs. The non-cleavable nature of the amide bond formed by the NHS ester and the stable triazole linkage from click chemistry result in a highly stable ADC in circulation. This is particularly relevant for ADCs that rely on the complete degradation of the antibody in the lysosome to release the cytotoxic payload.[9]

A key target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers and other malignancies.[10][11] The binding of an anti-HER2 antibody to the receptor triggers internalization of the ADC-receptor complex.[12] Once inside the lysosome, the antibody is degraded, releasing the drug-linker-amino acid complex, which can then exert its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the cancer cell.[10]

Visualizations

The following diagrams illustrate the chemical structures, experimental workflows, and biological pathways discussed in this guide.

N3_C4_NHS_Ester_Structure cluster_reagents Reactants cluster_products Conjugation Steps protein Protein-NH₂ intermediate Protein-N₃ protein->intermediate NHS Ester Reaction (pH 8.3-8.5) linker N₃-C₄-NHS Ester linker->intermediate payload Alkyne-Payload adc Antibody-Drug Conjugate payload->adc intermediate->adc Click Chemistry (CuAAC or SPAAC)

Figure 1: General workflow for ADC synthesis.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization prep Antibody Preparation (Buffer Exchange) labeling Antibody Labeling with N₃-C₄-NHS Ester prep->labeling purify1 Purification of Azide-Modified Antibody labeling->purify1 conjugation Click Chemistry Conjugation of Alkyne-Payload purify1->conjugation purify2 Final ADC Purification (e.g., SEC) conjugation->purify2 dar DAR Analysis (HIC, MS) purify2->dar purity Purity & Aggregation (SEC) purify2->purity potency In Vitro Cytotoxicity (e.g., MTT Assay) purify2->potency

Figure 2: Experimental workflow for ADC production.

HER2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR/HER3/HER4 EGFR->PI3K EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gene Transcription

Figure 3: Simplified HER2 signaling pathway.

Conclusion

The this compound is a powerful and versatile bifunctional linker that enables the efficient and controlled conjugation of biomolecules. Its defined C4 spacer provides a balance of spatial separation and a manageable hydrophobic profile, making it a valuable tool in the development of complex bioconjugates like ADCs. A thorough understanding of its chemical properties and the optimization of reaction conditions are paramount to achieving high conjugation efficiency and producing stable, functional biotherapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this important chemical tool in their drug development and scientific research endeavors.

References

An In-depth Technical Guide to N3-C4-NHS Ester for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N3-C4-NHS ester, a bifunctional linker critical in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document outlines its core properties, provides detailed experimental protocols, and presents quantitative data to enable researchers to effectively utilize this versatile molecule.

Introduction to this compound

This compound, also known as 5-azidopentanoyl-NHS ester, is a non-cleavable linker that possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) (N3) group. This dual functionality allows for a two-step conjugation strategy. The NHS ester facilitates covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, while the azide group enables subsequent "click chemistry" reactions for the attachment of a payload molecule.[1][2]

Chemical Structure:

  • Molecular Formula: C9H12N4O4[3][4]

  • Molecular Weight: 240.22 g/mol [3][4]

  • CAS Number: 478801-48-8[3][4]

The this compound is a valuable tool in drug development, offering a stable linkage for ADCs. Its application extends to various bioconjugation techniques where precise and stable molecular connections are required.[1][2]

Core Principles of this compound Chemistry

The utility of this compound lies in its two distinct reactive ends, enabling a sequential and controlled conjugation process.

Amine-Reactive NHS Ester Conjugation

The NHS ester group reacts with primary amines (e.g., on lysine side chains and the N-terminus of proteins) via nucleophilic acyl substitution to form a stable amide bond.[5][] This reaction is highly efficient under mild, slightly alkaline conditions.[5]

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5 to ensure the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[5][7]

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are essential to prevent competition with the target biomolecule.[8][]

  • Temperature: The reaction can be performed at room temperature or at 4°C to modulate the reaction rate and accommodate sensitive biomolecules.[10]

A competing reaction is the hydrolysis of the NHS ester in an aqueous solution, which increases with pH.[5] Careful control of reaction conditions is therefore critical for successful conjugation.

Bioorthogonal Azide "Click Chemistry"

The terminal azide group of the linker is inert to most biological functional groups, making it bioorthogonal.[11] It can specifically react with an alkyne-modified payload through cycloaddition reactions, a cornerstone of "click chemistry."[12]

Two primary forms of azide-alkyne cycloaddition are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst to form a 1,4-disubstituted triazole ring.[13][14] It is known for its fast reaction kinetics.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[11][15] The release of ring strain drives the reaction forward, making it ideal for applications in living systems where copper toxicity is a concern.[11][16]

Quantitative Data for Experimental Design

The following tables summarize key quantitative data to aid in the design and optimization of experiments using this compound.

Table 1: Stability of NHS Esters - Half-life vs. pH
pHTemperatureHalf-life of NHS Ester
7.0Room Temperature4-5 hours
8.0Room Temperature~1 hour
8.6Room Temperature~10 minutes
9.0Room Temperature<10 minutes

Data sourced from multiple references indicating the strong dependence of NHS ester stability on pH. As pH increases, the rate of hydrolysis accelerates, reducing the half-life of the reactive ester.[17][18][19]

Table 2: Comparative Analysis of CuAAC and SPAAC Click Chemistry
ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.No catalyst is needed; driven by ring strain.
Biocompatibility Potential cytotoxicity due to the copper catalyst, limiting in vivo applications.Excellent biocompatibility, suitable for live-cell and in vivo studies.
Reaction Kinetics Generally faster second-order rate constants.Slower second-order rate constants compared to CuAAC, but still efficient.
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively.Yields a mixture of regioisomers.
Reaction Conditions Aqueous buffers, room temperature. Requires a reducing agent (e.g., sodium ascorbate) and a stabilizing ligand (e.g., THPTA).Aqueous buffers, physiological pH and temperature.

This table provides a comparative overview of the two main "click chemistry" reactions used with the azide functionality of the this compound linker.[1][2][16]

Detailed Experimental Protocols

The following are detailed protocols for the two-step conjugation process involving this compound.

Protocol 1: Antibody Labeling with this compound

This protocol describes the initial conjugation of the linker to an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing stabilizers (e.g., BSA, glycine), purify the antibody using an appropriate method (e.g., protein A/G affinity chromatography, dialysis, or spin filtration).[8][20]

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[8][21]

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[20]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a desired molar excess over the antibody (typically 10-20 fold molar excess).

    • Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.[21]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[20]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[8][20]

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS.[8]

    • Collect the fractions containing the azide-modified antibody.

    • Determine the protein concentration and degree of labeling (if a chromophoric or fluorophoric payload is used in the next step).

Protocol 2: Click Chemistry Conjugation of a Payload

This section provides protocols for both CuAAC and SPAAC to attach an alkyne-modified payload to the azide-functionalized antibody.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-modified payload (e.g., drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody with the alkyne-modified payload (typically 2-5 fold molar excess of payload).[22]

    • Prepare a premixed solution of CuSO4 and THPTA ligand in a 1:5 molar ratio.[22]

    • Add the premixed catalyst solution to the antibody-payload mixture to a final copper concentration of 0.25-1 mM.[13][22]

  • Initiation of Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM to reduce Cu(II) to the active Cu(I) state.[13][22]

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature.[14]

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography or other appropriate methods to remove excess payload and catalyst components.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Strained alkyne-modified payload (e.g., DBCO-drug)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Combine the azide-modified antibody with the strained alkyne-modified payload (typically 2-4 fold molar excess of payload) in PBS.[12][23]

  • Incubation:

    • Incubate the reaction for 4-24 hours at room temperature or overnight at 4°C.[12][23] The reaction time can vary depending on the specific strained alkyne used.

  • Purification:

    • Purify the ADC using size-exclusion chromatography or another suitable method to remove the excess payload.[12]

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for synthesizing an ADC using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) cluster_step3 Step 3: Purification Antibody Antibody Azide_Ab Azide-Modified Antibody Antibody->Azide_Ab NHS Ester Reaction (pH 8.3-8.5) N3_C4_NHS This compound N3_C4_NHS->Azide_Ab ADC Antibody-Drug Conjugate (ADC) Azide_Ab->ADC CuAAC or SPAAC Alkyne_Payload Alkyne-Modified Payload Alkyne_Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

Cellular Uptake and Trafficking of ADCs

Once administered, ADCs undergo a specific intracellular pathway to deliver their cytotoxic payload.

ADC_Trafficking_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC ADC Receptor Target Receptor ADC->Receptor Binding ADC_Receptor ADC-Receptor Complex Receptor->ADC_Receptor Early_Endosome Early Endosome (pH 6.0-6.5) ADC_Receptor->Early_Endosome Endocytosis Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Antibody Degradation Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Target Interaction

Caption: Cellular pathway of ADC internalization and payload release.

Upon binding to its target receptor on the cancer cell surface, the ADC is internalized via endocytosis.[3][4] It is then trafficked through the endosomal-lysosomal pathway.[3][4] In the acidic environment of the lysosome, the antibody is degraded, leading to the release of the cytotoxic payload, which can then exert its cell-killing effect.[24] Since the this compound provides a non-cleavable linkage, the payload is released upon the degradation of the antibody backbone.[3][4]

Conclusion

This compound is a powerful and versatile bifunctional linker that enables the straightforward synthesis of stable bioconjugates, most notably ADCs. By understanding the principles of its dual reactivity and carefully controlling experimental conditions, researchers can effectively leverage this tool for a wide range of applications in drug development and beyond. The choice between CuAAC and SPAAC for the subsequent click chemistry step allows for further tailoring of the conjugation strategy to the specific needs of the experiment, balancing reaction efficiency with biocompatibility.

References

An In-depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of non-cleavable linkers used in antibody-drug conjugates (ADCs), focusing on their core principles, mechanism of action, key chemical attributes, and their role in the design and efficacy of these targeted cancer therapies.

Core Principles of Non-Cleavable ADC Linkers

Antibody-drug conjugates are a class of biopharmaceutical drugs designed for the targeted treatment of cancer.[1] An ADC is comprised of three primary components: a monoclonal antibody that binds to a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The linker is a critical element that governs the stability and mechanism of drug release.

Linkers are broadly categorized as either cleavable or non-cleavable.[1] Non-cleavable linkers are distinguished by their high stability in the bloodstream, relying on the complete degradation of the antibody component within the lysosome of the target cell to release the cytotoxic payload.[1][2] This inherent stability is a significant advantage, as it minimizes the premature release of the payload into circulation, thereby reducing off-target toxicity.[3][]

Mechanism of Action

The journey of an ADC with a non-cleavable linker from administration to cytotoxic effect is a multi-step process that is critically dependent on the cellular machinery of the target cancer cell.

2.1. Binding and Internalization: The process begins with the binding of the ADC's monoclonal antibody to its specific antigen on the surface of a cancer cell.[1] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[1]

2.2. Intracellular Trafficking and Lysosomal Degradation: Once inside the cell, the complex is trafficked through the endosomal-lysosomal pathway.[1] Within the acidic and enzyme-rich environment of the lysosome, proteases such as cathepsins degrade the antibody.[1][2] This proteolytic degradation leads to the release of the payload, which is still attached to the linker and the amino acid residue (typically lysine (B10760008) or cysteine) to which the linker was conjugated.[5][6]

2.3. Payload Release and Cytotoxic Effect: The resulting active metabolite, the amino acid-linker-payload complex, must then exit the lysosome to reach its intracellular target, such as microtubules or DNA, to exert its cytotoxic effect.[7] The efficiency of this efflux can be influenced by lysosomal membrane transporters. For instance, the transporter SLC46A3 has been identified as playing a role in the efflux of the active catabolite of Trastuzumab emtansine (T-DM1), Lys-SMCC-DM1.[7]

dot

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) (Non-cleavable Linker) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Proteolytic Degradation) Endosome->Lysosome 3. Trafficking Metabolite Active Metabolite (Amino Acid-Linker-Payload) Lysosome->Metabolite 4. Antibody Degradation & Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Metabolite->Target 5. Efflux & Targeting Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Cytotoxicity Cytotoxicity_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding adc_treatment ADC Treatment (Serial Dilutions) cell_seeding->adc_treatment incubation Incubation (72-120 hours) adc_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to Click Chemistry with N3-C4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and the Role of N3-C4-NHS Ester

Click chemistry is a powerful and versatile set of biocompatible reactions that are rapid, efficient, and highly specific.[1][2] Coined by K.B. Sharpless, the concept emphasizes reactions that are modular, high-yielding, and produce minimal and inoffensive byproducts.[2] Among the most prominent click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] Both reactions form a stable triazole linkage between an azide (B81097) and an alkyne, providing a robust method for covalently connecting molecules.[3]

The this compound is a heterobifunctional linker designed to leverage the power of click chemistry in bioconjugation.[4][5] This molecule features two key functional groups:

  • An azide (N3) group , which serves as a handle for click chemistry reactions with alkyne-containing molecules.[4]

  • An N-hydroxysuccinimide (NHS) ester , an amine-reactive group that readily forms stable amide bonds with primary amines, such as those found on the lysine (B10760008) residues and N-termini of proteins and antibodies.[6][7]

This dual functionality makes this compound an invaluable tool for a two-step bioconjugation strategy. First, the NHS ester is used to attach the azide-containing linker to a biomolecule of interest. Subsequently, the azide group is available for a highly specific click reaction with a second molecule containing a compatible alkyne. This approach is widely used in the synthesis of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and the immobilization of proteins on surfaces.[7][8]

Core Principles of this compound Chemistry

The utility of this compound lies in the sequential and orthogonal nature of its two reactive moieties.

NHS Ester Reaction with Primary Amines

The conjugation of this compound to a biomolecule is achieved through the reaction of its NHS ester group with primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[6][9]

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[6][8] Below this range, primary amines are protonated and thus less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[1][8]

  • Buffer Composition: Buffers should be free of primary amines, such as Tris or glycine, which would compete with the target biomolecule for reaction with the NHS ester.[6] Phosphate, bicarbonate, or borate (B1201080) buffers are common choices.[8]

  • Temperature: Reactions are typically performed at room temperature or 4°C. Lower temperatures can help to minimize the competing hydrolysis reaction.[6]

Click Chemistry Reactions: CuAAC and SPAAC

Once the N3-C4-linker is attached to the primary biomolecule, the azide group is available for a click reaction with an alkyne-functionalized molecule. The two primary methods are CuAAC and SPAAC.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the exclusive formation of a 1,4-disubstituted triazole.[3][10] CuAAC is known for its high reaction rates and yields.[10] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide to release ring strain.[3][11] The absence of a cytotoxic catalyst makes SPAAC highly suitable for applications in living systems.[3]

Quantitative Data Presentation

The efficiency of bioconjugation using this compound is dependent on the kinetics of both the NHS ester reaction and the subsequent click chemistry step.

NHS Ester Stability and Reaction Kinetics

The stability of the NHS ester is crucial for efficient conjugation. The half-life of NHS esters is highly dependent on pH.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4-5 hours[8]
8.0Room Temperature~210 minutes[1][12]
8.5Room Temperature~180 minutes[1][12][13]
8.64°C10 minutes[8]
9.0Room Temperature~125 minutes[12][13]

Table 1: Influence of pH on the stability of NHS esters.

Comparative Kinetics of CuAAC and SPAAC

The choice between CuAAC and SPAAC often depends on the desired reaction rate and the biological context of the experiment. The second-order rate constants provide a quantitative measure of the reaction speed.

ReactionAlkyneSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key FeaturesReference(s)
CuAAC Terminal Alkyne10 - 100High reaction rate, requires copper catalyst.[11][14]
SPAAC DBCO~0.6 - 1.0Fast for a copper-free reaction, widely used.[15][16]
SPAAC BCN~0.06 - 0.29Smaller and more hydrophilic than DBCO, with good reactivity.[7][17]

Table 2: Comparison of second-order rate constants for CuAAC and SPAAC.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation process, focusing on antibody labeling as a representative application.

Part 1: Conjugation of this compound to an Antibody

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[3][18]

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.[6][18] The optimal molar ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C, with gentle stirring and protected from light.[19]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[18]

    • Incubate for 30 minutes at room temperature.[19]

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column equilibrated with PBS (pH 7.4).[19]

    • Collect the protein-containing fractions. The azide-labeled antibody is now ready for the click reaction.

Part 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled antibody (from Part 1)

  • Alkyne-functionalized molecule of interest (e.g., fluorescent dye, drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-functionalized molecule (10 mM in DMSO), CuSO₄ (50 mM in water), Sodium Ascorbate (50 mM in water, freshly prepared), and TBTA (10 mM in DMSO).[13]

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled antibody (final concentration 1-10 µM in PBS), the alkyne-functionalized molecule (10- to 100-fold molar excess over the antibody), and TBTA (final concentration 100 µM).[13]

    • Add CuSO₄ to a final concentration of 1 mM.[13]

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.[13]

    • Incubate for 1 hour at room temperature, protected from light.[13]

  • Purification:

    • Purify the final antibody conjugate using a desalting column or dialysis to remove excess reagents and byproducts.[13]

Part 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-labeled antibody (from Part 1)

  • Strained alkyne-functionalized molecule (e.g., DBCO-dye, BCN-drug)

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Dissolve the strained alkyne-functionalized molecule in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Click Reaction:

    • Combine the azide-labeled antibody with the strained alkyne-functionalized molecule in PBS. A 2- to 10-fold molar excess of the strained alkyne is a common starting point.[12]

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[16]

  • Purification:

    • Purify the final antibody conjugate using a desalting column or dialysis to remove unreacted strained alkyne.

Characterization of the Final Conjugate
  • Degree of Labeling (DOL): The number of molecules conjugated per antibody can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated molecule (e.g., a dye or a drug with a chromophore).[4][20][21]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and confirm the number of attached molecules.[3][22]

  • Chromatography: Hydrophobic Interaction Chromatography (HIC) is a powerful technique to separate antibody-drug conjugates based on the number of conjugated drug molecules, allowing for the determination of the drug-to-antibody ratio (DAR) distribution.[19][23]

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Antibody Azide Labeling cluster_step2 Step 2: Click Chemistry Conjugation cluster_cuaac Option A: CuAAC cluster_spaac Option B: SPAAC cluster_step3 Step 3: Final Purification and Characterization antibody Antibody in Amine-Free Buffer conjugation NHS Ester Conjugation (pH 8.3-8.5, RT, 1-2h) antibody->conjugation nhs_ester This compound (dissolved in DMSO) nhs_ester->conjugation quench1 Quench Reaction (Tris Buffer) conjugation->quench1 purify1 Purification (Desalting Column) quench1->purify1 azide_antibody Azide-Labeled Antibody purify1->azide_antibody cuaac_reaction CuAAC Reaction (RT, 1h) azide_antibody->cuaac_reaction spaac_reaction SPAAC Reaction (RT, 2-12h) azide_antibody->spaac_reaction alkyne Terminal Alkyne Molecule alkyne->cuaac_reaction cu_catalyst Cu(I) Catalyst (CuSO4/Ascorbate) cu_catalyst->cuaac_reaction purify2 Final Purification (Desalting/Dialysis) cuaac_reaction->purify2 strained_alkyne Strained Alkyne (DBCO or BCN) strained_alkyne->spaac_reaction spaac_reaction->purify2 final_conjugate Final Bioconjugate purify2->final_conjugate characterization Characterization (UV-Vis, MS, HIC) final_conjugate->characterization

Workflow for bioconjugation using this compound.

click_mechanisms cluster_cuaac CuAAC Mechanism cluster_spaac SPAAC Mechanism cuaac_reactants Azide + Terminal Alkyne cu_catalyst Cu(I) Catalyst cuaac_reactants->cu_catalyst cuaac_product 1,4-disubstituted Triazole cu_catalyst->cuaac_product spaac_reactants Azide + Strained Alkyne (e.g., DBCO, BCN) ring_strain Release of Ring Strain spaac_reactants->ring_strain spaac_product Triazole ring_strain->spaac_product

Comparison of CuAAC and SPAAC reaction mechanisms.

Conclusion

This compound is a highly effective and versatile bifunctional linker that enables the precise and efficient conjugation of biomolecules using a combination of robust amine chemistry and highly specific click chemistry. The choice between CuAAC and SPAAC for the second step of the conjugation depends on the specific requirements of the application, particularly the need for biocompatibility in live-cell or in vivo systems. By carefully controlling the reaction parameters and employing appropriate purification and characterization techniques, researchers can successfully utilize this compound to create well-defined and functional bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

An In-depth Technical Guide to the Purity and Quality Specifications of N3-C4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of N3-C4-NHS ester, a heterobifunctional crosslinker essential in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and diagnostics. Understanding the purity, stability, and analytical characterization of this reagent is paramount for ensuring the reproducibility, efficacy, and safety of the resulting conjugates.

Introduction to this compound

This compound, with the chemical name (2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate, is a non-cleavable linker containing two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097). The NHS ester provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues on proteins, forming stable amide bonds.[1][2] The azide group enables covalent ligation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry".[1][2] This dual functionality makes it a versatile tool for the precise construction of complex biomolecules.

Core Quality Specifications

The quality and purity of this compound are critical, as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and heterogeneity in the final product. The primary concern is the hydrolysis of the highly reactive NHS ester to the corresponding unreactive carboxylic acid.

Table 1: General Specifications for this compound

ParameterSpecificationMethod of Analysis
Appearance White to off-white solidVisual Inspection
Molecular Formula C₉H₁₂N₄O₄Mass Spectrometry
Molecular Weight 240.22 g/mol Mass Spectrometry
Purity >90% to ≥98% (supplier dependent)HPLC, ¹H NMR
Identity Conforms to structure¹H NMR, Mass Spectrometry
Solubility Soluble in DMSO, DMF, DCMVisual Inspection

Note: Purity specifications can vary between suppliers. It is crucial to consult the supplier-specific Certificate of Analysis (CoA).[3][4][5] One supplier notes that while the initial purity is >95%, it may degrade over time, and they assure a minimum purity of >90% upon shipping.[3]

Table 2: Common Impurities

ImpurityChemical StructureOriginImpact on Conjugation
5-azidopentanoic acid N₃-(CH₂)₄-COOHHydrolysis of the NHS esterFails to react with primary amines, reducing conjugation efficiency.
N-hydroxysuccinimide (NHS) C₄H₅NO₃Byproduct of hydrolysis and conjugation reactionsGenerally does not interfere but its presence indicates ester degradation.
Residual Solvents e.g., DMF, DMSOFrom synthesis and purificationMay affect reaction kinetics and solubility.
Starting Materials e.g., 5-azidopentanoic acidIncomplete reaction during synthesisReduces the concentration of the active reagent.

Analytical Methodologies for Quality Control

A combination of analytical techniques is employed to ensure the quality and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for quantifying the purity of this compound and separating it from its main impurity, the hydrolyzed carboxylic acid.

Experimental Protocol: RP-HPLC Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 260 nm. The peak at 260 nm is characteristic of the NHS ester.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. The hydrolyzed impurity, 5-azidopentanoic acid, will typically elute earlier than the intact NHS ester due to its higher polarity.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the chemical structure and assessing the purity of this compound.

Experimental Protocol: ¹H NMR Structural Confirmation

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Analysis:

    • Expected Chemical Shifts (δ) in CDCl₃ (estimated):

      • ~2.84 ppm (singlet, 4H): Protons of the succinimide (B58015) ring of the NHS ester.

      • ~3.40 ppm (triplet, 2H): Methylene protons adjacent to the azide group (-CH₂-N₃).

      • ~2.65 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group of the ester (-CH₂-COO-).

      • ~1.70-1.90 ppm (multiplets, 4H): Methylene protons of the C4 chain.

    • Purity Assessment: The absence of significant unexpected peaks indicates high purity. The disappearance of the characteristic NHS ester singlet at ~2.84 ppm and the appearance of a broad carboxylic acid proton signal would indicate hydrolysis. Purity can be quantified by integrating the characteristic peaks against a known internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound.

Experimental Protocol: Mass Spectrometry Molecular Weight Confirmation

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with ESI-MS, such as acetonitrile or methanol, with a small amount of formic acid to promote ionization.

  • Data Analysis: Confirm the presence of the expected molecular ion peaks, such as [M+H]⁺ (m/z 241.09) or [M+Na]⁺ (m/z 263.07). Search for peaks corresponding to potential impurities, such as the hydrolyzed product.

Application Workflows and Signaling Pathways

This compound is integral to two primary workflows: the synthesis of Antibody-Drug Conjugates and bioconjugation via Click Chemistry.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

In this workflow, the NHS ester end of the linker reacts with lysine residues on a monoclonal antibody. The resulting azide-functionalized antibody can then be conjugated to an alkyne-modified cytotoxic drug.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation (Click Chemistry) cluster_2 Step 3: Purification mAb Monoclonal Antibody (mAb) mod_mAb Azide-Modified mAb mAb->mod_mAb Lysine Amine Reaction pH 7.2-8.5 linker This compound linker->mod_mAb ADC Antibody-Drug Conjugate (ADC) mod_mAb->ADC SPAAC or CuAAC drug Alkyne-Modified Drug drug->ADC purification Purification (e.g., SEC) ADC->purification final_ADC Purified ADC purification->final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

This workflow illustrates the copper-free "click" reaction where the azide group of a molecule modified with this compound reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO).

SPAAC_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_analysis Analysis biomolecule Biomolecule-NH2 (e.g., Protein, Peptide) azide_biomolecule Biomolecule-N3 biomolecule->azide_biomolecule NHS Ester Reaction linker This compound linker->azide_biomolecule conjugated_product Conjugated Product azide_biomolecule->conjugated_product SPAAC Reaction (Copper-Free) dbco_molecule DBCO-Molecule (e.g., Fluorophore, Drug) dbco_molecule->conjugated_product analysis Analysis (SDS-PAGE, MS, HPLC) conjugated_product->analysis

Caption: General workflow for bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Storage and Handling

Proper storage and handling are critical to maintain the reactivity of this compound. The primary goal is to minimize exposure to moisture, which leads to hydrolysis of the NHS ester.

Table 3: Recommended Storage and Handling

ParameterRecommendationRationale
Temperature Store at -20°C.Low temperatures slow the rate of hydrolysis and other degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant.Minimizes exposure to moisture.
Form Store as a dry powder whenever possible.The solid form is significantly more stable than solutions.
Handling Allow the vial to equilibrate to room temperature before opening.Prevents condensation of moisture from the air inside the cold vial.
Solutions If solutions must be prepared, use anhydrous solvents (e.g., DMSO, DMF) and use them immediately. Do not store solutions for extended periods.NHS esters have a limited half-life in solution, especially in the presence of trace amounts of water.

Conclusion

The quality of this compound is a critical determinant in the success of bioconjugation applications. A thorough understanding and implementation of the quality control specifications, analytical methodologies, and proper storage conditions outlined in this guide will enable researchers, scientists, and drug development professionals to achieve consistent, reliable, and high-quality results in their work. For all applications, it is imperative to obtain and review the lot-specific Certificate of Analysis from the supplier to ensure the material meets the requirements of the intended experiment.

References

An In-depth Technical Guide to the Synthesis of N3-C4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N3-C4-NHS ester (N-succinimidyl 4-azidobutanoate), a valuable heterobifunctional crosslinker in bioconjugation and drug development. This document details the synthetic pathway, experimental protocols, and key data associated with the production of this reagent.

Introduction

This compound is a chemical reagent that incorporates an azide (B81097) moiety and an N-hydroxysuccinimide (NHS) ester.[1] The azide group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amino-modified oligonucleotides.[2] This dual functionality makes this compound a versatile tool for covalently linking molecules of interest to biological macromolecules.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-azidobutanoic acid. The second step is the activation of the carboxylic acid group of 4-azidobutanoic acid with N-hydroxysuccinimide to form the final NHS ester.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4-Azidobutanoic Acid cluster_1 Step 2: NHS Ester Formation gamma-Butyrolactone gamma-Butyrolactone 4-Bromobutanoic_Acid 4-Bromobutanoic_Acid gamma-Butyrolactone->4-Bromobutanoic_Acid HBr, H2SO4 4-Azidobutanoic_Acid 4-Azidobutanoic_Acid 4-Bromobutanoic_Acid->4-Azidobutanoic_Acid NaN3 4-Azidobutanoic_Acid_2 4-Azidobutanoic Acid N3-C4-NHS_Ester This compound 4-Azidobutanoic_Acid_2->N3-C4-NHS_Ester DCC or other coupling agents N-Hydroxysuccinimide N-Hydroxysuccinimide N-Hydroxysuccinimide->N3-C4-NHS_Ester

Figure 1: General synthesis pathway for this compound.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Properties of 4-Azidobutanoic Acid

PropertyValueReference(s)
Molecular Formula C4H7N3O2[3][4]
Molecular Weight 129.12 g/mol [3]
CAS Number 54447-68-6[3][4]
Appearance White solid[5]
Boiling Point 135.0 °C[3]
Storage 10°C - 25°C[3]

Table 2: Properties of this compound

PropertyValueReference(s)
Molecular Formula C8H10N4O4[6][7]
Molecular Weight 226.19 g/mol [6][7]
CAS Number 943858-70-6[6][7]
Appearance Colorless to white solid[2][6]
Solubility Soluble in organic solvents (DMF, DMSO)[2][6]
Storage -20°C, desiccated[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established chemical principles and published methodologies.

Synthesis of 4-Bromobutanoic Acid from γ-Butyrolactone

This protocol is adapted from a known procedure for the synthesis of 4-bromobutanoic acid.[8]

Materials:

  • γ-Butyrolactone

  • 48% Hydrobromic acid (HBr) aqueous solution

  • Concentrated sulfuric acid (H2SO4)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (argon or nitrogen), add γ-butyrolactone.

  • Carefully and slowly add 48% aqueous HBr solution followed by the dropwise addition of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product into diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-bromobutanoic acid.

  • Purify the crude product by silica (B1680970) gel chromatography (e.g., using a mobile phase of ethyl acetate (B1210297)/hexane).

Synthesis of 4-Azidobutanoic Acid

This protocol describes a standard nucleophilic substitution reaction to introduce the azide group.

Materials:

  • 4-Bromobutanoic acid

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl) (for acidification)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-bromobutanoic acid in DMF in a round-bottom flask.

  • Add sodium azide to the solution.

  • Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Add water and extract the aqueous phase with ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with HCl to a pH of approximately 2-3.

  • Extract the product, 4-azidobutanoic acid, with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 4-azidobutanoic acid.

Synthesis of this compound

This protocol describes the esterification of 4-azidobutanoic acid with N-hydroxysuccinimide using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • 4-Azidobutanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

  • Dicyclohexylurea (DCU) (byproduct)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-azidobutanoic acid and N-hydroxysuccinimide in anhydrous DCM.

  • Cool the solution in an ice bath (0°C).

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or silica gel chromatography.

Application Workflow

The primary application of this compound is in the bioconjugation of molecules to proteins or other amine-containing biomolecules. The general workflow is depicted below.

Application_Workflow Protein Protein with primary amines (-NH2) Azide-labeled_Protein Azide-labeled Protein Protein->Azide-labeled_Protein NHS ester reaction (pH 7-9) N3-C4-NHS_Ester This compound N3-C4-NHS_Ester->Azide-labeled_Protein Conjugate Protein-Molecule Conjugate Azide-labeled_Protein->Conjugate Click Chemistry (e.g., CuAAC) Alkyne-Molecule Alkyne-containing Molecule Alkyne-Molecule->Conjugate

Figure 2: General workflow for protein labeling using this compound.

Conclusion

The synthesis of this compound is a straightforward two-step process that yields a versatile crosslinking reagent. By following the detailed protocols provided in this guide, researchers can reliably produce this valuable compound for a wide range of applications in bioconjugation, proteomics, and drug development. Careful execution of the synthetic steps and appropriate purification are crucial for obtaining a high-purity product suitable for sensitive biological applications.

References

N3-C4-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Safety, Physicochemical Properties, and Application of a Key Bioconjugation Reagent.

Introduction

N3-C4-NHS ester, with the CAS Number 478801-48-8, is a heterobifunctional crosslinker that plays a critical role in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This molecule incorporates two key functional groups: an azide (B81097) (N3) moiety and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment to primary amines, such as the side chains of lysine (B10760008) residues on antibodies and other proteins, forming a stable amide bond. The azide group serves as a versatile handle for subsequent "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality allows for a powerful and modular approach to the synthesis of complex biomolecule conjugates. This guide provides a detailed overview of the safety data, physicochemical properties, and a comprehensive experimental protocol for the use of this compound in the preparation of antibody conjugates.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various supplier safety data sheets and product information pages.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 478801-48-8[1][2][3]
Molecular Formula C₉H₁₂N₄O₄[2][3]
Molecular Weight 240.22 g/mol [2][3]
Purity >90% (with some suppliers offering ≥98%)[2]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF[4]
Storage Store at -20°C for long-term stability.[4]
Table 2: Safety Information for this compound
Hazard StatementPrecautionary Statement
Not classified as a hazardous substance or mixture.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This information is based on the Safety Data Sheet from TargetMol and may not be exhaustive. Users should always consult the most recent SDS from their supplier before handling the reagent.

Experimental Protocols

The following section details a representative experimental protocol for the conjugation of this compound to an antibody, followed by a subsequent click chemistry reaction.

Protocol 1: Antibody Labeling with this compound

This protocol describes the covalent attachment of the this compound to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers or stabilizers (e.g., Tris, glycine). If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex briefly to ensure the compound is fully dissolved.

  • Conjugation Reaction:

    • Add a 5 to 15-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically for each antibody.

    • Gently mix the reaction mixture by pipetting up and down.

    • Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

  • Quenching the Reaction:

    • To stop the conjugation reaction and quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Azide-Modified Antibody:

    • Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified azide-modified antibody.

  • Characterization:

    • Determine the concentration of the purified antibody using a standard protein assay (e.g., BCA assay).

    • The degree of labeling (DOL), representing the average number of azide groups per antibody, can be determined using various analytical techniques, such as mass spectrometry.

Protocol 2: Click Chemistry Reaction with the Azide-Modified Antibody

This protocol describes the subsequent conjugation of an alkyne-containing molecule (e.g., a drug-linker) to the azide-modified antibody via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • DBCO (dibenzocyclooctyne)-containing molecule (e.g., DBCO-drug linker)

  • PBS buffer, pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody with a 2 to 4-fold molar excess of the DBCO-containing molecule.

    • The final concentration of the antibody should be in the range of 1-5 mg/mL.

  • Incubation:

    • Incubate the reaction mixture for 3-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the final ADC from unreacted DBCO-containing molecules and other impurities using size-exclusion chromatography or other appropriate purification methods.

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the underlying chemical principles.

experimental_workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification & Click Chemistry cluster_step4 Step 4: Final Product mAb Monoclonal Antibody buffer_exchange Buffer Exchange (if necessary) mAb->buffer_exchange reaction Conjugation Reaction (pH 8.3, 1-2h, RT) buffer_exchange->reaction nhs_ester This compound in DMSO nhs_ester->reaction quench Quenching (Tris Buffer) reaction->quench purification1 Purification (SEC) quench->purification1 azide_mAb Azide-Modified mAb purification1->azide_mAb click_reaction SPAAC Reaction (RT or 4°C) azide_mAb->click_reaction dbco_drug DBCO-Drug dbco_drug->click_reaction purification2 Final Purification (SEC/HIC) click_reaction->purification2 adc Antibody-Drug Conjugate (ADC) purification2->adc

Caption: Experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.

chemical_reactions cluster_reaction1 NHS Ester Reaction with Lysine cluster_reaction2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mAb_lys Antibody-Lys-NH2 amide_bond Antibody-Lys-NH-CO-(CH2)4-N3 + NHS mAb_lys:port->amide_bond Nucleophilic Acyl Substitution nhs_ester N3-(CH2)4-CO-O-NHS nhs_ester->amide_bond azide_mAb Antibody-Linker-N3 adc Antibody-Linker-Triazole-Drug azide_mAb->adc [3+2] Cycloaddition dbco_drug DBCO-Drug dbco_drug->adc

Caption: Chemical reactions involved in the two-step ADC synthesis using this compound.

References

Methodological & Application

Application Notes and Protocols: N3-C4-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a critical technique in biological research and drug development. N-hydroxysuccinimide (NHS) esters are widely utilized reagents for labeling proteins by targeting primary amines, such as the N-terminus and the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[1][2] This application note provides a detailed protocol for labeling proteins using N3-C4-NHS ester, a heterobifunctional linker that introduces a terminal azide (B81097) group onto the protein surface. This azide moiety can then be used for subsequent bioorthogonal "click chemistry" reactions, enabling the attachment of various probes, drugs, or other biomolecules.[3][4]

The labeling process is a two-step procedure. First, the NHS ester reacts with primary amines on the protein in a nucleophilic acyl substitution reaction.[5] This reaction is most efficient in a slightly alkaline environment (pH 7.2-9.0) where the primary amines are deprotonated and more nucleophilic.[2][6] The second step involves the subsequent reaction of the introduced azide group. This protocol focuses on the initial labeling step with this compound.

Reaction Principle and Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[5] A competing reaction is the hydrolysis of the NHS ester in an aqueous solution, which increases with pH.[1] Therefore, careful control of reaction conditions is crucial for optimal labeling efficiency.

Experimental_Workflow A Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C Labeling Reaction (Add NHS ester to protein solution) A->C B Prepare this compound Stock Solution (e.g., 10 mM in DMSO/DMF) B->C D Incubate (30-60 min at RT or 2h on ice) C->D E Quench Reaction (Add Tris-HCl to 50-100 mM) D->E F Purify Labeled Protein (Desalting column or dialysis) E->F G Analyze and Store (SDS-PAGE, Mass Spec, -80°C) F->G

References

Application Notes and Protocols: N3-C4-NHS Ester Antibody Conjugation for Site-Specific Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable conjugation of molecules to antibodies is a critical process in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and various research tools. N-Hydroxysuccinimide (NHS) ester chemistry is a widely adopted and robust method for labeling antibodies by targeting primary amines, predominantly found on lysine (B10760008) residues and the N-terminus.[1][2] The N3-C4-NHS ester is a heterobifunctional crosslinker that facilitates a two-step conjugation strategy.[3][4][5] In the first step, the NHS ester reacts with primary amines on the antibody, introducing a terminal azide (B81097) (N3) group. This azide-modified antibody can then be site-specifically conjugated to a molecule of interest containing a compatible reactive group, such as an alkyne or a cyclooctyne (B158145), through "click chemistry".[6][7] This approach offers high efficiency, selectivity, and versatility for antibody labeling under mild reaction conditions.[8][9]

This document provides a detailed protocol for the conjugation of this compound to an antibody, followed by a general overview of the subsequent click chemistry reaction.

Principle of the Reaction

The conjugation process involves two main stages:

  • Amine Labeling with this compound: The NHS ester of the N3-C4 linker reacts with primary amine groups (-NH₂) on the antibody, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[1] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][10]

  • Click Chemistry: The introduced azide group is a bioorthogonal handle that does not react with native functional groups found in biological systems.[7] It can be specifically reacted with a molecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (e.g., DBCO or BCN) via a strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.[6][11][12]

Materials and Reagents

ReagentSupplierComments
Monoclonal Antibody (mAb)N/AMust be in an amine-free buffer (e.g., PBS) and free of stabilizers like BSA or gelatin.[1][13]
This compoundVariousStore desiccated at -20°C. Allow to come to room temperature before opening.[13]
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor dissolving the this compound.
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5N/AFor adjusting the pH of the antibody solution.
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)N/ATo stop the NHS ester reaction.[12]
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)Thermo Fisher ScientificFor purification of the azide-modified antibody.[12]
Phosphate-Buffered Saline (PBS), pH 7.4N/AFor buffer exchange and storage.

Experimental Protocols

Part 1: Antibody Preparation

It is crucial to ensure the antibody is in a suitable buffer, free from any amine-containing substances that would compete with the NHS ester reaction.

  • Buffer Exchange: If the antibody solution contains Tris, glycine, or stabilizing proteins like BSA, it must be exchanged into an amine-free buffer such as PBS, pH 7.4.[1][13] This can be achieved using dialysis or desalting columns according to the manufacturer's instructions.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS.[1]

Part 2: this compound Conjugation

This protocol is for a typical labeling reaction. The molar ratio of this compound to antibody may need to be optimized to achieve the desired degree of labeling (DOL).

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution.[1]

  • pH Adjustment of Antibody Solution: Add 1/10th volume of 1 M sodium bicarbonate (pH 8.5) to the antibody solution to raise the pH to approximately 8.2-8.5. For example, add 50 µL of 1 M NaHCO₃ to 500 µL of the antibody solution.

  • Calculate Molar Excess: Determine the volume of the this compound stock solution to add to the antibody solution. A 10- to 20-fold molar excess of the NHS ester is a good starting point.[12]

ParameterExample Calculation
Antibody Molecular Weight150,000 g/mol
Antibody Concentration5 mg/mL
Antibody Volume0.5 mL
Moles of Antibody(0.005 g/mL * 0.0005 L) / 150,000 g/mol = 1.67 x 10⁻⁸ mol
Molar Excess of NHS Ester20x
Moles of NHS Ester1.67 x 10⁻⁸ mol * 20 = 3.34 x 10⁻⁷ mol
Volume of 10 mM NHS Ester Stock(3.34 x 10⁻⁷ mol) / (0.01 mol/L) = 3.34 x 10⁻⁵ L = 33.4 µL
  • Conjugation Reaction: Slowly add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]

  • Quench Reaction (Optional but Recommended): To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[12] Incubate for 15-30 minutes at room temperature.

Part 3: Purification of Azide-Modified Antibody

Excess, unreacted this compound must be removed to prevent interference with downstream applications.

  • Purification: Use a desalting column (e.g., Zeba™ Spin Desalting Column) to separate the azide-modified antibody from the excess NHS ester and other small molecules.[12] Follow the manufacturer's protocol for the specific column used.

  • Storage: Store the purified azide-modified antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Part 4: Characterization of Azide-Modified Antibody (Optional)

The degree of labeling (DOL), which is the average number of azide groups per antibody, can be determined. For azide-modified antibodies, this typically requires more advanced techniques such as mass spectrometry.

Downstream Application: Click Chemistry

The azide-modified antibody is now ready for conjugation to a molecule of interest containing a compatible alkyne or cyclooctyne group.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11] A copper-chelating ligand like THPTA is often included to stabilize the copper(I) and improve reaction efficiency in aqueous buffers.[11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as DBCO or BCN.[6][12] The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it ideal for applications in living systems.[6]

The choice between CuAAC and SPAAC depends on the specific application and the nature of the molecule to be conjugated.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling Inactive this compound due to hydrolysis.Use fresh, anhydrous DMSO. Prepare the NHS ester stock solution immediately before use.[14]
Low antibody concentration.Concentrate the antibody to >1 mg/mL.[14]
Incorrect reaction pH.Ensure the pH of the antibody solution is between 8.0 and 8.5.[14]
Presence of competing primary amines in the buffer.Exchange the antibody into an amine-free buffer like PBS.[14]
Antibody Aggregation High degree of labeling.Reduce the molar excess of the this compound in the conjugation reaction.
Inappropriate buffer conditions.Ensure the buffer conditions are optimal for the specific antibody.
Low Recovery After Purification Non-optimal purification method.Choose a desalting column with the appropriate molecular weight cutoff for the antibody.

Visualizations

Antibody_Conjugation_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_click Downstream Click Chemistry Ab Antibody in Storage Buffer Buffer_Ex Buffer Exchange (e.g., Dialysis) Ab->Buffer_Ex Pure_Ab Purified Antibody in Amine-Free Buffer Buffer_Ex->Pure_Ab pH_Adjust pH Adjustment (pH 8.2-8.5) Pure_Ab->pH_Adjust NHS_Ester Add this compound pH_Adjust->NHS_Ester Incubate Incubate (1-2h, RT) NHS_Ester->Incubate Quench Quench Reaction (Optional) Incubate->Quench Desalt Desalting Column Quench->Desalt Azide_Ab Azide-Modified Antibody Desalt->Azide_Ab Click React with Alkyne or Cyclooctyne Molecule Azide_Ab->Click Final_Conj Final Antibody Conjugate Click->Final_Conj

Caption: Experimental workflow for this compound antibody conjugation.

Caption: Reaction of an antibody's primary amine with this compound.

Caption: Downstream click chemistry options for azide-modified antibodies.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using N3-C4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the cell-killing ability of a small molecule drug, connected by a chemical linker. The choice of linker is critical to the stability, efficacy, and safety of the ADC.

This document provides detailed application notes and protocols for the synthesis of ADCs using N3-C4-NHS ester, a non-cleavable linker. This linker features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody, and an azide (B81097) (N3) group for subsequent bioorthogonal "click chemistry" conjugation with a drug molecule. This two-step approach allows for a controlled and modular synthesis of ADCs.[1][2][]

The this compound facilitates the production of ADCs with a stable linkage, which relies on the degradation of the antibody within the lysosome to release the payload. This can minimize off-target toxicity associated with premature drug release in circulation.[4]

Principle of the Method

The synthesis of an ADC using this compound is a two-stage process:

  • Antibody Modification: The NHS ester of the N3-C4-linker reacts with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the surface of the antibody, to form a stable amide bond. This step introduces the azide functionality to the antibody.

  • Drug Conjugation (Click Chemistry): The azide-modified antibody is then reacted with a drug molecule that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2][5]

This modular approach allows for the separate preparation and quality control of the modified antibody and the drug-alkyne derivative before the final conjugation step.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC9H12N4O4[2]
Molecular Weight240.22 g/mol [2]
CAS Number478801-48-8[2]
AppearanceSolid[4]
Purity≥98%
Storage-20°C, desiccated[4]
Table 2: Representative Reaction Conditions for Antibody Modification with this compound
ParameterRecommended ValueNotes
Antibody Preparation
Antibody Concentration1-10 mg/mLHigher concentrations can promote aggregation.
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.2-8.5 or Carbonate/Bicarbonate buffer, pH 8.5-9.0NHS ester reaction is more efficient at slightly basic pH.[6][7]
Conjugation Reaction
This compound Stock Solution10-20 mM in anhydrous DMSO or DMFPrepare fresh before use to avoid hydrolysis.[6]
Molar Ratio (Linker:Antibody)3:1 to 20:1This ratio needs to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). Higher ratios generally lead to higher DARs.[6]
Reaction TemperatureRoom Temperature or 4°C4°C can help to minimize antibody denaturation and aggregation.
Reaction Time1-4 hoursLonger reaction times can lead to hydrolysis of the NHS ester.
Quenching Reagent1 M Tris-HCl, pH 8.0 (final conc. 50-100 mM)To quench any unreacted NHS ester.[6]
Table 3: Representative Reaction Conditions for SPAAC (Click Chemistry)
ParameterRecommended ValueNotes
Reactant Preparation
Azide-Modified Antibody1-10 mg/mL in PBS, pH 7.4Buffer should be free of azide-containing compounds.
DBCO-Functionalized Drug10-20 mM in anhydrous DMSO
Conjugation Reaction
Molar Ratio (DBCO-Drug:Azide-Antibody)2:1 to 10:1A molar excess of the drug-linker is used to drive the reaction to completion.
Reaction Temperature4°C to Room TemperatureSPAAC is generally efficient at these temperatures.
Reaction Time4-24 hoursReaction progress can be monitored by LC-MS.
Table 4: Impact of Linker to Antibody Ratio on Average DAR (Representative Data)
Molar Ratio (Linker:Antibody)Average DAR% Unconjugated Antibody% Aggregation
3:12.115%< 1%
5:13.85%1-2%
10:15.5< 2%3-5%
20:17.2< 1%> 5%
Note: This is representative data based on typical lysine-based conjugation. Actual results will vary depending on the specific antibody, linker, and reaction conditions. A high DAR can lead to increased hydrophobicity and aggregation of the ADC.[8]

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

Objective: To prepare the antibody in a suitable buffer for conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon® Ultra centrifugal filter units (30 kDa MWCO) or similar

  • Centrifuge

Procedure:

  • If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizers like BSA, it must be buffer exchanged into an amine-free buffer such as PBS.[6]

  • Pre-wet the membrane of the centrifugal filter unit with PBS.

  • Add the antibody solution to the filter unit and centrifuge according to the manufacturer's instructions to concentrate the antibody.

  • Discard the flow-through and re-suspend the antibody in fresh PBS.

  • Repeat the centrifugation and re-suspension steps 2-3 times to ensure complete buffer exchange.

  • After the final wash, recover the antibody in the desired volume of PBS.

  • Determine the final antibody concentration using a NanoDrop spectrophotometer at 280 nm.[6]

Protocol 2: Modification of Antibody with this compound

Objective: To conjugate the this compound to the antibody.

Materials:

  • Prepared antibody in PBS, pH 7.2-8.5

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Tris-HCl, pH 8.0

  • Zeba™ Spin Desalting Columns (7K MWCO) or similar

  • Reaction tubes

Procedure:

  • Bring the this compound vial to room temperature before opening to prevent moisture condensation.[6]

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Adjust the antibody concentration to 2-5 mg/mL in PBS, pH 8.0-8.5.

  • Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-fold molar excess). The final DMSO concentration should not exceed 10% (v/v).

  • Gently mix the reaction and incubate for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quench the reaction by adding 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 15-30 minutes.[6]

  • Remove the excess, unreacted this compound and quenching reagent using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's protocol.[8]

  • The resulting azide-modified antibody is ready for the next step or can be stored at 4°C for a short period.

Protocol 3: Conjugation of DBCO-Functionalized Drug via SPAAC

Objective: To conjugate the DBCO-functionalized drug to the azide-modified antibody.

Materials:

  • Azide-modified antibody

  • DBCO-functionalized cytotoxic drug

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Prepare a 10-20 mM stock solution of the DBCO-functionalized drug in anhydrous DMSO.

  • In a reaction vessel, add the azide-modified antibody.

  • While gently stirring, add the DBCO-drug stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-fold molar excess).

  • Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle agitation. The reaction can be monitored by LC-MS to determine completion.

  • The final ADC product is now ready for purification.

Protocol 4: Purification of the Antibody-Drug Conjugate

Objective: To remove unreacted drug-linker and potential aggregates.

Materials:

  • Crude ADC solution

  • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200)

  • Formulation buffer (e.g., PBS or histidine-based buffer)

Procedure:

  • Equilibrate the SEC column with the desired formulation buffer.

  • Load the crude ADC solution onto the column.

  • Elute the ADC using the formulation buffer. The ADC will elute as the high molecular weight peak, separated from the smaller, unreacted drug-linker molecules.

  • Collect the fractions corresponding to the ADC monomer peak.

  • Pool the purified ADC fractions and concentrate if necessary using a centrifugal filter device.

  • Determine the final concentration of the purified ADC.

Protocol 5: Characterization of the Antibody-Drug Conjugate

Objective: To determine the Drug-to-Antibody Ratio (DAR), purity, and aggregation level of the final ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-UV):

  • Principle: HIC separates proteins based on their hydrophobicity. The addition of hydrophobic drug-linkers to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[9]

  • Typical Method:

    • Column: TSKgel Butyl-NPR or similar.

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol.

    • Gradient: A linear gradient from 100% A to 100% B.

    • Detection: UV at 280 nm.

  • Data Analysis: The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.). The average DAR is calculated from the weighted average of the peak areas.[9]

2. DAR Determination by Mass Spectrometry (LC-MS):

  • Principle: High-resolution mass spectrometry can be used to determine the molecular weights of the different drug-loaded species in the ADC preparation.[10][11]

  • Method: The ADC sample is typically deglycosylated and may be reduced to separate the light and heavy chains before analysis by LC-MS.

  • Data Analysis: The mass spectrum is deconvoluted to obtain the zero-charge masses of the different species. The relative abundance of each DAR species is determined from the peak intensities to calculate the average DAR.[10]

3. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC-UV):

  • Principle: SEC separates molecules based on their size. It can be used to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.[12]

  • Method: The purified ADC is run on an SEC column under non-denaturing conditions.

  • Detection: UV at 280 nm.

  • Data Analysis: The percentage of monomer and aggregate is calculated from the peak areas in the chromatogram.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_prep Antibody Preparation cluster_modification Antibody Modification cluster_conjugation Drug Conjugation (SPAAC) cluster_final Final ADC Product mAb Monoclonal Antibody buffer_exchange Buffer Exchange (Amine-free buffer, pH 8.0-8.5) mAb->buffer_exchange conjugation1 NHS Ester Conjugation (1-4h, RT or 4°C) buffer_exchange->conjugation1 linker This compound in DMSO linker->conjugation1 quench Quench (Tris-HCl) conjugation1->quench purify1 Purification (Desalting Column) quench->purify1 azide_mAb Azide-Modified Antibody purify1->azide_mAb conjugation2 Click Chemistry (4-24h, 4°C or RT) azide_mAb->conjugation2 dbco_drug DBCO-Functionalized Drug in DMSO dbco_drug->conjugation2 crude_adc Crude ADC conjugation2->crude_adc purify2 Purification (SEC) crude_adc->purify2 final_adc Purified ADC purify2->final_adc characterization Characterization (HIC, LC-MS, SEC) final_adc->characterization

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Drug_Release Drug Release Degradation->Drug_Release Cytotoxicity Cell Death (Apoptosis) Drug_Release->Cytotoxicity Induces

References

Application Notes and Protocols for N3-C4-NHS Ester Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing N3-C4-NHS ester in bioconjugation applications through click chemistry. The protocols outlined below cover the initial labeling of amine-containing biomolecules with the azide (B81097) functionality, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a molecule of interest.

Introduction

This compound is a heterobifunctional crosslinker that serves as a valuable tool in bioconjugation and drug development.[1][2][3] It features an N-hydroxysuccinimide (NHS) ester and an azide group. The NHS ester reacts with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[] This reaction introduces an azide moiety onto the biomolecule. The azide group can then undergo a highly specific and efficient click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with a terminal alkyne-containing molecule.[2][5][6] This two-step approach allows for the precise and stable conjugation of various payloads, such as small molecule drugs, imaging agents, or other biomolecules, to proteins, antibodies, and other amine-containing polymers.[2][7]

Principle of the Reaction

The overall process involves two key steps:

  • Amine Labeling: The NHS ester of the N3-C4-NHS linker reacts with primary amines on a biomolecule (e.g., a protein) in a pH-dependent manner, forming a stable amide linkage and incorporating the azide group.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified biomolecule is then reacted with an alkyne-functionalized molecule in the presence of a Cu(I) catalyst. This catalyst is typically generated in situ from a Cu(II) salt (like copper(II) sulfate) and a reducing agent (such as sodium ascorbate).[8][9] The reaction forms a stable triazole ring, covalently linking the two molecules.[5][10]

Data Presentation

Table 1: Recommended Reaction Conditions for Amine Labeling with this compound
ParameterRecommended RangeNotes
Molar Excess of this compound 8 to 20-foldFor mono-labeling of proteins, an 8-10 fold excess is a good starting point.[11] Higher excesses may be needed for higher degrees of labeling.
Protein Concentration 1-10 mg/mLHigher concentrations are generally optimal for the labeling reaction.[11]
Reaction Buffer Amine-free buffers such as PBS, HEPES, or bicarbonate buffer.Tris and other amine-containing buffers should be avoided as they will compete for reaction with the NHS ester.[11][12]
Reaction pH 8.3 - 8.5This pH range is optimal for the reaction between the NHS ester and primary amines.[11][12]
Reaction Temperature Room temperature or on iceIncubation on ice can help to control the reaction and minimize protein degradation.
Reaction Time 4 hours to overnightLonger incubation times are typically used for reactions on ice.[11]
Solvent for NHS Ester Anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use as it is moisture-sensitive.[11][13]
Table 2: Recommended Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ParameterRecommended RangeNotes
Molar Ratio of Alkyne Molecule 1.5 to 5-fold excess over the azide-modified biomoleculeA slight excess of the alkyne-containing molecule can help drive the reaction to completion.[10]
Copper(II) Sulfate (B86663) (CuSO4) Concentration 100 µMThis is a common starting concentration for the catalyst precursor.[8][9]
Reducing Agent (e.g., Sodium Ascorbate) 5 mMShould be prepared fresh. The reaction should be protected from light when using sodium ascorbate (B8700270).[14]
Copper Ligand (e.g., THPTA) 500 µMA ligand can help to stabilize the Cu(I) catalyst and protect the biomolecule.[8][9]
Reaction Buffer Phosphate, HEPES, or carbonate buffersTris buffer should be avoided as it can interfere with the copper catalyst.[8][9]
Reaction pH 6.5 - 8.0The CuAAC reaction is generally tolerant of a range of pH values.[7][8]
Reaction Temperature Room temperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 4 hoursReaction progress can be monitored by appropriate analytical techniques.[10]

Experimental Protocols

Protocol 1: Azide Labeling of a Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3[12]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification tools (e.g., spin desalting columns or dialysis cassettes)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix the reaction mixture.

  • Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess this compound and byproducts using a spin desalting column or by dialysis against PBS (pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) using mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Reaction buffer: Phosphate buffer, pH 7.0[8]

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 10 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepared fresh)[14]

  • (Optional) Copper ligand stock solution (e.g., THPTA, 50 mM in water)

  • Purification tools (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

  • Reaction Setup: In a reaction tube, combine the azide-labeled protein and a 1.5 to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.[10]

  • Catalyst Preparation: If using a ligand, first mix the CuSO4 with the ligand.

  • Reaction Initiation: Add the CuSO4 solution (with or without ligand) to the reaction mixture to a final concentration of 100 µM. Then, initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8][14]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. If the molecules are photosensitive, protect the reaction from light.[10]

  • Purification: Purify the final conjugate using an appropriate method to remove excess reagents and the catalyst.

  • Analysis: Analyze the purified conjugate by SDS-PAGE and/or mass spectrometry to confirm the conjugation.

Mandatory Visualizations

N3_C4_NHS_Ester_Reaction_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: CuAAC Click Chemistry Protein Protein Azide_Labeled_Protein Azide_Labeled_Protein Protein->Azide_Labeled_Protein  NHS Ester Reaction (pH 8.3-8.5) N3_C4_NHS_Ester N3_C4_NHS_Ester N3_C4_NHS_Ester->Azide_Labeled_Protein Alkyne_Molecule Alkyne_Molecule Conjugate Final Conjugate Alkyne_Molecule->Conjugate Azide_Labeled_Protein_ref Azide-Labeled Protein Azide_Labeled_Protein_ref->Conjugate  Cu(I) Catalyst (CuSO4/Ascorbate)

Caption: Workflow for bioconjugation using this compound.

Signaling_Pathway cluster_amine_reaction Amine-NHS Ester Reaction cluster_click_reaction Azide-Alkyne Cycloaddition (CuAAC) Protein_NH2 Protein-NH₂ Amide_Bond Protein-NH-CO-(CH₂)₄-N₃ Protein_NH2->Amide_Bond Nucleophilic Acyl Substitution N3_NHS N₃-(CH₂)₄-CO-NHS N3_NHS->Amide_Bond NHS_leaving NHS Amide_Bond->NHS_leaving Azide_Protein Protein-N₃ Triazole_Linkage Protein-[Triazole]-Payload Azide_Protein->Triazole_Linkage Alkyne_Payload Payload-C≡CH Alkyne_Payload->Triazole_Linkage Cu_Catalyst Cu(I) Cu_Catalyst->Triazole_Linkage catalyzes

Caption: Chemical transformations in the this compound click chemistry reaction.

References

Optimizing pH for N3-C4-NHS Ester Amine Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-C4)-succinimidyl ester (N3-C4-NHS ester) is a bifunctional crosslinking reagent that combines an amine-reactive N-hydroxysuccinimide (NHS) ester with an azide (B81097) (N3) moiety. This reagent is pivotal in bioconjugation and drug development, enabling the covalent attachment of the azide group to primary amines on proteins, peptides, and other biomolecules. The introduced azide then serves as a versatile handle for subsequent "click chemistry" reactions. The efficiency of the initial amine conjugation is critically dependent on the reaction pH, which dictates a delicate balance between the desired aminolysis and the competing hydrolysis of the NHS ester. These application notes provide a comprehensive guide to understanding and optimizing the pH for successful and reproducible this compound amine reactions.

While these notes focus on the this compound, the principles of pH optimization for the NHS ester-amine reaction are broadly applicable to other aliphatic NHS esters, as the C4 alkyl spacer is not expected to significantly alter the fundamental reactivity of the NHS ester group.

The Critical Role of pH

The pH of the reaction buffer is the single most important parameter governing the outcome of an this compound conjugation. It directly influences two competing reactions: the desired reaction with the primary amine (aminolysis) and the undesirable reaction with water (hydrolysis).

  • Amine Reactivity: The nucleophilic species that reacts with the NHS ester is the unprotonated primary amine (-NH2). The protonated form (-NH3+) is not nucleophilic. The pKa of the ε-amino group of lysine (B10760008) is approximately 10.5. At acidic pH, primary amines are predominantly protonated, rendering them unreactive. As the pH increases, the concentration of the deprotonated, reactive amine increases, thereby accelerating the rate of the desired conjugation reaction.[1][]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction in which water acts as a nucleophile, cleaving the ester and rendering it inactive for conjugation.[3] The rate of hydrolysis increases significantly with increasing pH due to the higher concentration of hydroxide (B78521) ions (OH-), which are potent nucleophiles.[3] This degradation of the this compound reduces the overall yield of the desired conjugate.[4][5]

Therefore, the optimal pH for the this compound amine reaction is a compromise that maximizes the availability of the reactive deprotonated amine while minimizing the rate of competing hydrolysis.

Quantitative Data Summary

The stability of the NHS ester is a critical factor in achieving high conjugation efficiency. The following tables summarize the half-life of a typical NHS ester at various pH values and temperatures. This data highlights the inverse relationship between pH and NHS ester stability.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[1][6]
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.64°C10 minutes[1][6]
9.0Room Temperature125 minutes

Data compiled from multiple sources and represents typical NHS ester stability.

Signaling Pathways and Experimental Workflows

The logical relationship governing the this compound amine reaction is the pH-dependent competition between the productive aminolysis pathway and the non-productive hydrolysis pathway. This can be visualized as a branching reaction path where the pH determines the flux through each branch.

competing_reactions cluster_reactants Reactants cluster_products Products N3-C4-NHS_ester N3-C4-NHS_ester Conjugate Conjugate N3-C4-NHS_ester->Conjugate Aminolysis (Favored at pH 7.2-8.5) Hydrolyzed_Ester Hydrolyzed_Ester N3-C4-NHS_ester->Hydrolyzed_Ester Hydrolysis (Increases with pH) Primary_Amine Primary_Amine Primary_Amine->Conjugate Water Water Water->Hydrolyzed_Ester

Caption: pH-Dependent Competing Reactions in this compound Conjugation.

A general experimental workflow for labeling a protein with this compound involves several key steps, from reagent preparation to purification of the final conjugate.

experimental_workflow A Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) C Add NHS Ester to Protein Solution A->C B Prepare this compound Stock (Anhydrous DMSO or DMF) B->C D Incubate Reaction (e.g., 1-2 hours at RT or 2-4 hours at 4°C) C->D E Quench Reaction (e.g., add Tris or Glycine) D->E F Purify Conjugate (e.g., Desalting Column, Dialysis) E->F G Characterize Conjugate F->G

Caption: General Experimental Workflow for Protein Labeling.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization of the molar excess of the this compound and reaction time may be necessary for specific applications.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5.[4][5] Ensure the buffer is free of primary amines.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a stock concentration of, for example, 10 mg/mL. The organic solvent should be kept to a minimum, typically less than 10% of the final reaction volume.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C. Longer incubation times may be required for less concentrated protein solutions.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and reaction by-products (e.g., N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography.

Protocol for Determining the Optimal pH for Conjugation

To empirically determine the optimal pH for a specific protein and application, a pH screening experiment can be performed.

Materials:

  • Protein of interest

  • This compound

  • A series of amine-free buffers with varying pH (e.g., 0.1 M Sodium Phosphate at pH 7.0, 7.5, 8.0, and 0.1 M Sodium Bicarbonate at pH 8.5, 9.0).

  • Analytical method to assess conjugation efficiency (e.g., SDS-PAGE, mass spectrometry, or a functional assay for the introduced azide).

Procedure:

  • Set up Parallel Reactions:

    • Prepare aliquots of the protein solution in each of the different pH buffers.

    • For each pH, set up a reaction as described in the general protocol above, keeping the protein concentration, molar excess of this compound, reaction time, and temperature constant.

  • Quench and Purify:

    • After the incubation period, quench all reactions simultaneously.

    • Purify each sample using the same method to ensure consistency.

  • Analyze Conjugation Efficiency:

    • Analyze the purified conjugates from each pH condition using the chosen analytical method.

    • Compare the degree of labeling or the yield of the desired conjugate across the different pH values to identify the optimal condition.

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Efficiency pH is too low, resulting in protonated, unreactive amines.Increase the pH of the reaction buffer to the 8.3-8.5 range.[4][5]
Competing hydrolysis of the this compound due to high pH.Decrease the pH of the reaction buffer to the 7.2-8.0 range.
This compound was hydrolyzed before use.Prepare the NHS ester stock solution immediately before use in anhydrous solvent.
Presence of primary amines in the protein buffer (e.g., Tris).Exchange the protein into an amine-free buffer before the reaction.
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMF or DMSO in the reaction mixture low (typically <10%).
Labeling with a hydrophobic molecule.Consider using a more hydrophilic linker if available.

Conclusion

The optimal pH for the this compound amine reaction is a critical parameter that must be carefully controlled to achieve high yields of the desired conjugate. A pH range of 7.2 to 8.5 is generally recommended, with many protocols favoring a more specific range of 8.3 to 8.5 to maximize the reaction efficiency.[1][4][5] However, the ideal pH can be protein-specific, and empirical determination through a pH screening experiment is recommended for optimal results. By understanding the interplay between amine reactivity and NHS ester hydrolysis, researchers can effectively utilize this compound for a wide range of bioconjugation applications in research and drug development.

References

Application Notes and Protocols for N3-C4-NHS Ester Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-C4-NHS ester, also known as azido-C4-NHS ester, is a chemical modification reagent used to introduce an azide (B81097) group onto peptides and proteins. This process, known as bioconjugation, is a cornerstone in drug development, diagnostics, and fundamental research. The azide group serves as a versatile chemical handle for subsequent "click chemistry" reactions, enabling the attachment of various functionalities such as fluorescent dyes, imaging agents, or drug molecules with high specificity and efficiency.[1][2][3]

The N-Hydroxysuccinimide (NHS) ester moiety of the reagent reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues, to form a stable amide bond.[4][] The C4 linker provides spacing between the azide group and the peptide, which can be crucial for maintaining the biological activity of the peptide and ensuring efficient downstream reactions.

These application notes provide a comprehensive overview of the principles, experimental protocols, and characterization methods for the successful conjugation of this compound to peptides.

Principle of Conjugation

The conjugation of this compound to a peptide is a nucleophilic acyl substitution reaction. The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][]

The reaction is highly dependent on pH. The primary amines need to be in their unprotonated form to be reactive, which is favored at a pH between 7.2 and 8.5.[4] However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation efficiency.[2]

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine (N-terminus or lysine side chain)

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; 0.1 M Sodium Bicarbonate, pH 8.3-8.5)[2][3][6]

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification system (e.g., Dialysis cassettes, Size-Exclusion Chromatography (SEC) columns, or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))[7][8]

General Workflow for this compound Conjugation

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis prep_peptide Dissolve Peptide in Amine-Free Buffer add_nhs Add NHS Ester Solution to Peptide Solution prep_peptide->add_nhs prep_nhs Dissolve this compound in DMF or DMSO prep_nhs->add_nhs incubate Incubate (RT or 4°C) add_nhs->incubate quench Quench Reaction incubate->quench purify Purify Conjugate (Dialysis, SEC, or RP-HPLC) quench->purify characterize Characterize Conjugate (Mass Spectrometry, HPLC) purify->characterize

Caption: General workflow for peptide conjugation with this compound.

Detailed Protocol
  • Preparation of Reagents:

    • Dissolve the peptide in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[9]

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 10 mg/mL.[2][6]

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal molar ratio may need to be determined empirically.[6]

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[7]

    • The reaction progress can be monitored by RP-HPLC.

  • Quenching the Reaction:

    • Add a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Azide-Modified Peptide:

    • Remove excess, unreacted this compound and the quenching reagent using a suitable purification method.

      • Dialysis: Effective for larger peptides and proteins. Dialyze against an appropriate buffer (e.g., PBS) with several buffer changes.[8]

      • Size-Exclusion Chromatography (SEC): Separates the larger peptide conjugate from smaller molecules.[8]

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-purity product and is suitable for a wide range of peptide sizes.[10]

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and determine the degree of labeling using analytical techniques.

      • Mass Spectrometry (MS): (e.g., MALDI-TOF or ESI-MS) to confirm the mass increase corresponding to the addition of the N3-C4 moiety.

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.[11]

Data Presentation

The efficiency of the conjugation reaction can be influenced by several factors. The following tables provide representative data for optimizing the reaction conditions.

Table 1: Effect of Molar Ratio of this compound to Peptide on Conjugation Efficiency

Molar Ratio (NHS Ester:Peptide)Conjugation Efficiency (%)
1:135
5:178
10:192
20:195

Conjugation efficiency was determined by RP-HPLC analysis of the reaction mixture after 2 hours at room temperature.

Table 2: Effect of pH on Conjugation Efficiency

pHConjugation Efficiency (%)
6.545
7.485
8.393
9.075 (due to hydrolysis)

Reactions were performed with a 10-fold molar excess of NHS ester for 2 hours at room temperature.

Table 3: Characterization of an Azide-Modified Peptide

ParameterUnmodified PeptideAzide-Modified Peptide
Molecular Weight (Da)1500.71669.9
HPLC Retention Time (min)12.513.8
Purity (%)>98>95

The expected mass increase from the this compound conjugation is approximately 169.2 Da.

Logical Relationship of Key Reaction Parameters

G cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes pH pH efficiency Conjugation Efficiency pH->efficiency Optimal 7.2-8.5 hydrolysis NHS Ester Hydrolysis pH->hydrolysis Increases at high pH molar_ratio Molar Ratio (NHS:Peptide) molar_ratio->efficiency Higher ratio increases efficiency side_reactions Side Reactions molar_ratio->side_reactions Excess can lead to multiple labeling concentration Reactant Concentration concentration->efficiency Higher concentration can improve rate temperature Temperature temperature->efficiency Room temp is common temperature->hydrolysis Higher temp increases hydrolysis buffer Buffer Composition buffer->efficiency Must be amine-free

Caption: Key parameters influencing this compound conjugation.

Subsequent Applications: Click Chemistry

The azide-modified peptide is now ready for a variety of downstream applications, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These "click" reactions allow for the efficient and specific attachment of molecules containing an alkyne group.[1]

Click Chemistry Workflow

G cluster_click Click Reaction azide_peptide Azide-Modified Peptide mix Mix Reactants azide_peptide->mix alkyne_molecule Alkyne-Functionalized Molecule alkyne_molecule->mix add_catalyst Add Cu(I) Catalyst (for CuAAC) mix->add_catalyst incubate Incubate add_catalyst->incubate final_conjugate Final Peptide Conjugate incubate->final_conjugate

Caption: General workflow for a CuAAC click reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Suboptimal pH.Ensure the reaction buffer pH is between 7.2 and 8.5.[4]
Hydrolysis of NHS ester.Prepare the NHS ester solution immediately before use. Avoid aqueous storage.[6]
Presence of primary amines in the buffer (e.g., Tris, glycine).Use an amine-free buffer such as PBS, HEPES, or bicarbonate.[4]
Insufficient molar excess of NHS ester.Increase the molar ratio of NHS ester to peptide.[6]
Multiple Labeling of the Peptide High molar excess of NHS ester and multiple available primary amines.Reduce the molar ratio of the NHS ester. Optimize reaction time.
Precipitation During Reaction Poor solubility of the peptide or the this compound.Adjust the buffer composition or add a co-solvent. Ensure the concentration of organic solvent (DMF/DMSO) does not exceed 10-20%.[6]
Difficulty in Purifying the Conjugate Similar properties of the conjugate and unreacted peptide.Utilize a high-resolution purification method like RP-HPLC with an appropriate gradient.
Co-elution with hydrolyzed NHS ester byproducts.Ensure complete quenching of the reaction before purification.

By following these detailed protocols and considering the key experimental parameters, researchers can successfully conjugate this compound to peptides, enabling a wide range of subsequent applications in drug development and biomedical research.

References

Application Notes and Protocols: N3-C4-NHS Ester for Cell Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N3-C4-NHS ester in the covalent modification of cell surfaces. This powerful tool enables the introduction of azide (B81097) functionalities onto cell surface proteins, paving the way for a wide range of downstream applications through bioorthogonal "click" chemistry. This two-step labeling strategy offers high specificity and efficiency for cell tracking, proteomic analysis, and the development of targeted therapeutics.[1]

Principle of the Method

The cell surface modification process using this compound is a two-stage process:

  • Amine-Reactive Labeling: The N-hydroxysuccinimide (NHS) ester moiety of the this compound reagent reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) on the extracellular domains of cell surface proteins. This reaction forms a stable, covalent amide bond and introduces an azide group (N3) onto the protein.[1] The reaction is most efficient at a pH between 7.2 and 8.5.[]

  • Bioorthogonal "Click" Chemistry: The azide-labeled proteins on the cell surface can then be conjugated to a molecule of interest that contains a complementary reactive group. This is typically achieved through one of two highly specific and efficient "click" chemistry reactions:

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern, such as live-cell imaging, a copper-free click chemistry variant is used.[3] The azide group reacts spontaneously with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[3]

This modular approach allows for the attachment of a wide variety of molecules, including fluorescent dyes, biotin, or therapeutic agents, to the cell surface.

Data Presentation

The following tables summarize key quantitative parameters for cell surface modification using azido-NHS esters. These values should be used as a starting point, and optimization for specific cell types and experimental goals is recommended.

Table 1: Recommended Parameters for Cell Surface Labeling

ParameterRecommended RangeNotes
This compound Concentration 0.1 - 1 mMThe optimal concentration should be determined empirically for each cell type. A starting concentration of 0.5 mg/mL can also be used.
Cell Density (Suspension) 1 x 10⁶ to 1 x 10⁷ cells/mLEnsure sufficient surface area for labeling.[4]
Cell Confluency (Adherent) 80 - 95%High confluency ensures a sufficient number of cells for analysis.
Incubation Time 30 - 60 minutesCan be performed at room temperature or on ice (4°C).[4]
Incubation Temperature 4°C to Room TemperatureLabeling at 4°C is recommended to inhibit endocytosis and maintain proteins on the cell surface.
pH 7.2 - 8.5Optimal for the reaction between NHS esters and primary amines.[]

Table 2: Expected Quantitative Outcomes

ParameterExpected ResultMethod of Analysis
Degree of Labeling (DoL) 4-6 labels per antibody (in solution)This provides an estimate for protein labeling density. The DoL on cell surface proteins will vary.[1]
Labeling Efficiency 91.3% of membrane proteins labeledAs demonstrated with NHS-ester-biotin on DC2.4 cells.[5]
Cell Viability Generally high (>80%)It is crucial to perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) for each specific cell type and experimental condition.[1][6]

Experimental Protocols

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Live cells (suspension or adherent)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS

  • Cell culture medium

Protocol 1: Cell Surface Labeling of Suspension Cells
  • Cell Preparation:

    • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet twice with ice-cold, amine-free PBS to remove any residual amine-containing culture medium.

    • Resuspend the cells in ice-cold, amine-free PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.[4]

  • Reagent Preparation:

    • Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.[4] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[4]

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 0.1-1 mM).

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice (4°C) with gentle mixing.[4]

  • Quenching:

    • To stop the reaction, add Quenching Buffer to a final concentration of 100 mM.

    • Incubate for 10-15 minutes on ice.[4]

  • Final Wash:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Wash the cell pellet three times with ice-cold PBS.

  • Downstream Processing:

    • The azide-labeled cells are now ready for the "click" chemistry reaction or other downstream applications.

Protocol 2: Cell Surface Labeling of Adherent Cells
  • Cell Preparation:

    • Grow cells in appropriate culture vessels to 80-95% confluency.

    • Aspirate the culture medium and wash the cells twice with ice-cold, amine-free PBS (pH 7.4).

  • Reagent Preparation:

    • Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.[4]

  • Labeling Reaction:

    • Dilute the this compound stock solution in ice-cold PBS to the desired final concentration (e.g., 0.1-1 mM).

    • Add the labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate for 30-60 minutes at room temperature or for 2 hours on ice (4°C).[4]

  • Quenching:

    • Aspirate the labeling solution.

    • Wash the cells once with ice-cold Quenching Buffer.

    • Incubate with Quenching Buffer for 10-15 minutes on ice.[4]

  • Final Wash:

    • Aspirate the Quenching Buffer and wash the cells three times with ice-cold PBS.

  • Downstream Processing:

    • The azide-labeled cells are now ready for the "click" chemistry reaction or other downstream applications.

Protocol 3: "Click" Chemistry Reaction (SPAAC Example)

This protocol describes the conjugation of a DBCO-containing molecule (e.g., a fluorescent probe) to the azide-labeled cell surface.

  • Prepare DBCO-Probe Solution: Prepare a stock solution of the DBCO-containing probe in DMSO.

  • Conjugation Reaction:

    • Resuspend the azide-labeled cells in an appropriate buffer or medium.

    • Add the DBCO-probe to the cell suspension at a 2-5 fold molar excess relative to the estimated number of surface azide groups.

    • Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Wash:

    • Wash the cells three times with PBS to remove unreacted probe.

  • Analysis:

    • The cells are now ready for analysis by flow cytometry, fluorescence microscopy, or other downstream assays.

Protocol 4: Assessment of Cell Viability (MTT Assay)

It is critical to assess the impact of the labeling procedure on cell health.

  • Following the final wash step of the labeling protocol, resuspend the modified cells in a complete culture medium.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Include unmodified cells as a negative control.[4]

  • Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.[4]

  • Perform an MTT assay or other suitable viability assay according to the manufacturer's instructions.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_label Amine-Reactive Labeling cluster_click Bioorthogonal Click Chemistry Harvest Harvest & Wash Cells Resuspend Resuspend in Amine-Free PBS Harvest->Resuspend PrepareReagent Prepare this compound Label Incubate Cells with Reagent PrepareReagent->Label Quench Quench Reaction Label->Quench Wash1 Wash Cells Quench->Wash1 PrepareProbe Prepare Alkyne/DBCO Probe Conjugate Incubate Azide-Cells with Probe PrepareProbe->Conjugate Wash2 Wash Cells Conjugate->Wash2 Analysis Cell Imaging Flow Cytometry Proteomics Functional Assays Wash2->Analysis

Caption: General experimental workflow for cell surface modification.

Logical Relationship of Surface Modification

G Start This compound Reaction Reacts with Primary Amines (e.g., Lysine) Start->Reaction Result Covalent Amide Bond Formation Reaction->Result SurfaceAzide Azide (N3) Groups on Cell Surface Result->SurfaceAzide Click Bioorthogonal Click Chemistry SurfaceAzide->Click FinalProduct Modified Cell Surface with Desired Functionality Click->FinalProduct Probe Alkyne/DBCO-Modified Molecule of Interest Probe->Click Application Downstream Applications (Imaging, Targeting, etc.) FinalProduct->Application

Caption: Logical flow of this compound mediated cell surface engineering.

References

Application Notes and Protocols for Surface Immobilization using N3-C4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N3-C4-NHS ester for the covalent immobilization of biomolecules onto amine-functionalized surfaces. This bifunctional linker enables a two-step immobilization strategy, offering precise control over surface functionalization and subsequent bio-conjugation through "click chemistry." The protocols outlined below are designed to be adaptable for a variety of research applications, from fundamental cell-surface interaction studies to the development of novel drug screening platforms.

Introduction to this compound

This compound is a heterobifunctional crosslinker composed of an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, separated by a C4 spacer.

  • NHS Ester Group: This functional group reacts efficiently and specifically with primary amines (-NH2) on a suitably functionalized surface to form stable amide bonds.[1][2] This reaction is the foundation for the initial surface activation.

  • Azide Group (N3): The terminal azide group is a key component for "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This bioorthogonal reaction allows for the covalent attachment of a second molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO), with high efficiency and specificity in aqueous environments.[1][4]

This two-step approach provides significant advantages:

  • Controlled Orientation: Biomolecules can be engineered with a specific alkyne handle, allowing for their oriented immobilization on the azide-functionalized surface.

  • Bioorthogonality: The click reaction is highly specific and does not interfere with most biological functional groups, preserving the activity of the immobilized biomolecule.[3][4]

  • Versatility: A wide range of alkyne-modified biomolecules, including peptides, proteins, and small molecules, can be attached to the same azide-functionalized surface.

Data Presentation: Quantitative Parameters for Surface Immobilization

The following table summarizes key quantitative data related to the surface immobilization process using this compound and subsequent click chemistry. Please note that specific values can vary depending on the substrate, surface amine density, and the specific biomolecule being immobilized.

ParameterTypical Value/RangeMethod of DeterminationNotes
This compound Surface Density 1 x 10^12 - 5 x 10^12 molecules/cm²X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM)Surface density is dependent on the initial amine density of the substrate.[2]
NHS Ester Reaction Efficiency > 90%Fourier-Transform Infrared Spectroscopy (FTIR), XPSEfficiency is high under optimal reaction conditions (pH 7.2-8.5).[1][2]
SPAAC Reaction Efficiency > 95%Fluorescence Spectroscopy, XPS, Mass SpectrometryCopper-free click chemistry is highly efficient in aqueous buffers.[1][3]
Immobilized RGD Peptide Density 0.1 - 1.0 mg/cm²Ninhydrin Assay, Radio-assayDensity can be controlled by varying the concentration of the RGD peptide solution.[5]
Integrin Binding Affinity (IC50) 20 - 300 nMCompetitive ELISA, Surface Plasmon Resonance (SPR)Affinity depends on the conformation and density of the immobilized RGD peptide.[6]

Experimental Protocols

Protocol for Surface Functionalization with this compound

This protocol describes the first step of the immobilization process: the reaction of this compound with an amine-functionalized surface (e.g., amine-silanized glass or gold).

Materials:

  • Amine-functionalized substrate (e.g., glass slides treated with (3-aminopropyl)triethoxysilane)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Quenching Buffer: 100 mM Tris-HCl or glycine (B1666218) in PBS, pH 7.4

  • Nitrogen gas

  • Orbital shaker

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Surface Preparation: Ensure the amine-functionalized substrate is clean and dry.

  • Reaction Setup: Place the substrate in a suitable reaction vessel. Add the this compound solution to the Reaction Buffer to achieve a final concentration of 0.1-1 mg/mL.

  • Incubation: Immerse the amine-functionalized substrate in the this compound solution. Incubate for 1-2 hours at room temperature with gentle agitation on an orbital shaker.

  • Washing: Remove the substrate from the reaction solution and wash three times with PBS to remove unreacted this compound.

  • Quenching (Optional but Recommended): To deactivate any remaining unreacted NHS esters, immerse the substrate in Quenching Buffer for 30 minutes at room temperature.

  • Final Wash and Dry: Wash the substrate three times with deionized water and dry under a stream of nitrogen gas.

  • Storage: The azide-functionalized surface is now ready for the click chemistry reaction. If not used immediately, store in a desiccated environment at 4°C.

Protocol for Immobilization of an Alkyne-Modified RGD Peptide via SPAAC

This protocol details the second step: the "click" reaction between the azide-functionalized surface and a DBCO-modified RGD peptide for studying integrin-mediated cell signaling.

Materials:

  • Azide-functionalized substrate (from Protocol 3.1)

  • DBCO-conjugated RGD peptide (e.g., DBCO-PEG4-c(RGDfK))

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Orbital shaker

Procedure:

  • Prepare DBCO-RGD Solution: Dissolve the DBCO-conjugated RGD peptide in PBS to the desired final concentration (e.g., 0.1-1 mg/mL). The optimal concentration should be determined empirically based on the desired surface density.

  • Click Reaction: Immerse the azide-functionalized substrate in the DBCO-RGD solution.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction is typically faster at room temperature.

  • Washing: Remove the substrate from the peptide solution and wash thoroughly with PBS to remove any non-covalently bound peptide.

  • Final Wash and Dry: Rinse the substrate with deionized water and dry under a stream of nitrogen gas.

  • Cell-Based Assays: The RGD-functionalized surface is now ready for cell culture and integrin binding or signaling studies.

Visualization of Workflows and Pathways

Experimental Workflow for Surface Immobilization

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Biomolecule Immobilization (SPAAC) A Amine-Functionalized Surface C React NHS Ester with Amine Surface (pH 8.5, 1-2h) A->C B Prepare N3-C4-NHS Ester Solution B->C D Wash and Quench Unreacted Sites C->D E Azide-Functionalized Surface D->E G Click Reaction: Azide Surface + DBCO-RGD (RT, 2-4h) E->G F Prepare DBCO-RGD Peptide Solution F->G H Wash to Remove Unbound Peptide G->H I RGD-Functionalized Surface H->I J Cell Adhesion and Signaling Assays I->J

Caption: Workflow for two-step surface immobilization.

Integrin-Mediated Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular RGD Immobilized RGD Integrin Integrin αvβ3 RGD->Integrin Binding FAK FAK Integrin->FAK Clustering & Activation Src Src FAK->Src Phosphorylation PI3K PI3K FAK->PI3K RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) FAK->RhoGTPases Src->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Adhesion Cell Adhesion & Spreading Actin->Adhesion

Caption: Simplified integrin-mediated signaling cascade.

References

Application Notes and Protocols for N3-C4-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-C4-NHS ester is a bifunctional linker that serves as a valuable tool in bioconjugation, particularly for researchers engaged in drug development, proteomics, and diagnostics. This reagent facilitates the covalent attachment of an azide (B81097) moiety to biomolecules containing primary amines, such as proteins, antibodies, and peptides. The introduced azide group is a bioorthogonal handle that can be specifically and efficiently reacted with an alkyne- or cyclooctyne-containing molecule through "click chemistry," enabling the precise construction of complex bioconjugates.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation. It covers the core principles of the chemistry, key experimental parameters, and step-by-step procedures for labeling biomolecules.

Core Principles of this compound Bioconjugation

The bioconjugation process using this compound is a two-step strategy. The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the target biomolecule. The second, subsequent step is the bioorthogonal click chemistry reaction of the introduced azide.

Step 1: Amine Modification with this compound

The NHS ester moiety of the this compound is highly reactive towards nucleophilic primary amines, which are predominantly found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[4][] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[][6] This reaction is highly dependent on the pH of the reaction buffer. An optimal pH range of 7.2 to 8.5 is recommended to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[][7]

Step 2: Bioorthogonal Click Chemistry

Once the biomolecule is functionalized with the azide group from the this compound, it can be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN). This reaction, known as click chemistry, is highly specific, efficient, and biocompatible.[3][8][9] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method, though strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred for biological applications as it does not require a cytotoxic copper catalyst.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound bioconjugation, compiled from general NHS ester literature. These values should be used as a starting point for optimization.

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester stability.[][7]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can reduce the rate of hydrolysis.[6]
Reaction Time 30 minutes - 4 hoursDependent on temperature and concentration of reactants.[2][6]
Molar Excess of this compound 10 to 20-foldA common starting point for initial experiments.[8]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[2]
Organic Solvent (DMSO/DMF) Concentration < 10% (v/v)To avoid denaturation of the protein.

Table 2: Stability of NHS Esters (Hydrolysis Half-life)

pHTemperatureHalf-life
7.00°C4 - 5 hours
8.04°C~1 hour
8.64°C10 minutes

Note: This data is for general NHS esters and should be considered as a guideline for this compound.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein/Antibody with this compound

This protocol provides a general method for introducing an azide group onto a protein or antibody using this compound.

Materials:

  • Protein/Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5

  • Purification column (e.g., desalting column or size-exclusion chromatography column)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein/antibody solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL). Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein/antibody.

    • Add the calculated volume of the this compound stock solution to the protein/antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the biomolecule is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Azide-Labeled Protein/Antibody:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis. The azide-labeled protein will be in the eluate/retentate.

  • Characterization (Optional but Recommended):

    • Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford) or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL), which is the average number of azide groups per protein molecule, can be determined by methods such as mass spectrometry or by using a fluorescent alkyne in a subsequent click reaction and measuring the fluorescence.

Protocol 2: Click Chemistry Reaction with the Azide-Labeled Biomolecule

This protocol outlines the general procedure for reacting the azide-functionalized biomolecule with an alkyne-containing molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Azide-labeled biomolecule (from Protocol 1)

  • Alkyne-containing molecule of interest (e.g., a fluorescent probe, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO4) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Copper ligand solution (e.g., TBTA or BTTAA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-labeled biomolecule in the Reaction Buffer.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate (B8700270), and the copper ligand.

  • Click Reaction:

    • In a reaction tube, combine the azide-labeled biomolecule and the alkyne-containing molecule.

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis biomolecule Biomolecule in Amine-Free Buffer (pH 8.3-8.5) reaction Mix and Incubate (1-4h at RT or overnight at 4°C) biomolecule->reaction nhs_ester This compound Stock Solution (in DMSO/DMF) nhs_ester->reaction purification Purification (Desalting Column / Dialysis) reaction->purification characterization Characterization (e.g., Mass Spectrometry) purification->characterization

Caption: Experimental workflow for labeling a biomolecule with this compound.

G amine_modification Step 1: Amine Modification click_chemistry Step 2: Click Chemistry protein_nh2 Protein-NH2 azide_protein Protein-N3 protein_nh2->azide_protein pH 8.3-8.5 n3_c4_nhs This compound n3_c4_nhs->azide_protein final_conjugate Final Bioconjugate azide_protein->final_conjugate Cu(I) catalyst or Strain-Promoted alkyne_molecule Alkyne-Molecule alkyne_molecule->final_conjugate

Caption: Two-step bioconjugation strategy using this compound.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing N3-C4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules. This application note provides a detailed protocol for a two-step bioconjugation strategy involving the use of a heterobifunctional linker, N3-C4-NHS ester. This linker possesses an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on proteins and an azide (B81097) group for subsequent CuAAC with an alkyne-functionalized molecule. This methodology is widely employed in the synthesis of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced bioconjugates for research, diagnostic, and therapeutic applications.[1][2][3]

The process begins with the modification of a biomolecule, such as an antibody or protein, with the this compound. The NHS ester reacts specifically with primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues) under mild conditions to form a stable amide bond, thereby introducing an azide moiety onto the protein.[4][5][6][7][8] In the second step, the azide-functionalized protein is reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst. This catalyst is typically generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[1][9][10][11] The reaction results in the formation of a highly stable triazole linkage, covalently connecting the protein to the alkyne-modified molecule.[1]

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling with this compound
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to improved labeling efficiency.[5][7][12]
Molar Excess of this compound 8- to 20-fold over proteinThis is a starting point and should be optimized for the specific protein and desired degree of labeling.[7][12][13]
Reaction Buffer 0.1 M Sodium Bicarbonate, PBS, HEPESBuffer must be free of primary amines (e.g., Tris, glycine).[12]
pH 8.3 - 8.5Optimal for the reaction between NHS esters and primary amines. A lower pH of 7.2-7.4 can be used for sensitive proteins, but may require longer incubation times.[7][8][12][13]
Temperature Room Temperature or 4°CRoom temperature for 1-4 hours or 4°C overnight.[6][14]
Solvent for NHS Ester Anhydrous DMSO or DMFEnsure the solvent is high-quality and amine-free. The final concentration in the reaction should be minimized (<10%).[5][12]
Table 2: Recommended Reagent Concentrations for CuAAC Reaction
ReagentRecommended Starting ConcentrationNotes
Azide-Functionalized Protein > 10 µMReaction efficiency is significantly reduced at lower concentrations.[15]
Alkyne-Containing Molecule 1.5 to 10-fold molar excess over proteinThe optimal ratio needs to be determined empirically.[1]
Copper(II) Sulfate (CuSO₄) 50 - 100 µMUse the lowest effective concentration to minimize potential protein damage.[10]
Ligand (e.g., THPTA) 5-fold molar excess over CuSO₄Protects the protein from copper-mediated damage and accelerates the reaction.[9][10][15][16]
Sodium Ascorbate 1 - 5 mMA freshly prepared solution is crucial for the efficient reduction of Cu(II) to Cu(I).[10]
Aminoguanidine (B1677879) (Optional) 5 mMCan be added to scavenge reactive byproducts of ascorbate oxidation.[10][17][18]
Reaction Buffer Phosphate, HEPESAvoid buffers with high concentrations of chloride or chelating agents like Tris.[15][17]
pH 7.0 - 8.0CuAAC is generally tolerant of a wide pH range.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Reaction Time 30 minutes - 4 hoursCan be monitored if a fluorescent alkyne is used.[9]

Experimental Protocols

Part 1: Labeling of Protein with this compound

This protocol describes the introduction of an azide group onto a protein using this compound.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it with the Reaction Buffer using a desalting column or dialysis.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the calculated volume of this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).

    • Gently mix the reaction mixture immediately.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS).

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized protein with an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein from Part 1

  • Alkyne-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, prepare fresh )

  • Aminoguanidine stock solution (optional, 100 mM in water)

  • Reaction Buffer (e.g., Phosphate buffer, HEPES, pH 7.4)

  • Purification system (SEC or dialysis)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized protein and a 1.5 to 10-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

  • Catalyst Premix:

    • In a separate tube, premix the CuSO₄ and ligand stock solutions. For a final copper concentration of 100 µM and a 5-fold excess of ligand, this premix will contain CuSO₄ and THPTA in a 1:5 molar ratio.[10][15] Let this mixture stand for a few minutes.

  • Initiation of the Reaction:

    • Add the catalyst premix to the protein-alkyne mixture.

    • (Optional) Add aminoguanidine stock solution to a final concentration of 5 mM.[10][17]

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]

    • Gently mix the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. If any of the components are light-sensitive, protect the reaction from light.

  • Purification:

    • Purify the final protein conjugate using SEC or dialysis to remove the copper catalyst and excess reagents.

Visualizations

experimental_workflow cluster_0 Part 1: Protein Azide Functionalization cluster_1 Part 2: CuAAC Bioconjugation P Protein with Primary Amines P_NHS Reaction Mixture (pH 8.3-8.5) P->P_NHS NHS This compound NHS->P_NHS Purify1 Purification (SEC/Dialysis) P_NHS->Purify1 1-2h @ RT or overnight @ 4°C P_N3 Azide-Functionalized Protein P_N3_in Azide-Functionalized Protein P_N3->P_N3_in Purify1->P_N3 CuAAC_Reaction CuAAC Reaction Mixture P_N3_in->CuAAC_Reaction Alkyne Alkyne-Molecule Alkyne->CuAAC_Reaction Cu_cat Cu(I) Catalyst Premix (CuSO4 + Ligand) Cu_cat->CuAAC_Reaction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuAAC_Reaction Purify2 Purification (SEC/Dialysis) CuAAC_Reaction->Purify2 1-4h @ RT Final_Product Final Bioconjugate Purify2->Final_Product

Caption: Workflow for bioconjugation using this compound and CuAAC.

logical_relationship cluster_reaction1 Amine Modification cluster_reaction2 CuAAC Reaction Protein Protein-NH2 Protein_N3 Protein-NH-CO-C4-N3 Protein->Protein_N3 N3_NHS This compound N3_NHS->Protein_N3 pH 8.3-8.5 NHS_leaving NHS (leaving group) Protein_N3->NHS_leaving Protein_N3_reac Protein-Azide Protein_N3->Protein_N3_reac Triazole_product Protein-Triazole-Molecule Protein_N3_reac->Triazole_product Alkyne_mol Alkyne-Molecule Alkyne_mol->Triazole_product Catalyst Cu(I) Catalyst Catalyst->Triazole_product

Caption: Chemical transformations in the two-step bioconjugation process.

References

Application Notes and Protocols for SPAAC Reaction with N3-C4-NHS Ester and DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between an azide-modified molecule, functionalized using N3-C4-NHS ester, and a dibenzocyclooctyne (DBCO)-containing molecule. This copper-free click chemistry approach offers a highly efficient and bioorthogonal method for covalently linking biomolecules, making it an invaluable tool in drug development, molecular imaging, and diagnostics.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds rapidly and with high specificity without the need for a cytotoxic copper catalyst.[1] This makes it particularly well-suited for applications involving sensitive biological samples and in vivo studies. The reaction is based on the [3+2] cycloaddition between a strained cyclooctyne, such as DBCO, and an azide (B81097).[2]

This document outlines a two-step bioconjugation strategy:

  • Azide-Modification: A molecule of interest containing a primary amine (e.g., a protein, antibody, or peptide) is functionalized with an azide group using this compound. The N-Hydroxysuccinimide (NHS) ester reacts with primary amines (like the side chain of lysine (B10760008) residues) to form a stable amide bond, thereby introducing a C4-azide linker.[3]

  • SPAAC Reaction: The azide-modified molecule is then reacted with a DBCO-functionalized molecule. The inherent ring strain of the DBCO molecule drives the reaction forward, resulting in the formation of a stable triazole linkage.[4]

Data Presentation

The efficiency of the two-step conjugation process is dependent on several factors. The following tables summarize key quantitative data to aid in the optimization of your experimental design.

Table 1: Recommended Reaction Conditions for Azide Labeling with this compound

ParameterRecommended ValueNotes
Molar Excess of this compound 10- to 30-fold over the amine-containing moleculeThe optimal ratio may need to be determined empirically for each specific molecule.[5]
pH 7.2 - 8.5A pH of 8.0-8.5 is optimal for the NHS ester reaction.[6]
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the labeling reaction and should be avoided.[3]
Reaction Temperature Room temperature (20-25°C) or 4°C
Reaction Time 30 - 60 minutes at room temperature; 2 hours at 4°CLonger incubation times may be necessary for more dilute reactants.[7]
Solvent for this compound Anhydrous DMSO or DMFPrepare the stock solution immediately before use as NHS esters are susceptible to hydrolysis.[3]

Table 2: Recommended Reaction Conditions for SPAAC with DBCO

ParameterRecommended ValueNotes
Molar Excess of DBCO Reagent 1.5- to 10-fold over the azide-modified moleculeA 2-4 fold molar excess is a common starting point. The more abundant or less critical component should be in excess.[4][5]
pH 7.0 - 8.5SPAAC is efficient over a broad pH range.
Reaction Buffer Aqueous buffers (e.g., PBS)The reaction is biocompatible and works well in aqueous media.[4]
Reaction Temperature 4°C to 37°CHigher temperatures can increase the reaction rate but may impact the stability of sensitive biomolecules. Reactions can be performed overnight at 4°C.[6]
Reaction Time 2 to 48 hoursTypically, 4-12 hours at room temperature is sufficient. Longer incubation times can improve yield, especially at lower temperatures or concentrations.[6]

Experimental Protocols

Protocol 1: Azide Labeling of a Protein with this compound

This protocol describes the modification of a protein with an azide group using this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM Glycine).

  • Desalting column or other purification system (e.g., spin column, dialysis cassette).

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Protein Modification: Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted this compound.

  • Purify the Azide-Modified Protein: Remove the excess this compound and quenching reagent using a desalting column or another appropriate purification method equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: SPAAC Reaction between Azide-Modified Protein and a DBCO-Functionalized Molecule

This protocol details the copper-free click chemistry reaction between the azide-modified protein from Protocol 1 and a DBCO-functionalized molecule (e.g., a fluorescent probe, drug molecule, or biotin).

Materials:

  • Purified azide-modified protein (from Protocol 1).

  • DBCO-functionalized molecule of interest.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: In a reaction tube, combine the azide-modified protein with a 1.5- to 10-fold molar excess of the DBCO-functionalized molecule.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For some applications, the incubation time can be extended up to 48 hours to improve yield.[6]

  • Purification of the Conjugate: Purify the resulting conjugate to remove any unreacted DBCO-functionalized molecule. The purification method will depend on the properties of the conjugate and may include size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

  • Characterization (Optional): The final conjugate can be characterized by methods such as SDS-PAGE, which should show a shift in molecular weight, or mass spectrometry to confirm successful conjugation. The DBCO group has a characteristic UV absorbance at approximately 310 nm, which can be used to monitor the reaction progress.[4]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Azide Modification cluster_step2 Step 2: SPAAC Reaction Protein Protein with Primary Amines (-NH2) Reaction1 NHS Ester Reaction (pH 7.2-8.5) Protein->Reaction1 N3_C4_NHS This compound N3_C4_NHS->Reaction1 Azide_Protein Azide-Modified Protein Reaction1->Azide_Protein Purification1 Purification Azide_Protein->Purification1 Reaction2 SPAAC Reaction Purification1->Reaction2 Purified Azide-Protein DBCO_Molecule DBCO-Functionalized Molecule DBCO_Molecule->Reaction2 Conjugate Final Conjugate Reaction2->Conjugate Purification2 Purification Conjugate->Purification2

Caption: Experimental workflow for the two-step bioconjugation process.

reaction_mechanism cluster_nhs NHS Ester Reaction cluster_spaac SPAAC Reaction Protein_NH2 Protein-NH2 Amide_Bond Stable Amide Bond (Protein-NH-CO-C4-N3) Protein_NH2->Amide_Bond N3_C4_NHS_Ester This compound N3_C4_NHS_Ester->Amide_Bond NHS_leaving NHS (leaving group) Amide_Bond->NHS_leaving Azide_Protein Azide-Modified Protein (Protein-...-N3) Triazole_Linkage Stable Triazole Linkage (Protein-...-Triazole-...-Molecule) Azide_Protein->Triazole_Linkage DBCO_Molecule DBCO-Molecule DBCO_Molecule->Triazole_Linkage

Caption: Chemical principles of the two-step conjugation reaction.

References

N3-C4-NHS Ester: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N3-C4-NHS ester in the development of Antibody-Drug Conjugates (ADCs) for cancer research. This document details the chemical properties of the linker, protocols for antibody conjugation and subsequent click chemistry, and methods for the characterization of the resulting ADCs.

Introduction to this compound

This compound is a heterobifunctional crosslinker that plays a crucial role in the construction of ADCs. It features two key reactive groups:

  • An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chains of lysine (B10760008) residues) on antibodies to form stable amide bonds.

  • An azide (B81097) (N3) group that serves as a handle for "click chemistry," a highly efficient and specific bioorthogonal reaction. This allows for the subsequent attachment of a cytotoxic payload that has been modified with a terminal alkyne.

The "C4" designation refers to the four-carbon spacer that separates the azide and the NHS ester, providing spatial separation between the antibody and the payload. This compound is a non-cleavable linker, meaning the payload is released upon lysosomal degradation of the antibody within the target cancer cell.

Key Applications in Cancer Research

The primary application of this compound is in the synthesis of ADCs for targeted cancer therapy. This approach allows for the selective delivery of highly potent cytotoxic agents to tumor cells that express a specific surface antigen recognized by the antibody component of the ADC. This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic payload.

A prominent class of cytotoxic payloads conjugated using this methodology are pyrrolobenzodiazepine (PBD) dimers. PBD dimers are potent DNA cross-linking agents that induce cell death, making them highly effective anti-cancer agents.

Data Presentation: Representative In Vitro Cytotoxicity of PBD-Dimer ADCs

The following table summarizes representative in vitro cytotoxicity data for ADCs constructed using methodologies analogous to those employing this compound, demonstrating the potent and specific anti-cancer activity of these conjugates. The data showcases the IC50 values (the concentration of the ADC required to inhibit the growth of 50% of the cancer cells) in various cancer cell lines.

Cell LineCancer TypeTarget AntigenADC Cytotoxicity (IC50, ng/mL)Non-Targeting Control ADC (IC50)Reference
SK-BR-3Breast CancerHER211-48Inactive[1]
KPL-4Breast CancerHER2<48 (active)Inactive[1]
MCF7Breast CancerHER2 (low)InactiveInactive[1]
BJABB-cell LymphomaCD220.10-1.73 µg/mLInactive at low doses[1]
WSU-DLCL2B-cell LymphomaCD22<1.73 µg/mL (active)Inactive at low doses[1]
JurkatT-cell LeukemiaCD22 (negative)Inactive at low dosesInactive at low doses[1]

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the this compound to the primary amines of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the azide-modified antibody using a spectrophotometer at 280 nm.

    • Confirm the incorporation of the azide group using techniques such as mass spectrometry or a fluorescent alkyne probe followed by fluorescence detection.

Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Payload

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-modified cytotoxic payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody from Protocol 1

  • Alkyne-modified cytotoxic payload (e.g., a PBD dimer)

  • Copper(II) sulfate (B86663) (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified payload in DMSO.

    • Prepare fresh stock solutions of CuSO4, the reducing agent, and the stabilizing ligand in an appropriate solvent.

  • Click Reaction Mixture:

    • In a reaction tube, combine the azide-modified antibody with a molar excess of the alkyne-modified payload. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Add the stabilizing ligand to the mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the reducing agent.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload, catalyst, and other small molecules.

  • Characterization:

    • Determine the protein concentration of the purified ADC (A280).

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance) or hydrophobic interaction chromatography (HIC).

    • Confirm the integrity and purity of the ADC using SDS-PAGE and mass spectrometry.

Visualizations

Structure and Reaction of this compound

G cluster_0 This compound cluster_1 Antibody N3 N3 C4_linker -(CH2)4- N3->C4_linker NHS_ester NHS Ester C4_linker->NHS_ester Lysine Lysine (-NH2) NHS_ester->Lysine Amide Bond Formation Antibody Antibody Antibody->Lysine

Caption: Reaction of this compound with an antibody's lysine residue.

ADC Synthesis Workflow

G Start Start: Antibody & this compound Step1 Step 1: Antibody Modification (NHS Ester Reaction) Start->Step1 Intermediate Azide-Modified Antibody Step1->Intermediate Step2 Step 2: Click Chemistry (CuAAC Reaction) Intermediate->Step2 Payload Alkyne-Modified Cytotoxic Payload Payload->Step2 ADC Antibody-Drug Conjugate (ADC) Step2->ADC Purification Purification (Size-Exclusion Chromatography) ADC->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization End Final ADC Product Characterization->End

Caption: Overall workflow for the synthesis of an ADC using this compound.

Signaling Pathway: PBD-Dimer ADC Induced Apoptosis

G ADC_Binding ADC Binds to Tumor Cell Antigen Internalization Internalization via Endocytosis ADC_Binding->Internalization Lysosomal_Degradation Lysosomal Degradation of Antibody Internalization->Lysosomal_Degradation Payload_Release Release of PBD-Dimer Payload Lysosomal_Degradation->Payload_Release DNA_Binding PBD-Dimer Binds to Minor Groove of DNA Payload_Release->DNA_Binding DNA_Crosslinking DNA Interstrand Cross-linking DNA_Binding->DNA_Crosslinking DDR Activation of DNA Damage Response (DDR) Pathway DNA_Crosslinking->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for a PBD-dimer ADC leading to apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: N3-C4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C4-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of an this compound?

A1: The this compound reacts with primary amines (-NH₂) on biomolecules, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein.[][2] This is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[][2]

Q2: My conjugation yield is low. What are the most common causes?

A2: Low conjugation yield is a frequent issue that can stem from several factors:

  • Hydrolysis of the NHS ester: N3-C4-NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, rendering them unreactive. The rate of hydrolysis increases significantly with higher pH.[3][4][5]

  • Suboptimal reaction pH: The ideal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[6][7] A pH below this range will result in protonated, non-reactive amines, while a higher pH will accelerate hydrolysis of the ester.[6][7]

  • Presence of primary amine contaminants: Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for the NHS ester, reducing the conjugation efficiency.[8][9]

  • Poor solubility of the NHS ester: Some NHS esters have limited solubility in aqueous buffers. It is often necessary to first dissolve the ester in a dry, water-miscible organic solvent like DMSO or DMF.[2][10]

  • Inaccessible amine groups on the biomolecule: The primary amines on your protein or other biomolecule may be sterically hindered or buried within the folded structure, making them unavailable for reaction.[11]

  • Improper storage and handling of the NHS ester: Repeated freeze-thaw cycles and exposure to moisture can lead to the degradation of the NHS ester reagent.[12]

Q3: How can I minimize the hydrolysis of my this compound?

A3: To minimize hydrolysis and improve your conjugation efficiency, consider the following:

  • Control the pH: Maintain the reaction pH within the optimal range of 7.2-8.5.[6][7] For many applications, a pH of 8.3-8.5 is considered optimal.[10][13][14]

  • Use fresh reagents: Prepare the this compound solution immediately before use.[15][16] Avoid storing the ester in aqueous solutions.[3]

  • Control the temperature: Performing the reaction at a lower temperature (e.g., 4°C) can decrease the rate of hydrolysis, although this may require a longer incubation time.[3][7]

  • Increase reactant concentration: Higher concentrations of both the target molecule and the NHS ester can favor the desired conjugation reaction over hydrolysis.[3]

Q4: Which buffers are recommended for this conjugation?

A4: Amine-free buffers are essential. Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers are commonly used.[9][10][13] It is critical to avoid buffers containing primary amines like Tris and glycine.[8][9]

Q5: What is the recommended molar excess of this compound to use?

A5: A molar excess of the NHS ester is typically required to drive the reaction to completion. A starting point is often a 5- to 20-fold molar excess of the NHS ester to the biomolecule.[9][14] However, the optimal ratio should be determined empirically for your specific application.

Data Presentation

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values and Temperatures

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
7.0Room Temp.~7 hours
8.04°C~1 hour
8.0Room Temp.210 minutes
8.5Room Temp.~30 - 180 minutes
8.64°C10 minutes
9.0Room Temp.< 10 minutes

Data compiled from multiple sources.[5][17][18][19][20]

Experimental Protocols

Detailed Protocol for this compound Conjugation to a Protein

This protocol provides a general guideline. Optimal conditions may need to be determined empirically for each specific protein and application.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.[6]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[15]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[9][10]

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.[9]

    • The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid protein denaturation.[21]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10][15] Protect from light if the azide (B81097) group is to be used in light-sensitive applications.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[9]

    • Incubate for 15-30 minutes at room temperature.[9]

  • Purify the Conjugate:

    • Remove unreacted this compound and the NHS byproduct by size-exclusion chromatography, dialysis, or another suitable purification method.[10][15]

  • Characterize the Conjugate:

    • Determine the degree of labeling and confirm successful conjugation using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

Mandatory Visualization

N3_C4_NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products N3_C4_NHS This compound Nucleophilic_Attack Nucleophilic Attack N3_C4_NHS->Nucleophilic_Attack Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (Conjugate) Tetrahedral_Intermediate->Amide_Bond NHS N-Hydroxysuccinimide (Byproduct) Tetrahedral_Intermediate->NHS

Caption: Reaction mechanism of this compound with a primary amine.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents Check Reagents (Freshness, Storage) Start->Check_Reagents Check_pH Check Reaction pH (Optimal Range: 7.2-8.5) Start->Check_pH Check_Buffer Check Buffer Composition (Amine-free?) Start->Check_Buffer Check_Molar_Ratio Optimize Molar Ratio (Increase Excess) Check_Reagents->Check_Molar_Ratio Check_pH->Check_Molar_Ratio Check_Buffer->Check_Molar_Ratio Check_Solubility Ensure NHS Ester is Solubilized Check_Molar_Ratio->Check_Solubility Check_Accessibility Consider Amine Accessibility Check_Solubility->Check_Accessibility Success Improved Yield Check_Accessibility->Success

Caption: Troubleshooting workflow for low yield this compound conjugation.

Logical_Relationships pH Reaction pH Amine_Reactivity Amine Reactivity (-NH2 vs -NH3+) pH->Amine_Reactivity influences NHS_Stability NHS Ester Stability (Hydrolysis) pH->NHS_Stability influences Conjugation_Yield Conjugation Yield Amine_Reactivity->Conjugation_Yield positively impacts NHS_Stability->Conjugation_Yield negatively impacts

References

Technical Support Center: N3-C4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C4-NHS ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ester hydrolysis during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem?

A1: this compound hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group reacts with water. This reaction converts the reactive ester into an unreactive carboxylic acid, rendering the this compound incapable of conjugating to its target primary amine (e.g., on a protein).[1][2][3] This is a significant issue because it directly competes with the desired labeling reaction, reducing the concentration of the active reagent and leading to lower conjugation efficiency and inconsistent results.[1][3]

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

A2: The rate of hydrolysis is primarily influenced by three main factors:

  • pH: The hydrolysis rate increases significantly with higher pH.[1][3][4] While the desired reaction with primary amines is also favored at alkaline pH, a balance must be struck to maximize labeling efficiency without causing excessive hydrolysis.[1][2]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[1][3]

  • Moisture: NHS esters are highly sensitive to moisture.[1] Exposure to water, whether in solution or from atmospheric humidity, will lead to rapid hydrolysis.[1]

Q3: What is the optimal pH for performing an this compound reaction to minimize hydrolysis?

A3: The optimal pH for an NHS ester reaction is a compromise between maximizing the availability of reactive (deprotonated) primary amines on the target molecule and minimizing the rate of ester hydrolysis.[2] For most applications, a pH range of 7.2 to 8.5 is recommended.[1][2][5] A pH of 8.3-8.5 is often considered optimal for many protein labeling protocols.[1][6]

Q4: Which buffers should I use for my this compound reaction?

A4: It is essential to use amine-free buffers. Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible because they will compete with your target molecule for the NHS ester.[2][7] Recommended buffers include phosphate (B84403) (e.g., PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[3][7][8]

Q5: How should I prepare and store my this compound to prevent hydrolysis?

A5: Store the solid this compound reagent in a desiccator at -20°C.[3][9] Before opening the vial, always allow it to warm to room temperature to prevent moisture condensation.[2][3][10] For use, dissolve the NHS ester in an anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment.[4][9] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[9]

Visualizing the Reaction: Aminolysis vs. Hydrolysis

G cluster_main This compound Reactions cluster_desired Desired Pathway: Aminolysis cluster_competing Competing Pathway: Hydrolysis N3_NHS This compound (Active Reagent) Amine Protein-NH₂ (Primary Amine) N3_NHS->Amine pH 7.2-8.5 Water H₂O (Water/Hydroxide) N3_NHS->Water Increases with pH Conjugate N3-C4-Amide-Protein (Stable Conjugate) Amine->Conjugate Acid N3-C4-Carboxylic Acid (Inactive Byproduct) Water->Acid

Competing reactions of an this compound with a primary amine and water.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Labeling Efficiency 1. Hydrolyzed this compound Reagent: The reagent was compromised by improper storage or handling.[1]Ensure the reagent is stored in a desiccator at -20°C and always allow it to warm to room temperature before opening to prevent condensation.[2][3] Prepare solutions fresh in anhydrous DMSO or DMF immediately before use.[8][9] Consider testing the reagent's activity (see Protocol 2).
2. Incorrect Buffer pH: The pH is too low (amines are protonated and unreactive) or too high (hydrolysis is too rapid).[8]Verify that the reaction buffer pH is within the optimal 7.2-8.5 range.[2][8] A pH of 8.3-8.5 is often ideal.[1][6]
3. Competing Nucleophiles in Buffer: Your buffer contains primary amines (e.g., Tris, glycine) that react with the NHS ester.[2]Use a non-amine buffer like PBS, HEPES, or bicarbonate.[8] If necessary, perform a buffer exchange on your sample before starting the conjugation.[9]
4. Poor Solubility of NHS Ester: The reagent is not fully dissolved in the aqueous reaction mixture.[2]Ensure the NHS ester is completely dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction buffer. Keep the final organic solvent concentration below 10% to avoid denaturing proteins.[3][9]
Protein Precipitation During Reaction 1. High Concentration of Organic Solvent: The final concentration of DMSO or DMF is too high.Keep the final concentration of the organic solvent in the reaction mixture below 10%.[3][8]
2. Change in Protein Charge: The reaction neutralizes positively charged primary amines, which can alter the protein's isoelectric point and lead to aggregation.[2][8]Try performing the reaction at a lower protein concentration.[2]
3. Unstable Protein: The protein itself is not stable under the required reaction conditions (e.g., pH).Ensure the chosen buffer and pH are compatible with your protein's stability.
Inconsistent Results Between Experiments 1. Variable Reagent Activity: The this compound is hydrolyzing to different extents in each experiment due to slight variations in handling or timing.Standardize your protocol. Prepare fresh solutions of the NHS ester for each experiment.[1] Be precise with incubation times and temperatures.

Troubleshooting Workflow

G start Start: Low Labeling Efficiency q1 Is the NHS ester reagent fresh and properly stored? start->q1 sol1 Use fresh, properly handled reagent. Aliquot for future use. q1->sol1 No q2 Is the reaction buffer pH between 7.2 and 8.5? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Adjust buffer pH to 8.3-8.5. q2->sol2 No q3 Is the buffer free of primary amines (e.g., Tris)? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Switch to a non-amine buffer (e.g., PBS, Bicarbonate). q3->sol3 No end_further Further optimize concentrations and incubation time. q3->end_further Yes a3_yes Yes a3_no No sol3->q3 end_good Success: Labeling Optimized end_further->end_good

A logical workflow for troubleshooting low this compound labeling efficiency.

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The primary competing reaction is hydrolysis.

Table 1: Half-life of NHS Esters in Aqueous Solution

This table summarizes the approximate half-life of typical NHS esters under various aqueous conditions, highlighting the profound impact of pH and temperature.

pHTemperatureApproximate Half-LifeReference(s)
7.00°C - 4°C4 - 5 hours[4][11]
7.0Room Temperature~7 hours[12]
8.04°C~1 hour[4][7]
8.0Room Temperature~1 hour[4]
8.64°C~10 minutes[4][7][11]
9.0Room TemperatureMinutes[4][12]

Experimental Protocols

Protocol 1: General Protein Labeling with an this compound

This protocol provides a general starting point for conjugating an this compound to a protein.

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

    • This compound labeling reagent

    • Anhydrous DMSO or DMF

    • Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5[3]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[3]

    • Desalting column or dialysis equipment for purification[3]

  • Procedure:

    • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer first.

    • Prepare NHS Ester Solution: Allow the vial of this compound reagent to warm to room temperature before opening.[1] Immediately before use, dissolve the reagent in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9]

    • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently mixing.[2] Ensure the final concentration of organic solvent is less than 10%.[8]

    • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[2][9] Reaction times may require optimization.

    • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1] Incubate for 15-30 minutes.[12] This step consumes any unreacted NHS ester.

    • Purification: Remove unreacted this compound and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).[12]

Protocol 2: Spectrophotometric Assay to Assess NHS Ester Activity

This protocol can be used to determine if a stock of this compound has been compromised by hydrolysis. The principle is that hydrolysis releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[10]

  • Materials:

    • This compound reagent

    • Amine-free buffer (e.g., PBS, pH 7.2)

    • 0.5-1.0 N NaOH

    • Spectrophotometer and quartz cuvettes

  • Procedure:

    • Initial Measurement: Dissolve 1-2 mg of the this compound reagent in 2 mL of the amine-free buffer. Prepare a "blank" tube containing only 2 mL of the buffer. Immediately use the blank to zero a spectrophotometer at 260 nm. Measure the absorbance of the NHS ester solution (A_initial).[4]

    • Forced Hydrolysis: To 1 mL of the measured NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.[4] This will rapidly hydrolyze any remaining active ester.

    • Final Measurement: Vortex the base-treated solution and measure its absorbance at 260 nm (A_final).

    • Interpretation:

      • If A_final is significantly greater than A_initial , the reagent stock is active and can be used for experiments.[10][13]

      • If A_final is not measurably greater than A_initial , the reagent stock is already hydrolyzed and inactive. It should be discarded.[10][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p1 Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) r1 Add NHS Ester to Protein Solution p1->r1 p2 Equilibrate NHS Ester to Room Temperature p3 Dissolve NHS Ester in Anhydrous DMSO/DMF p2->p3 p3->r1 r2 Incubate (RT for 30-60 min or 4°C for 2h) r1->r2 po1 Quench Reaction with Tris or Glycine r2->po1 po2 Purify Conjugate (Desalting/Dialysis) po1->po2 po3 Characterize Conjugate po2->po3

A typical experimental workflow for protein conjugation using an this compound.

References

Technical Support Center: Optimizing N3-C4-NHS Ester to Protein Molar Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your N3-C4-NHS ester to protein conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve optimal labeling efficiency and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A common starting point for optimization is a 10- to 20-fold molar excess of the NHS ester to the protein.[1][2] However, the ideal ratio is highly dependent on the specific protein, its concentration, and the number of available primary amines (N-terminus and lysine (B10760008) residues).[3][4] For some applications, a lower molar excess (e.g., 5:1) may be sufficient, while for others, a higher ratio (e.g., 40:1) might be necessary.[1] It is strongly recommended to perform small-scale pilot experiments with varying molar ratios to determine the optimal condition for your specific application.[1]

Q2: What is the optimal pH for the conjugation reaction?

The optimal pH for reacting NHS esters with primary amines on a protein is between 8.3 and 8.5.[1][3][5] In this pH range, the primary amines are sufficiently deprotonated to act as effective nucleophiles, while the rate of hydrolysis of the NHS ester is minimized.[5] At a lower pH, the amine groups are protonated and less reactive, whereas at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction and reduces efficiency.[3][5] For pH-sensitive proteins, a lower pH of 7.2 to 7.4 can be used, but this will likely require a longer incubation time.[4][5]

Q3: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is critical to use buffers that are free of primary amines.[6]

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester reactions, provided they are adjusted to the optimal pH range of 7.2-8.5.[5][7] A 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer is commonly used.[1][3]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided.[5][7] These buffers will compete with the primary amines on the target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[5] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before labeling.[1][5]

Q4: How should I prepare and handle the this compound?

N3-C4-NHS esters are moisture-sensitive and should be stored in a desiccator at -20°C.[8] To prevent condensation, it is crucial to allow the vial to equilibrate to room temperature before opening.[6][8] For water-insoluble NHS esters, they should be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][8] It is not recommended to store NHS esters in solution for long periods as they are prone to hydrolysis.[8]

Q5: How can I stop the labeling reaction?

To quench the reaction, a buffer containing primary amines can be added.[7] Adding Tris or glycine buffer to a final concentration of 50-100 mM will consume any unreacted NHS ester and effectively stop the labeling process.[6][8] An incubation of 15-30 minutes after adding the quenching buffer is typically sufficient.[8]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of the this compound to protein molar ratio.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling Efficiency Incorrect Buffer pH: The pH is too low, resulting in protonated, unreactive amines, or too high, causing rapid hydrolysis of the NHS ester.[5]Verify the reaction buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter.[5]
Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the NHS ester.[2][5]Perform a buffer exchange into an amine-free buffer like PBS, sodium bicarbonate, or borate buffer.[5]
Hydrolyzed this compound: The reagent has been inactivated by moisture.[6][9]Use a fresh aliquot of the this compound. Ensure it is stored in a desiccated environment and allow the vial to warm to room temperature before opening.[6][8] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[6]
Insufficient Molar Ratio: The molar excess of the this compound is too low for the specific protein.[2]Increase the molar excess of the this compound in small-scale trial reactions (e.g., from 10:1 to 20:1 or higher).[2]
Low Protein Concentration: A low protein concentration can lead to less efficient labeling as the competing hydrolysis reaction becomes more prominent.[7][10]If possible, increase the protein concentration. A concentration of 1-10 mg/mL is recommended.[1][8]
Inaccessible Primary Amines: The primary amines on the protein may be sterically hindered or buried within the protein's structure.[5]Consider denaturing the protein if its native conformation is not required for the downstream application. Alternatively, explore other labeling chemistries that target different functional groups.[5]
Protein Precipitation Over-labeling: Excessive modification of the protein can alter its solubility and lead to aggregation.[11]Reduce the molar excess of the this compound.[11]
Solvent Effects: The organic solvent used to dissolve the this compound may cause the protein to precipitate.[11]Add the NHS ester solution to the protein solution slowly while gently mixing. Ensure the final concentration of the organic solvent is minimal (typically less than 10%).[5][11]
Suboptimal Temperature: The reaction temperature may be promoting aggregation.Perform the reaction at a lower temperature (e.g., 4°C).[5]
High Background Signal Incomplete Removal of Free Label: Unreacted this compound has not been effectively removed after the reaction.[2]Repeat the purification step (e.g., size-exclusion chromatography, dialysis) or use a column with a larger bed volume to ensure complete removal of the free label.[2]

Experimental Protocols

Protocol 1: Small-Scale Trial to Optimize Molar Ratio

Before proceeding with a large-scale conjugation, it is advisable to perform small-scale trials to determine the optimal this compound to protein molar ratio.[1]

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[1]

  • Desalting column or dialysis equipment for purification[1]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1] If the protein is in an incompatible buffer, perform a buffer exchange.[1]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[1]

  • Set up Trial Reactions: In separate microcentrifuge tubes, set up several small-scale reactions with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 20:1, 40:1).[1]

  • Perform the Conjugation: Add the calculated amount of the this compound solution to each protein solution. Incubate at room temperature for 1-4 hours or at 4°C overnight.[4][6]

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[8]

  • Purify the Conjugate: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.[1]

  • Determine the Degree of Labeling (DOL): Analyze the conjugates from each trial reaction to determine the DOL and identify the optimal molar ratio.

Protocol 2: General Protein Labeling Protocol

This protocol provides a general procedure for labeling a protein with this compound once the optimal molar ratio has been determined.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

  • Purification equipment (e.g., desalting column, dialysis cassette)[1]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[1] If necessary, perform a buffer exchange.[1]

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5]

  • Labeling Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the predetermined optimal molar excess.

    • While gently stirring the protein solution, add the this compound stock solution.[11]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4][6] If the attached molecule is light-sensitive, protect the reaction from light.[6]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.[6][8] Incubate for 15-30 minutes.[8]

  • Purification: Purify the protein conjugate from unreacted this compound and reaction byproducts using a desalting column, dialysis, or other suitable chromatography method.[1]

Data Presentation

Table 1: Key Reaction Parameters for this compound Conjugation

ParameterRecommended RangeRationale
Molar Excess of this compound 5:1 to 40:1[1][8]Should be optimized for each protein and application.
Reaction pH 8.3 - 8.5[1][3][8]Critical for optimal reactivity of primary amines and minimizing NHS ester hydrolysis.[5]
Protein Concentration 1 - 10 mg/mL[1][8]Higher concentrations can improve labeling efficiency.[7]
Reaction Temperature Room Temperature or 4°C[7]Room temperature offers faster kinetics, while 4°C can minimize hydrolysis and is better for sensitive proteins.[5]
Reaction Time 0.5 - 4 hours at RT, or overnight at 4°C[4][7]Dependent on temperature and protein reactivity.
Organic Solvent Concentration < 10% (v/v)[5]To avoid protein precipitation.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange if needed) conjugation Conjugation Reaction (Optimized Molar Ratio) protein_prep->conjugation nhs_prep This compound Preparation (in DMSO/DMF) nhs_prep->conjugation quenching Quenching (Add Tris or Glycine) conjugation->quenching purification Purification (e.g., Desalting Column) quenching->purification analysis Analysis (Determine DOL) purification->analysis

Caption: General experimental workflow for protein conjugation with N3-C4-NHS esters.

troubleshooting_logic start Low Labeling Efficiency? check_ph Is pH 8.3-8.5? start->check_ph Yes check_buffer Amine-free buffer? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Fresh NHS ester? check_buffer->check_reagent Yes buffer_exchange Buffer Exchange check_buffer->buffer_exchange No check_ratio Increase molar ratio? check_reagent->check_ratio Yes use_fresh Use Fresh Reagent check_reagent->use_fresh No optimize_ratio Optimize Molar Ratio check_ratio->optimize_ratio Yes success Labeling Successful check_ratio->success No (Re-evaluate) adjust_ph->check_buffer buffer_exchange->check_reagent use_fresh->check_ratio optimize_ratio->success

Caption: A logical diagram for troubleshooting low labeling efficiency in NHS ester conjugation.

References

Technical Support Center: N3-C4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C4-NHS ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of an this compound?

A1: The reaction is a nucleophilic acyl substitution. The primary amine group (-NH₂) on the target molecule, which is typically a protein or peptide, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2][]

Q2: What is the most critical factor influencing the success of an this compound reaction?

A2: The pH of the reaction buffer is the most crucial parameter.[1][4][5] It directly affects both the reactivity of the target amine and the stability of the NHS ester. The optimal pH range is a compromise to maximize the concentration of the deprotonated, reactive amine while minimizing the hydrolysis of the NHS ester.[1][5][6]

Q3: What is the optimal pH range for this reaction?

A3: The generally recommended pH range for NHS ester reactions is between 7.2 and 8.5.[1][6][7][8] For many protein and peptide modifications, a pH of 8.3 to 8.5 is often cited as optimal.[4][9][10]

Q4: What are the common side reactions, and how can they be minimized?

A4: The most significant side reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive.[1][6] This competing reaction is accelerated at a higher pH.[5] To minimize hydrolysis, it is recommended to use the NHS ester promptly after preparing the solution and to work within the optimal pH range. Another potential side reaction is the reaction with non-target nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, although these are less efficient and the resulting bonds are less stable.[6][11][12]

Q5: Which buffers should I use for the conjugation reaction?

A5: It is essential to use buffers that do not contain primary amines, as they will compete with the target molecule for the NHS ester.[2][6][7] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[2][7][11] Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine.[6][7][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Labeling Efficiency Hydrolysis of NHS Ester: The reagent may have been exposed to moisture during storage or the reaction time was too long at a high pH.[6]Ensure the this compound is stored in a desiccated environment. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[6][11] Consider optimizing the reaction time.
Suboptimal pH: The buffer pH may be too low, resulting in protonated and unreactive amines, or too high, leading to rapid hydrolysis.[6][10]Verify the pH of your reaction buffer just before starting the experiment. The optimal range is typically 7.2-8.5.[6][7][11]
Presence of Competing Amines: The buffer or sample may contain primary amines (e.g., Tris, glycine).[6][7]Perform a buffer exchange to an amine-free buffer like PBS or sodium bicarbonate before starting the conjugation.[11]
Insufficient Molar Excess of NHS Ester: The amount of NHS ester may not be sufficient to achieve the desired degree of labeling.Increase the molar excess of the this compound. A common starting point is a 5- to 20-fold molar excess.[6]
Protein Precipitation During or After Reaction High Concentration of Organic Solvent: Some NHS esters require an organic solvent like DMSO or DMF for dissolution, and a high final concentration can denature proteins.[11]Keep the final concentration of the organic solvent in the reaction mixture below 10%.[2][11]
High Degree of Labeling: Excessive modification of protein amines can alter the protein's isoelectric point and lead to aggregation.[11]Reduce the molar excess of the NHS ester used in the reaction to control the level of modification.[11]
Protein Instability: The protein itself may not be stable under the chosen reaction conditions (e.g., pH, temperature).[6]Ensure the selected buffer and pH are compatible with your protein's stability.
Inconsistent Results Variability in Reagent Quality: The this compound may have degraded due to improper storage.Aliquot the NHS ester upon receipt and store it under dry conditions at -20°C.[] Avoid repeated freeze-thaw cycles.
Inaccurate Reagent Concentrations: Errors in calculating or measuring the concentrations of the protein or NHS ester.Carefully measure the concentrations of your reactants. For proteins, use a reliable method like a BCA or Bradford assay.

Data Presentation

Table 1: Influence of pH and Temperature on NHS Ester Half-Life

This table summarizes the effect of pH and temperature on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.[2]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2][7]
7.0Room Temperature~7 hours[2]
8.04~1 hour[2]
8.5Room Temperature125-180 minutes[2]
8.6410 minutes[2][7]
9.0Room TemperatureMinutes[2][8]
Table 2: Recommended Reaction Conditions for this compound Conjugation
ParameterRecommended ConditionNotes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[1][4][7][9]A critical parameter that needs to be precisely controlled.
Temperature 4°C to Room Temperature (20-25°C)[1][7]Lower temperatures can minimize hydrolysis during longer incubations.[13]
Reaction Time 30 minutes - 4 hours at Room Temperature; Overnight at 4°C[1][7][13]Optimization may be required depending on the reactants.
Buffer Phosphate (PBS), Bicarbonate, HEPES, Borate[2][7]Must be free of primary amines.
Molar Excess of NHS Ester 5- to 20-fold[6]This can be adjusted to control the degree of labeling.
Protein Concentration 1-10 mg/mL[4][13]Higher concentrations can favor the desired reaction over hydrolysis.[2]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general guideline for conjugating an this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[13] If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 10 mM.[8]

  • Perform the Conjugation Reaction: a. Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10- to 20-fold).[2] b. Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.[2][13] c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2] The optimal incubation time may need to be determined experimentally.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[2]

  • Purify the Conjugate: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.[2]

Visualizations

N3_C4_NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products N3_C4_NHS_Ester This compound Nucleophilic_Attack Nucleophilic Attack N3_C4_NHS_Ester->Nucleophilic_Attack Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Nucleophilic_Attack Amide_Bond Stable Amide Bond (Conjugate) Nucleophilic_Attack->Amide_Bond NHS_Byproduct N-Hydroxysuccinimide (Byproduct) Nucleophilic_Attack->NHS_Byproduct

Caption: this compound Reaction Mechanism

Experimental_Workflow start Start prep_protein Prepare Protein Solution (Amine-free buffer) start->prep_protein conjugation Perform Conjugation Reaction (Mix and Incubate) prep_protein->conjugation prep_nhs Prepare this compound Stock Solution (in DMSO/DMF) prep_nhs->conjugation quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify end End purify->end

Caption: Experimental Workflow for Conjugation

Troubleshooting_Logic start Low Conjugation Yield? check_ph Is pH optimal (7.2-8.5)? start->check_ph Yes check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_reagent Is NHS ester freshly prepared? check_buffer->check_reagent Yes buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No increase_excess Increase Molar Excess of NHS Ester check_reagent->increase_excess Yes prepare_fresh Prepare Fresh Reagent Solution check_reagent->prepare_fresh No success Yield Improved increase_excess->success adjust_ph->success buffer_exchange->success prepare_fresh->success

Caption: Troubleshooting Low Conjugation Yield

References

Technical Support Center: Troubleshooting N3-C4-NHS Ester Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for aggregation issues encountered when using N3-C4-NHS ester and similar bifunctional crosslinkers. The following information is based on established principles for handling N-Hydroxysuccinimide (NHS) ester reagents.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy. What is causing this?

Cloudiness or precipitation of the this compound solution itself is typically due to its limited solubility in aqueous buffers. Many non-sulfonated NHS esters are hydrophobic and must first be dissolved in a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[1][2] Adding the solid powder directly to a buffer can cause it to precipitate before it has a chance to react.[2]

Q2: Why does my protein solution turn cloudy or precipitate immediately after adding the this compound?

Immediate precipitation upon adding the crosslinker often points to one of several issues:

  • High Organic Solvent Concentration: If the crosslinker is dissolved in DMSO or DMF, adding too large a volume to the aqueous protein solution can cause the protein to denature and precipitate.[3] The final concentration of the organic solvent should ideally be kept below 10%.[3][4]

  • Poor Reagent Solubility: The crosslinker itself may be precipitating out of solution due to its hydrophobicity, which can act as a seed for protein aggregation.

  • Suboptimal Buffer Conditions: If the reaction buffer pH is too close to the protein's isoelectric point (pI), the protein's net charge is minimized, reducing solubility and making it prone to aggregation.[5]

Q3: What are the primary causes of protein conjugate aggregation during the reaction?

Aggregation of the protein-crosslinker conjugate is a common challenge in bioconjugation and can be triggered by several factors that disrupt protein stability:

  • Increased Hydrophobicity: The this compound, particularly its C4 hydrocarbon spacer, is hydrophobic. Covalently attaching these molecules to the protein surface increases its overall hydrophobicity, which can promote intermolecular interactions and cause aggregation.[2][5]

  • Over-labeling: Modifying too many primary amines (lysine residues and the N-terminus) can alter the protein's net charge and surface properties, leading to reduced solubility and aggregation.[3][5]

  • Protein Concentration: High concentrations of the protein can increase the likelihood of intermolecular crosslinking, where one crosslinker molecule reacts with two separate protein molecules, leading to the formation of high-molecular-weight aggregates.[4]

Q4: My reaction efficiency is low and I'm seeing aggregation. Could my this compound be inactive?

Yes, low reactivity is most commonly caused by the hydrolysis of the NHS ester.[6] This occurs when the reagent is exposed to moisture, either during storage or handling.[6] The hydrolyzed ester is no longer reactive with amines, leading to low conjugation yields.[7] You can test for activity by measuring the absorbance of a solution at 260-280 nm before and after forced hydrolysis with a mild base; a significant increase in absorbance indicates the release of the NHS byproduct and confirms the reagent was active.[1][6]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reagent Precipitation Poor Aqueous Solubility: The this compound is likely hydrophobic and not soluble in the aqueous reaction buffer.1. Dissolve the NHS ester in a minimal amount of high-quality, anhydrous DMSO or DMF to create a concentrated stock solution immediately before use.[1][8][9] 2. Add the stock solution dropwise to the protein solution while gently mixing.[8] 3. Ensure the final organic solvent concentration remains low (<10%) to avoid protein denaturation.[3]
Immediate Protein Precipitation Excessive Organic Solvent: The final concentration of DMSO or DMF is too high, causing the protein to precipitate.Reduce the volume of the organic solvent added by using a more concentrated stock solution of the NHS ester.[3]
Suboptimal Buffer pH: The reaction buffer pH is too close to the protein's isoelectric point (pI), minimizing its solubility.Adjust the buffer pH to be at least one unit away from the protein's pI, while staying within the optimal range for NHS ester reactivity (pH 7.2-8.5).[5][7]
Aggregation During Reaction Over-labeling: Too many lysine (B10760008) residues on the protein surface are being modified, altering its charge and hydrophobicity.1. Reduce the molar excess of the this compound relative to the protein.[3] 2. Perform a titration experiment to find the optimal molar ratio that achieves the desired labeling without causing aggregation.[4] 3. Shorten the reaction time or lower the temperature to 4°C to slow the reaction.[4][5]
Increased Hydrophobicity: The hydrophobic nature of the C4 linker is reducing the solubility of the conjugate.1. If possible, switch to a crosslinker with a more hydrophilic spacer, such as one containing PEG (polyethylene glycol).[10] 2. Add solubility-enhancing agents to the buffer (see Table 3).[11]
High Protein Concentration: High protein concentrations promote intermolecular crosslinking and aggregation.Reduce the protein concentration during the reaction.[4] If a high final concentration is needed, perform the labeling at a lower concentration and then concentrate the purified conjugate.[5]
Low Yield & Aggregation Hydrolyzed NHS Ester: The reagent has been inactivated by moisture.1. Store the solid NHS ester desiccated at -20°C.[8][12] 2. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[8][12] 3. Use fresh, anhydrous DMSO or DMF for stock solutions and prepare them immediately before use.[6][9]
Competing Substances in Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target protein.Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or sodium bicarbonate before starting the reaction.[13]

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis vs. pH and Temperature

The stability of the NHS ester is highly dependent on pH. Hydrolysis is a competing reaction that inactivates the reagent.[7][14]

pHTemperatureApproximate Half-lifeCitation(s)
7.00°C4 to 5 hours[1][14][15]
8.0Room Temp~1 hour[15]
8.5Room Temp125-180 minutes[16]
8.64°C10 minutes[1][14][15]
9.0Room Temp~5-10 minutes[16]
Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[6]
Table 2: Recommended Starting Conditions for this compound Reactions
ParameterRecommended RangeRationaleCitation(s)
Reaction pH 7.2 - 8.5Balances efficient reaction with primary amines against the rate of NHS ester hydrolysis. A pH of 8.3-8.5 is often a good starting point.[1][9][1][7][9]
Buffer Type PBS, HEPES, Bicarbonate, BorateMust be free of primary amines (e.g., Tris, glycine) which compete with the target reaction.[1][13]
Crosslinker:Protein Molar Ratio 5:1 to 50:1A higher ratio increases labeling but also the risk of aggregation. This must be optimized empirically.[4][6]
Protein Concentration 1 - 5 mg/mLHigher concentrations can promote intermolecular crosslinking and aggregation.[4]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures can slow aggregation for sensitive proteins but will require longer reaction times.[4][5]
Reaction Time 30 min - 4 hoursShorter times may be sufficient and can limit the extent of aggregation and over-labeling.[1][4]
Table 3: Common Buffer Additives to Reduce Protein Aggregation
AdditiveTypical ConcentrationMechanism of ActionCitation(s)
Arginine 50 - 100 mMSuppresses aggregation by binding to hydrophobic patches on the protein surface.[11][17]
Glycerol 5 - 20% (v/v)Acts as an osmolyte, stabilizing the native protein structure.[11]
Non-ionic Detergents (e.g., Tween-20)0.01 - 0.1% (v/v)Can help to solubilize proteins and prevent hydrophobic interactions.[11][17]
Sodium Chloride (NaCl) 150 - 500 mMModulates electrostatic interactions that can contribute to aggregation. Optimal concentration is protein-dependent.[11]

Experimental Protocols

Protocol 1: Preparation and Use of this compound Stock Solution

This protocol describes the proper handling and preparation of a water-insoluble NHS ester for use in an aqueous bioconjugation reaction.

Materials:

  • This compound (solid)

  • Anhydrous, high-quality DMSO or DMF[8]

  • Protein solution in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

  • Microcentrifuge tubes

  • Pipettes

Methodology:

  • Equilibrate Reagent: Before opening, allow the vial of this compound to warm completely to room temperature (20-30 minutes). This is critical to prevent moisture from the air condensing onto the cold powder, which would cause hydrolysis.[8][12]

  • Prepare Stock Solution: Immediately before starting the conjugation, prepare a concentrated stock solution of the NHS ester. Add the appropriate volume of anhydrous DMSO or DMF to the solid reagent to create a 10-25 mM stock solution.[18] Mix by vortexing until fully dissolved.

  • Perform Reaction: Slowly add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[8] The final volume of organic solvent in the reaction mixture should not exceed 10%.[3]

  • Incubate: Allow the reaction to proceed for the desired time and temperature (e.g., 1 hour at room temperature or 2-4 hours at 4°C).[19]

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[11] This will react with and consume any remaining active NHS ester. Incubate for an additional 15-30 minutes.[8][11]

  • Purify: Immediately purify the conjugate from excess reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[5][8]

Protocol 2: Optimizing Crosslinker Molar Ratio to Minimize Aggregation

This protocol provides a method for testing different molar ratios of this compound to your protein to find the optimal condition that maximizes labeling while minimizing aggregation.[4]

Materials:

  • Protein solution (e.g., 1-2 mg/mL in PBS, pH 7.4)

  • 10 mM this compound stock solution in anhydrous DMSO (prepared as in Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE analysis equipment

Methodology:

  • Set Up Reactions: In separate microcentrifuge tubes, aliquot equal amounts of your protein solution. Set up reactions with varying molar excess of the crosslinker (e.g., 0:1 (control), 5:1, 10:1, 20:1, 50:1).

  • Initiate Reactions: Add the calculated volume of the 10 mM crosslinker stock solution to each respective tube. For the 0:1 control, add an equivalent volume of DMSO. Mix gently.

  • Incubate: Incubate all tubes at room temperature for 30-60 minutes.[18]

  • Quench Reactions: Stop each reaction by adding quenching buffer to a final concentration of 50 mM.[18]

  • Analyze Results: Analyze the samples by SDS-PAGE. Look for the formation of higher molecular weight bands (indicating successful conjugation) and check for insoluble precipitate in the tubes or high molecular weight smears/bands stuck in the wells (indicating aggregation).[4] The optimal molar ratio is the one that gives a good yield of the desired conjugate without significant aggregation.

Visualizations

TroubleshootingWorkflow start Aggregation Observed During Conjugation q1 Is the reagent solution cloudy before adding to protein? start->q1 sol1 Reagent Precipitation: 1. Dissolve in anhydrous DMSO/DMF first. 2. Use minimal organic solvent (<10%). 3. Consider a more hydrophilic (sulfonated/PEGylated) linker. q1->sol1 Yes q2 Does protein precipitate immediately after adding reagent? q1->q2 No end_node Aggregation Minimized sol1->end_node sol2 Immediate Protein Aggregation: 1. Check buffer pH vs. protein pI. 2. Reduce final organic solvent %. 3. Lower protein concentration. q2->sol2 Yes q3 Does aggregation occur during the reaction over time? q2->q3 No sol2->end_node sol3 Reaction-Induced Aggregation: 1. Lower molar ratio of NHS ester. 2. Lower reaction temperature to 4°C. 3. Add stabilizers (Arginine, Glycerol). 4. Check for reagent hydrolysis (low yield). q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for this compound aggregation issues.

CompetingReactions cluster_0 Desired Reaction (Aminolysis) cluster_1 Side Reaction (Hydrolysis) NHS_Ester R-NHS Ester (Active Reagent) Protein_NH2 Protein-NH2 (Primary Amine) NHS_Ester->Protein_NH2 pH 7.2-8.5 (Optimal) Water H2O (Water) NHS_Ester->Water Increases with pH > 8.5 Amide_Bond Protein-NH-COR (Stable Conjugate) Protein_NH2->Amide_Bond Carboxylic_Acid R-COOH (Inactive Acid) Water->Carboxylic_Acid

Caption: Competing aminolysis and hydrolysis reactions of an NHS ester.

AggregationCauses Aggregation Protein Aggregation Overlabeling Over-labeling of Amines Charge Altered Surface Charge Overlabeling->Charge Hydrophobicity Increased Hydrophobicity (from C4 linker) Solubility Reduced Solubility Hydrophobicity->Solubility Concentration High Protein/ Reagent Concentration Intermolecular Intermolecular Crosslinking Concentration->Intermolecular Buffer Suboptimal Buffer (pH, Ionic Strength) Stability Decreased Protein Stability Buffer->Stability Charge->Solubility Solubility->Aggregation Intermolecular->Aggregation Stability->Aggregation

Caption: Key factors leading to protein aggregation during conjugation.

References

Technical Support Center: Minimizing Non-specific Binding of N3-C4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding of N3-C4-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is an this compound, and what are its primary reactive groups?

A1: this compound is a bifunctional crosslinker featuring two key reactive groups. The N-Hydroxysuccinimide (NHS) ester facilitates covalent bond formation with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, resulting in a stable amide bond.[1][2] The azide (B81097) (N3) group is a bioorthogonal handle that enables "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for subsequent ligation to a molecule containing a compatible alkyne. This linker is often employed as a non-cleavable component in the synthesis of antibody-drug conjugates (ADCs).[3][4]

Q2: What are the main causes of non-specific binding with this compound conjugates?

A2: Non-specific binding of these conjugates can stem from several factors:

  • Hydrophobic Interactions: The four-carbon (C4) alkyl spacer, along with the conjugated molecule, can impart hydrophobicity, leading to non-specific adsorption onto surfaces or other proteins.[5][6]

  • Electrostatic Interactions: The net charge of the conjugate at a specific pH can cause it to bind non-specifically to surfaces or biomolecules with an opposite charge.[7]

  • Unreacted NHS Esters: Incomplete reaction or inadequate quenching of the NHS esters can leave them free to react non-specifically with any primary amines present in subsequent assay steps.

  • Properties of the Conjugated Moiety: The molecule attached to the azide group may have its own inherent properties that contribute to non-specific interactions.

Q3: How does pH influence the conjugation reaction and subsequent non-specific binding?

A3: pH is a critical parameter for the NHS ester-amine reaction, with an optimal range of 7.2-8.5.[1][2] Below pH 7.2, the reaction slows as primary amines become protonated and less nucleophilic.[1] Above pH 8.5, the NHS ester is prone to hydrolysis, which competes with the conjugation reaction and lowers the yield.[3] In downstream applications, the pH of assay buffers can influence electrostatic non-specific binding. It is often beneficial to work at a pH that minimizes the overall charge of the conjugate, particularly if its isoelectric point is known.[7]

Q4: What are appropriate buffers for the NHS ester conjugation step?

A4: To prevent the NHS ester from reacting with the buffer components, it is crucial to use amine-free buffers. Recommended options include Phosphate-Buffered Saline (PBS), HEPES, borate, or sodium bicarbonate buffers. Buffers containing primary amines like Tris or glycine (B1666218) should be avoided during the reaction itself but are useful for quenching the reaction once complete.[8]

Q5: How can I eliminate unreacted this compound following conjugation?

A5: Removing or deactivating residual NHS esters is essential to prevent subsequent non-specific labeling. This can be accomplished through:

  • Quenching: The addition of a small molecule containing a primary amine, such as Tris, glycine, or ethanolamine, to a final concentration of 20-50 mM will react with and consume any excess NHS esters.

  • Purification: Techniques like size-exclusion chromatography (e.g., desalting columns) or dialysis are effective for separating the larger protein conjugate from the smaller, unreacted linker molecules.

Troubleshooting Guide

This guide provides solutions to common problems associated with non-specific binding of this compound conjugates.

ProblemPossible Cause(s)Recommended Solution(s)
High background signal in downstream assays (e.g., ELISA, flow cytometry) 1. Hydrophobic or electrostatic non-specific binding of the conjugate. - Optimize Blocking: Employ an effective blocking agent like Bovine Serum Albumin (BSA), casein, or a commercially available synthetic blocker, ensuring sufficient incubation time and concentration.[9][10] - Increase Ionic Strength: Incorporate NaCl (up to 500 mM) into washing and incubation buffers to mitigate electrostatic interactions.[11] - Add Detergents: Include a non-ionic detergent such as 0.05-0.1% Tween-20 in your buffers to minimize hydrophobic interactions.[9] - Consider PEG Spacers: When designing the conjugation strategy, using a linker with a longer, hydrophilic polyethylene (B3416737) glycol (PEG) spacer can help shield hydrophobic regions.
2. Residual unreacted this compound. - Ensure Complete Quenching: Following the conjugation reaction, add a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) and allow it to incubate for a minimum of 15-30 minutes. - Thorough Purification: Purify the conjugate via size-exclusion chromatography or dialysis to eliminate all traces of the unreacted linker.
3. Over-labeling of the protein. - Reduce Molar Excess of NHS Ester: Titrate the molar ratio of the this compound to your protein to achieve a lower degree of labeling, as excessive labeling can heighten hydrophobicity and lead to aggregation and non-specific binding.[1]
Precipitation of the conjugate during or after the reaction. 1. Alteration in protein charge and hydrophobicity. - Lower Protein Concentration: Carry out the conjugation reaction at a more dilute protein concentration. - Optimize Reaction Conditions: Perform the reaction at a reduced temperature (e.g., 4°C for an extended period).
2. Protein instability in the selected buffer. - Buffer Screening: Confirm that the chosen reaction buffer and pH are conducive to the stability of your specific protein.
Low signal in downstream assays. 1. Inefficient conjugation. - Verify NHS Ester Activity: NHS esters are sensitive to moisture. Use a fresh or properly stored (desiccated at -20°C) reagent. Let the vial equilibrate to room temperature before opening to avoid condensation.[8] - Optimize pH: Confirm the reaction pH is within the optimal 7.2-8.5 range.[1] - Buffer Exchange: Ensure the protein is in an amine-free buffer prior to initiating the conjugation.
2. Steric hindrance. - Consider a Longer Spacer: The C4 spacer might be too short for certain applications. A longer PEG spacer could improve the accessibility of the azide group for subsequent reactions.

Data Presentation

Table 1: Illustrative Comparison of Blocking Agents for Reducing Non-specific Binding

This table presents a qualitative and illustrative quantitative comparison of common blocking agents, with "Relative Non-specific Binding" as a hypothetical metric to demonstrate potential efficacy differences.

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesIllustrative Relative Non-specific Binding (%)
Bovine Serum Albumin (BSA) 1-5% (w/v)Widely available and generally effective for reducing hydrophobic interactions.[9]Can exhibit lot-to-lot variability. Some antibodies may show cross-reactivity with BSA. Not recommended for phosphoprotein detection.[9]15
Casein (from non-fat dry milk) 1-5% (w/v)Cost-effective and suitable for many applications.[10]Contains phosphoproteins and biotin, which can interfere with specific assays.[9]10
Fish Gelatin 0.1-1% (w/v)Effective for nitrocellulose and PVDF membranes.[9]May not be as effective as BSA or casein in all scenarios.[9]20
Synthetic Polymers (e.g., PEG, PVP) VariesLow protein content, ideal for assays where protein-based blockers cause interference. More consistent performance.[9]Can be more costly.5

Table 2: Effect of Buffer Additives on Non-specific Binding

This table outlines the anticipated impact of common buffer additives on reducing non-specific binding, with the "Expected Reduction in Non-specific Binding" being a qualitative evaluation based on established principles.

AdditiveTypical ConcentrationMechanism of ActionExpected Reduction in Non-specific Binding
Sodium Chloride (NaCl) 150-500 mMShields electrostatic interactions.[11]Moderate to High
Tween-20 0.05-0.1% (v/v)Diminishes hydrophobic interactions.[9]High
Polyethylene Glycol (PEG) 1-5% (w/v)Forms a hydrophilic barrier, reducing both hydrophobic and electrostatic interactions.High

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

  • Buffer Exchange: Confirm that your protein is in an amine-free buffer (e.g., PBS, pH 7.4). If the protein solution contains primary amines like Tris, a buffer exchange is necessary using a desalting column or dialysis. The protein concentration should be adjusted to 1-10 mg/mL.

  • Prepare this compound Solution: Just before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF and then add this stock solution to the protein solution.

  • Conjugation Reaction: Introduce a 10- to 20-fold molar excess of the this compound solution to the protein solution. Mix gently and let it react for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and quenching agent through size-exclusion chromatography or dialysis. The resulting conjugate can be stored at 4°C for short-term use or at -20°C to -80°C for extended storage.

Protocol 2: ELISA-based Assay to Quantify Non-specific Binding

  • Plate Coating: Coat a high-binding 96-well plate with a non-target protein (e.g., 10 µg/mL of an unrelated protein in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a suitable wash buffer (e.g., PBS containing 0.05% Tween-20).

  • Blocking: Add 200 µL of a blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Incubation with Conjugate: Add your this compound conjugate in a series of dilutions (e.g., starting from 10 µg/mL) to the wells and incubate for one hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the bound conjugate using a method appropriate for the conjugated molecule (e.g., for an enzyme-linked conjugate, add the corresponding substrate).

  • Quantification: Measure the resulting signal (e.g., absorbance or fluorescence). A higher signal indicates greater non-specific binding. By comparing the signals obtained with different blocking agents or buffer conditions, you can identify the most effective strategy for minimizing non-specific binding.

Mandatory Visualization

cluster_reaction This compound Conjugation Protein-NH2 Protein with Primary Amine Conjugation Amide Bond Formation (pH 7.2-8.5) Protein-NH2->Conjugation N3_C4_NHS This compound N3_C4_NHS->Conjugation N3_Conjugate N3-Labeled Protein Conjugation->N3_Conjugate NHS_leaving_group NHS Conjugation->NHS_leaving_group

Caption: Chemical reaction of this compound with a primary amine on a protein.

Start Start: High Non-specific Binding Check_Quenching Was the reaction properly quenched and the conjugate purified? Start->Check_Quenching Improve_Purification Action: Improve quenching and/or purification (e.g., SEC, dialysis). Check_Quenching->Improve_Purification No Check_Blocking Is an appropriate blocking agent being used? Check_Quenching->Check_Blocking Yes End End: Non-specific Binding Minimized Improve_Purification->End Optimize_Blocking Action: Test different blocking agents (e.g., BSA, Casein, synthetic polymers) and optimize concentration/time. Check_Blocking->Optimize_Blocking No Check_Buffers Are the assay buffers optimized? Check_Blocking->Check_Buffers Yes Optimize_Blocking->End Optimize_Buffers Action: Increase salt concentration (e.g., NaCl). Add a non-ionic detergent (e.g., Tween-20). Check_Buffers->Optimize_Buffers No Check_Labeling_Ratio Is the degree of labeling too high? Check_Buffers->Check_Labeling_Ratio Yes Optimize_Buffers->End Reduce_Labeling Action: Reduce the molar excess of This compound in the conjugation reaction. Check_Labeling_Ratio->Reduce_Labeling Yes Check_Labeling_Ratio->End No Reduce_Labeling->End

Caption: Troubleshooting workflow for minimizing non-specific binding.

Start Start: Prepare Protein (in amine-free buffer) Prepare_NHS Prepare fresh N3-C4-NHS ester solution in DMSO/DMF Start->Prepare_NHS React Combine protein and NHS ester (1-2h at RT or 4°C overnight) Prepare_NHS->React Quench Add quenching buffer (e.g., 50 mM Tris) React->Quench Purify Purify conjugate (SEC or dialysis) Quench->Purify Block Block assay surface (e.g., with BSA or Casein) Purify->Block Incubate Incubate conjugate with blocked surface Block->Incubate Wash Wash with optimized buffer (e.g., with added NaCl/Tween-20) Incubate->Wash Detect Detect bound conjugate Wash->Detect End End: Analyze Results Detect->End

Caption: Experimental workflow for conjugation and assay with steps to minimize NSB.

References

Technical Support Center: Post-Conjugation Purification of N3-C4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of excess N3-C4-NHS ester following bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after my conjugation reaction?

It is essential to remove unreacted NHS ester to prevent continued, unwanted labeling of your purified product or other molecules in subsequent steps.[1] Failure to quench or remove the excess reactive ester can lead to non-specific binding and interfere with downstream applications, compromising the integrity and reproducibility of your experiments.[1]

Q2: What are the most common methods for removing excess NHS ester?

The most prevalent and effective methods for separating the labeled molecule from the unconjugated this compound are based on differences in molecular size. These include:

  • Chemical Quenching: Inactivating the reactive NHS-ester with a small molecule containing a primary amine.[1]

  • Size Exclusion Chromatography (SEC): Separating molecules based on their size, often using pre-packed desalting or spin columns for convenience.[1][2]

  • Dialysis: Utilizing a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger conjugate from the smaller, free NHS-ester.[1][3]

Q3: How do I choose the best purification method for my experiment?

The optimal purification method depends on several factors, including your sample volume, the concentration of your molecule, the required level of purity, and the available equipment.[1]

ScenarioRecommended MethodRationale
Rapid, small-scale purification Spin Columns (a form of SEC)Fast, user-friendly, and provides good recovery for small sample volumes.[1]
Larger sample volumes or need for high degree of buffer exchange Traditional Size Exclusion Chromatography (e.g., FPLC) or DialysisBetter suited for larger volumes and allows for efficient buffer exchange.[1][3]
Dilute samples (<1 mg/mL) DialysisPurification of dilute samples can be challenging. Dialysis avoids further dilution of the sample.[1][3]

Q4: Can I use Tris buffer to stop the reaction?

Yes, Tris buffer is commonly used to quench NHS ester reactions. Tris contains a primary amine that will react with any remaining NHS ester, effectively stopping the conjugation reaction.[4][5] A final concentration of 50-100 mM Tris is typically sufficient for quenching.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of excess this compound.

Problem 1: Low Yield of Purified Conjugate
Possible Cause Recommended Solution
Hydrolysis of the NHS ester: The NHS ester may have hydrolyzed before or during the conjugation reaction or purification.[7]Ensure anhydrous solvents are used for the reaction if possible. Minimize the time the conjugate is in aqueous solutions during purification. Work quickly and at reduced temperatures.[7] Prepare NHS ester solutions immediately before use.[8]
Inefficient conjugation: The reaction conditions (pH, concentration, incubation time) may not be optimal.[7]Optimize the reaction pH to be between 7.2 and 8.5.[5][9] Increase the molar excess of the this compound. Ensure adequate mixing and incubation time.[7] For dilute protein solutions, increasing the protein concentration can improve efficiency.[9]
Protein precipitation during conjugation: Excessive crosslinking or high concentrations of organic solvents can cause protein to precipitate.[9]Reduce the molar excess of the crosslinker or shorten the reaction time.[9] Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) does not exceed 10% of the total reaction volume.[9]
Use of incompatible buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[5][8]Use non-amine containing buffers such as Phosphate-Buffered Saline (PBS), borate, or carbonate buffers.[1][5] If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration before conjugation.[8]
Problem 2: Presence of Free this compound in the Final Product
Possible Cause Recommended Solution
Inefficient quenching: The quenching step may not have been sufficient to inactivate all of the excess NHS ester.Ensure the quenching agent (e.g., Tris, glycine) is added to a final concentration of 50-100 mM and incubated for at least 15-30 minutes at room temperature.[6]
Column overloading (Spin Columns/SEC): The sample volume may have exceeded the capacity of the column.Ensure the sample volume is within the manufacturer's recommended limits for the spin column (typically 10-15% of the resin bed volume).[10]
Insufficient separation (Dialysis): The dialysis time may have been too short, or the volume of the dialysis buffer may have been insufficient.Dialyze against a buffer volume that is at least 200-500 times the sample volume.[3][11] Perform at least three buffer changes, with the final dialysis step proceeding overnight.[11][12]
Inappropriate MWCO of dialysis membrane: The molecular weight cut-off of the membrane may be too large, allowing the conjugate to leak out.Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein conjugate, typically 12-14 kDa for IgG antibodies.[3][13]

Experimental Protocols

Protocol 1: Chemical Quenching of Excess this compound

This protocol describes how to inactivate unreacted NHS ester after the conjugation reaction is complete.

Materials:

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine, pH 8.0)

Procedure:

  • Once the conjugation reaction has incubated for the desired time, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[6] For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction mixture.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[6][10]

  • The quenched reaction mixture is now ready for purification to remove the inactivated ester and other reaction byproducts.

Protocol 2: Purification by Spin Column Chromatography

This method is ideal for the rapid removal of excess this compound from small sample volumes.[1]

Materials:

  • Desalting spin column (e.g., Zeba™, Sephadex™ G-25)[1]

  • Collection tubes

  • Centrifuge

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Spin Column: Remove the bottom closure of the spin column and loosen the cap. Place the column into a collection tube.

  • Centrifuge at 1,500 x g for 1 minute to remove the storage solution. Discard the flow-through.[10]

  • Equilibrate the Column: Place the column in a new collection tube. Add 300-500 µL of the desired buffer to the top of the resin bed.

  • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this wash step at least two more times to ensure the column is fully equilibrated.[10]

  • Purify the Labeled Protein: Place the equilibrated column into a new, clean collection tube.

  • Carefully apply the entire quenched reaction mixture to the center of the resin bed.[1]

  • Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein. The eluate in the collection tube is your purified conjugate.[10]

Protocol 3: Purification by Dialysis

Dialysis is a straightforward method for removing small, unwanted molecules from a protein solution and is effective for removing unconjugated this compound and salts.[3]

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 12-14 kDa for IgG antibodies).[3]

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare Membrane: Pre-wet the dialysis tubing or cassette according to the manufacturer's instructions.[3] This may involve boiling and rinsing for tubing.[14]

  • Load Sample: Load the crude conjugation mixture into the dialysis device, leaving some headspace, and seal securely.[3]

  • First Dialysis: Place the sealed device in a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[3][11]

  • Stirring: Gently stir the buffer on a magnetic stir plate. Perform the dialysis at 4°C to maintain protein stability.[3]

  • Buffer Exchange: Change the dialysis buffer at least three times. A common procedure is to dialyze for 2 hours, change the buffer, dialyze for another 2 hours, change the buffer again, and then dialyze overnight.[11] For optimal removal of contaminants, the final dialysis step can be performed overnight.[12]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and transfer the purified conjugate to a clean tube.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution conjugation Conjugation Reaction prep_protein->conjugation prep_nhs Prepare this compound Solution prep_nhs->conjugation quench Quench Excess NHS Ester conjugation->quench sec Size Exclusion Chromatography quench->sec Small Volume dialysis Dialysis quench->dialysis Large Volume analysis Characterize Conjugate sec->analysis dialysis->analysis

Caption: Experimental workflow for this compound conjugation and purification.

troubleshooting_guide start Post-Purification Issue? low_yield Low Conjugate Yield? start->low_yield Yes free_ester Free NHS Ester Detected? start->free_ester No check_hydrolysis Check for NHS Ester Hydrolysis low_yield->check_hydrolysis Yes optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction check_precipitation Prevent Protein Precipitation low_yield->check_precipitation check_buffers Verify Buffer Compatibility low_yield->check_buffers check_quench Verify Quenching Efficiency free_ester->check_quench Yes check_loading Check Column Loading free_ester->check_loading check_dialysis Optimize Dialysis Parameters free_ester->check_dialysis

References

Technical Support Center: N3-C4-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to N3-C4-NHS ester side reactions, with a specific focus on interactions with serine and tyrosine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an this compound in bioconjugation?

A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester is with a primary amine (-NH₂) to form a stable amide bond. In the context of proteins, the most common targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. This reaction is most efficient within a pH range of 7.2 to 8.5.

Q2: What are the most common side reactions observed when using N3-C4-NHS esters?

A2: The most significant side reaction is the hydrolysis of the NHS ester, where it reacts with water to form an inactive carboxylic acid, rendering it incapable of conjugating to the target molecule. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline. Another important set of side reactions involves the reaction of the NHS ester with non-target nucleophilic amino acid residues.

Q3: Can N3-C4-NHS esters react with amino acid residues other than primary amines, such as serine and tyrosine?

A3: Yes, while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic functional groups, though generally to a lesser extent. These include the hydroxyl groups of serine, threonine, and tyrosine residues, which can react with NHS esters to form unstable ester linkages. These O-acylations are more susceptible to hydrolysis compared to the stable amide bonds formed with primary amines.

Q4: Under what conditions do side reactions with serine and tyrosine become more prominent?

A4: Side reactions with the hydroxyl groups of serine and tyrosine are more pronounced at lower pH values (around 6.0). At this pH, primary amines are largely protonated and therefore less reactive, which can favor the reaction with other nucleophiles like hydroxyl groups. The presence of adjacent amino acids can also influence the reactivity of serine, threonine, and tyrosine.

Q5: How stable are the ester bonds formed from side reactions with serine and tyrosine?

A5: The ester linkages formed through the reaction of NHS esters with the hydroxyl groups of serine and tyrosine are significantly less stable than the amide bonds formed with primary amines. These ester bonds are labile and susceptible to hydrolysis, which can lead to the reversal of the modification over time.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments, with a focus on mitigating side reactions.

Issue 1: Low Conjugation Yield

Possible Cause Troubleshooting Steps
Hydrolysis of the NHS Ester Ensure the NHS ester reagent is stored properly in a desiccated environment at -20°C and allow it to warm to room temperature before opening to prevent moisture condensation. Prepare fresh solutions in anhydrous, amine-free organic solvents like DMSO or DMF immediately before use. Perform the reaction at 4°C to slow down the rate of hydrolysis.
Suboptimal pH Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Presence of Competing Primary Amines in the Buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for the NHS ester. If necessary, perform a buffer exchange prior to the conjugation reaction.
Steric Hindrance If the target amine is in a sterically hindered environment, the reaction rate can be slow, allowing more time for hydrolysis. Consider increasing the molar excess of the NHS ester or extending the reaction time at a lower temperature (4°C).

Issue 2: Protein Precipitation During or After Conjugation

Possible Cause Troubleshooting Steps
High Concentration of Organic Solvent Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.
High Degree of Labeling Excessive modification of the protein can alter its properties and lead to aggregation. Reduce the molar excess of the NHS ester in the reaction to control the number of modifications per protein molecule.
Change in Protein Charge The reaction of NHS esters with primary amines neutralizes the positive charge of the amine. This change in the protein's isoelectric point can sometimes lead to aggregation. Try performing the reaction at a lower protein concentration.

Issue 3: Suspected Side Reactions with Serine or Tyrosine

Possible Cause Troubleshooting Steps
Reaction pH is too low Side reactions with hydroxyl groups on serine and tyrosine are more prevalent at lower pH. Ensure the reaction pH is maintained within the 7.2-8.5 range to favor the reaction with primary amines.
Absence of Accessible Primary Amines If the protein has few accessible lysine residues or a blocked N-terminus, the NHS ester is more likely to react with secondary targets like serine and tyrosine. Consider protein engineering to introduce accessible lysine residues if specific labeling is critical.
Confirmation of Side Reactions Mass spectrometry can be used to identify and characterize modifications on serine and tyrosine residues.

Data Presentation

Table 1: Half-life of NHS Esters at Different pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Data compiled from multiple sources.

Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters

Amino Acid ResidueNucleophilic GroupReactivity with NHS EsterResulting BondBond Stability
Lysineε-AminoHigh (Primary Target)AmideVery Stable
N-Terminusα-AminoHigh (Primary Target)AmideVery Stable
CysteineSulfhydrylModerateThioesterLabile
TyrosinePhenolic HydroxylLowEsterLabile
SerineAliphatic HydroxylLowEsterLabile
ThreonineAliphatic HydroxylLowEsterLabile
HistidineImidazoleVery LowAcyl-imidazoleUnstable
ArginineGuanidiniumVery LowN

Technical Support Center: N3-C4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N3-C4-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the impact of buffer choice and other critical parameters on the efficiency and success of your this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What is an this compound and what is its primary application?

A1: this compound is a chemical crosslinker used in bioconjugation.[1][2][3] It is characterized by three key components:

  • N3 (azide group): A functional group that is stable under typical NHS ester reaction conditions and is used for subsequent "click chemistry" reactions, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4][5]

  • C4 (four-carbon spacer): A linker that provides spatial separation between the conjugated molecules.

  • NHS ester (N-hydroxysuccinimide ester): An amine-reactive group that forms a stable amide bond with primary amines (-NH₂) on biomolecules, such as the lysine (B10760008) residues and the N-terminus of proteins.[]

Its primary application is in the synthesis of antibody-drug conjugates (ADCs), where it acts as a non-cleavable linker to attach a cytotoxic drug to an antibody.[1][2][3]

Q2: What is the optimal pH for an this compound reaction?

A2: The optimal pH for the reaction between an this compound and a primary amine is between 7.2 and 8.5.[4][][7] This pH range represents a critical balance:

  • Below pH 7.2: The primary amines on the target molecule are mostly protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive.[7]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[4][7] This competing reaction with water inactivates the crosslinker and reduces the overall conjugation efficiency.[4][7] For many applications, a pH of 8.3-8.5 is recommended to achieve a high reaction rate while keeping hydrolysis manageable.[7][8]

Q3: Which buffers are recommended for this compound reactions?

A3: It is crucial to use a buffer that does not contain primary amines.[4][9] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)[9][10]

  • Sodium Bicarbonate Buffer[4][8]

  • HEPES Buffer[10]

  • Borate Buffer[4][10]

These buffers are compatible with NHS ester chemistry and help maintain the optimal pH range for the reaction.

Q4: Are there any buffers I should avoid?

A4: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided for the conjugation reaction itself.[9] These buffers will compete with your target molecule for the NHS ester, significantly reducing the yield of your desired conjugate.[9] However, these buffers are useful for quenching the reaction once the desired conjugation is complete.[4][10]

Q5: Does the azide (B81097) (N3) group interfere with the NHS ester reaction?

A5: No, the azide group is stable under the conditions used for NHS ester-amine coupling and will not interfere with the reaction.[4] Similarly, low concentrations of sodium azide (≤ 3 mM) in the buffer are also tolerated.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Hydrolysis of this compound: The reagent may have been inactivated by moisture.Store the this compound in a desiccated environment at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[4][9]
Suboptimal pH: The reaction buffer pH is outside the optimal 7.2-8.5 range.Verify the pH of your reaction buffer with a calibrated pH meter. Adjust as necessary. For large-scale reactions, monitor the pH during the reaction as the release of NHS can cause it to drop.[8]
Presence of Primary Amines in Buffer: Use of incompatible buffers like Tris or glycine.Perform a buffer exchange of your protein or biomolecule into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column before starting the conjugation.[9]
Dilute Protein Solution: The concentration of water is much higher than that of the target amines, favoring hydrolysis.Increase the protein concentration. A concentration of 1-10 mg/mL is generally recommended.[8]
Protein Aggregation After Conjugation High Degree of Labeling: Attaching too many linker molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation.Optimize the molar ratio of the this compound to your protein. Perform small-scale pilot experiments with varying molar ratios (e.g., 5-fold, 10-fold, 20-fold excess) to find the optimal balance.[10]
High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture is too high, potentially denaturing the protein.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[4]

Quantitative Data Summary

Table 1: Impact of pH on the Stability of NHS Esters

The stability of the this compound is critically dependent on the pH of the aqueous solution. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

This data, compiled from multiple sources, underscores the importance of performing conjugation reactions promptly after preparing the aqueous this compound solution and carefully controlling the pH.[10]

Table 2: Recommended Reaction Parameters

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often optimal.[7][8]
Buffer Composition Amine-free (e.g., PBS, HEPES, Borate, Bicarbonate)Avoid Tris and glycine in the reaction.[4][9][10]
Molar Excess of this compound 5- to 50-foldThis should be optimized for the specific application. Start with a 10- to 20-fold molar excess for proteins ≥ 5 mg/mL.[4][10]
Protein Concentration 1-10 mg/mLHigher concentrations can improve efficiency by favoring aminolysis over hydrolysis.[8]
Incubation Time 30 minutes - 2 hoursCan be extended overnight at 4°C to reduce hydrolysis.[9][10]
Incubation Temperature Room Temperature or 4°CLowering the temperature can help reduce the rate of hydrolysis.[9][10]
Quenching Agent 50-100 mM Tris or GlycineEfficiently stops the reaction by consuming excess crosslinker.[10]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein to be labeled

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or amine-free DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column for size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 1-10 mg/mL.[8]

  • Prepare the this compound Solution:

    • Allow the this compound reagent to warm to room temperature before opening the vial to prevent moisture condensation.[10]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[4]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., a 10- to 20-fold molar excess) of the dissolved this compound to the protein solution while gently vortexing.[4][10]

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[4]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[9][10]

  • Quench the Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).[10]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted this compound is consumed.[4]

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

N3_C4_NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester N₃-(CH₂)₄-CO-O-NHS (this compound) NHS_Ester->Intermediate Conjugate Protein-NH-CO-(CH₂)₄-N₃ (Stable Amide Bond) Intermediate->Conjugate Collapse NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Reaction mechanism of this compound with a primary amine.

experimental_workflow prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) react 3. Conjugation Reaction (Incubate RT or 4°C) prep_protein->react prep_nhs 2. Prepare this compound (Dissolve in anhydrous DMSO/DMF) prep_nhs->react quench 4. Quench Reaction (Add Tris or Glycine) react->quench purify 5. Purify Conjugate (Desalting Column) quench->purify analyze 6. Analysis (e.g., Click Chemistry) purify->analyze

Caption: General experimental workflow for this compound conjugation.

troubleshooting_logic action_node action_node start Low Conjugation Yield? check_buffer Buffer Amine-Free? start->check_buffer check_ph pH 7.2 - 8.5? check_buffer->check_ph Yes buffer_exchange Action: Buffer Exchange (Dialysis / Desalting) check_buffer->buffer_exchange No check_reagent Reagent Freshly Prepared? check_ph->check_reagent Yes adjust_ph Action: Adjust pH check_ph->adjust_ph No check_conc Protein Conc. > 1mg/mL? check_reagent->check_conc Yes use_fresh Action: Use Fresh Reagent (Stored desiccated at -20°C) check_reagent->use_fresh No increase_conc Action: Increase Protein Concentration check_conc->increase_conc No success Yield Improved check_conc->success Yes buffer_exchange->start adjust_ph->start use_fresh->start increase_conc->start

Caption: Troubleshooting workflow for low this compound reaction yield.

References

Technical Support Center: Optimizing Copper Catalysts for N3-C4-NHS Ester CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving N3-C4-NHS esters.

Frequently Asked Questions (FAQs)

Q1: What is the two-step process when using an N3-C4-NHS ester for bioconjugation?

The process involves two primary steps:

  • Amine Conjugation: The N-hydroxysuccinimide (NHS) ester group of the linker reacts with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a biomolecule to form a stable amide bond. This step introduces the azide (B81097) functionality onto the target molecule.[1][2]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly introduced azide group then undergoes a "click" reaction with a terminal alkyne-containing molecule, catalyzed by Cu(I) ions. This forms a stable triazole linkage.[1][3]

Q2: My NHS ester conjugation yield is low. What are the potential causes and solutions?

Low yield in the initial amine conjugation step is often due to hydrolysis of the NHS ester.[4][5] Here are common causes and solutions:

  • Hydrolysis of NHS ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[4][5]

    • Solution: Prepare the NHS ester solution immediately before use. Store stock reagents desiccated at -20°C.[4]

  • Suboptimal pH: The reaction is pH-dependent. At pH below 7.2, the target amines are protonated and less reactive. Above pH 8.5-9.0, hydrolysis of the NHS ester is significantly accelerated.[2][4][5]

    • Solution: Maintain the reaction pH between 7.2 and 8.5 for an optimal balance between amine reactivity and NHS ester stability.[4][5]

  • Buffer Competition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[5][6]

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or carbonate buffer.[6][7]

Q3: The CuAAC "click" reaction is inefficient or failing. What should I troubleshoot?

Several factors can lead to poor CuAAC reaction efficiency. A common issue is the inactivation of the copper catalyst.[8][9][10]

  • Catalyst Inactivation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.[8][9]

    • Solution: Use a reducing agent like sodium ascorbate (B8700270) to generate and maintain the Cu(I) state in situ from a Cu(II) source (e.g., CuSO₄).[7][8] It is also recommended to degas solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][10]

  • Absence or Inefficiency of Ligand: Copper ions can cause protein precipitation or degradation. Ligands stabilize the Cu(I) catalyst, enhance reaction rates, and protect biomolecules.[7][11]

    • Solution: Use a water-soluble, copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[10][12] A ligand-to-copper ratio of at least 5:1 is recommended.[7][10]

  • Inhibitory Substances: Certain functional groups or buffers can interfere with the catalyst.

    • Solution: Avoid Tris buffer, as it can act as an inhibitory ligand for copper.[6][7] Free thiols at high concentrations can also inhibit the reaction.[7]

Q4: My protein precipitates after adding the copper catalyst. How can I prevent this?

Protein precipitation can be caused by the interaction of copper ions with the biomolecule or by changes in protein charge.[5][7]

  • Solution:

    • Use a copper-chelating ligand like THPTA to protect the protein from direct interaction with copper ions.[7]

    • Consider adding aminoguanidine (B1677879), which can help prevent protein crosslinking caused by byproducts of ascorbate oxidation.[7][13]

    • Perform the reaction at a lower protein concentration.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the this compound CuAAC workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling in NHS Ester Step 1. Hydrolyzed NHS Ester: Reagent exposed to moisture.[4][5] 2. Suboptimal pH: pH is too low (<7.2) or too high (>8.5).[4][5] 3. Competing Nucleophiles: Buffer contains primary amines (e.g., Tris).[5][6] 4. Steric Hindrance: Target amine is not easily accessible.[5]1. Use fresh, anhydrous DMSO or DMF to prepare the NHS ester solution right before use.[3][5] 2. Adjust the reaction buffer to a pH of 7.2-8.5.[4][5] 3. Perform a buffer exchange into an amine-free buffer like PBS or HEPES.[5] 4. Increase the reaction time or the molar excess of the NHS ester.[1]
Low Yield in CuAAC Step 1. Inactive Cu(I) Catalyst: Oxidation of Cu(I) to Cu(II) by oxygen.[8][9] 2. Insufficient Ligand: Copper is not stabilized, leading to catalyst deactivation or protein precipitation.[7][10] 3. Poor Reagent Solubility: One or both reactants are not fully dissolved.[8] 4. Incorrect Stoichiometry: Suboptimal ratio of azide to alkyne.[8]1. Add a fresh solution of a reducing agent (e.g., sodium ascorbate).[10] Degas all solutions and work under an inert atmosphere.[8] 2. Use a copper-chelating ligand like THPTA at a 5:1 molar ratio to copper.[7][12] 3. Use a co-solvent like DMSO or DMF to improve the solubility of reagents.[8] 4. Optimize the molar ratio of the reactants; often a slight excess of one component is beneficial.[8]
Protein Aggregation/Precipitation 1. Copper-Induced Aggregation: Unchelated copper ions interacting with the protein.[7] 2. Oxidative Damage: Reactive oxygen species generated by the copper/ascorbate system can damage the protein.[2][7] 3. Change in Protein Charge: Neutralization of amine charges by NHS ester reaction alters the protein's isoelectric point.[5]1. Ensure a sufficient excess of a chelating ligand (e.g., THPTA) is used.[7] 2. Add aminoguanidine to the reaction mixture to scavenge harmful oxidative byproducts.[7][13] 3. Attempt the reaction at a lower protein concentration.[5]
Inconsistent Results 1. Oxygen Contamination: Variable levels of dissolved oxygen affecting catalyst activity.[8] 2. Reagent Instability: Degradation of NHS ester or azide/alkyne reagents.[4][9] 3. Variability in Reagent Preparation: Inconsistent concentrations of stock solutions.1. Standardize the degassing procedure for all buffers and solutions.[8] 2. Store reagents properly (desiccated, at recommended temperatures) and use fresh solutions.[4] 3. Carefully prepare and validate the concentrations of all stock solutions before each experiment.

Quantitative Data Summary

The efficiency of the CuAAC reaction is influenced by the concentration and ratio of its components. The following tables provide typical parameter ranges for optimization.

Table 1: NHS Ester Conjugation Parameters

ParameterRecommended RangeRationale
Molar Ratio (NHS ester:Amine)5-20 fold excessA molar excess of the NHS ester is used to drive the reaction to completion.[3][12]
pH7.2 - 8.5Balances amine nucleophilicity with NHS ester stability to minimize hydrolysis.[4][5]
TemperatureRoom Temperature or 4°CRoom temperature for 1-2 hours is typical. 4°C overnight can be used for sensitive biomolecules.[2][12]
SolventAqueous buffer (e.g., PBS) with <10% co-solvent (DMF/DMSO)Ensures solubility of both the biomolecule and the NHS ester reagent.[1][4]

Table 2: CuAAC Reaction Parameters

ParameterRecommended RangeRationale
[CuSO₄]50 - 200 µMProvides the catalytic copper species for the reaction.[7][12]
[Ligand (e.g., THPTA)]250 - 1000 µM (5x [CuSO₄])A 5-fold excess of ligand relative to copper stabilizes the Cu(I) ion and prevents precipitation.[7][12]
[Sodium Ascorbate]1 - 5 mMActs as a reducing agent to maintain copper in the active Cu(I) state.[12]
[Azide-Molecule]1.5 - 5 fold excessA slight excess of one reactant can increase conjugation efficiency.[12]
TemperatureRoom TemperatureThe reaction is typically efficient at room temperature.[12]
Reaction Time1 - 4 hoursMost reactions proceed to completion within this timeframe.[1][12]

Experimental Protocols

Protocol 1: Azide-Labeling of a Protein with this compound

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines, perform a buffer exchange.[3]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.[12]

  • Reaction Setup: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Mix gently.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3][12]

  • Purification: Remove the excess, unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis against the reaction buffer (e.g., PBS).[12]

  • Characterization (Optional): Confirm the incorporation of the azide group using techniques such as MALDI-TOF mass spectrometry.[12]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Stock Solutions:

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.[1]

    • Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.[12]

    • Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water.[1]

  • Reaction Setup:

    • In a reaction vessel, combine the azide-labeled protein with a 1.5- to 5-fold molar excess of the alkyne-containing molecule in an appropriate buffer (e.g., PBS, pH 7.4).[12]

    • Add the THPTA solution, followed by the CuSO₄ solution. The final concentration of copper should be between 50 and 100 µM, with a 5-fold excess of THPTA.[7][12]

    • Note: It is crucial to mix the CuSO₄ with the ligand before adding it to the protein solution to prevent protein precipitation.[7]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.[12]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. If using photosensitive molecules, protect the reaction from light.[12]

  • Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.[12]

  • Characterization: Characterize the final conjugate using methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation.[12]

Visual Diagrams

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: CuAAC Reaction Protein Protein with Primary Amines (e.g., Lysine) Reaction1 + Protein->Reaction1 NHS_Ester This compound NHS_Ester->Reaction1 Azide_Protein Azide-Labeled Protein Alkyne Alkyne-Containing Molecule Reaction2 + Azide_Protein->Reaction2 Reaction1->Azide_Protein pH 7.2-8.5 Amine-free buffer Alkyne->Reaction2 Catalyst_Mix CuSO4 + THPTA + Sodium Ascorbate Catalyst_Mix->Reaction2 Final_Conjugate Final Bioconjugate (Triazole Linkage) Purification Purification & Analysis Final_Conjugate->Purification Reaction2->Final_Conjugate Click Reaction

Caption: Experimental workflow for this compound bioconjugation.

G Start Low or No CuAAC Product Yield Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Add_Ascorbate Add fresh Sodium Ascorbate. Degas solutions. Use inert atmosphere. Check_Catalyst->Add_Ascorbate No Check_Ligand Is a Cu-chelating ligand present at sufficient concentration? Check_Catalyst->Check_Ligand Yes Add_Ascorbate->Check_Ligand Add_Ligand Add THPTA or other suitable ligand. Ensure 5:1 ligand:copper ratio. Check_Ligand->Add_Ligand No Check_Reagents Are reagents soluble? Is stoichiometry correct? Check_Ligand->Check_Reagents Yes Add_Ligand->Check_Reagents Adjust_Reagents Use co-solvents (DMSO/DMF). Optimize azide:alkyne ratio. Check_Reagents->Adjust_Reagents No Success Reaction Optimized Check_Reagents->Success Yes Adjust_Reagents->Success

Caption: Troubleshooting decision tree for low-yield CuAAC reactions.

G CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne R1-Alkyne Alkyne->Cu_Acetylide Cycloadduct Copper Triazolide Cu_Acetylide->Cycloadduct Azide R2-Azide Azide->Cycloadduct Cycloadduct->CuI Catalyst Regeneration Triazole 1,4-Triazole Product Cycloadduct->Triazole Protonation

References

challenges in conjugating N3-C4-NHS ester to complex proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C4-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of N3-C4-NHS esters for conjugating to complex proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets for this compound reactions on a protein?

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines.[1][2] The primary sites of reaction on proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[1][3][4] This reaction involves a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[2]

Q2: What is the optimal pH for an this compound conjugation reaction?

The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[5][6] This pH range represents a compromise: it is high enough to ensure that a sufficient proportion of the primary amines on the protein are deprotonated and therefore nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester.[3][6] For many applications, a pH of 8.3-8.5 is considered optimal.[4][7]

Q3: Which buffers should I use for the conjugation reaction, and which should I avoid?

  • Recommended Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) are compatible with NHS ester chemistry.[8][9]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided.[5][6] These buffers will compete with the target protein for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[5][6] However, Tris or glycine buffers can be useful for quenching (stopping) the reaction.[9]

Q4: How should I store and handle this compound reagents?

N3-C4-NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[6][10] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.[6][10] It is best to prepare stock solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and to avoid repeated freeze-thaw cycles.[6][10]

Q5: What is the primary side reaction that competes with the desired conjugation?

The most significant competing side reaction is the hydrolysis of the NHS ester by water.[11] This reaction forms an unreactive carboxylic acid and N-hydroxysuccinimide, reducing the amount of active ester available for conjugation.[2] The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline pH values.[11]

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

Low conjugation efficiency is a common problem that can arise from several factors. Use the following guide to troubleshoot this issue.

// Suboptimal Conditions Branch check_ph [label="Verify buffer pH is 7.2-8.5", fillcolor="#F1F3F4", fontcolor="#202124"]; check_buffer [label="Ensure buffer is amine-free (e.g., PBS, HEPES)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ratio [label="Optimize NHS ester:protein molar ratio (start with 10:1 to 20:1)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_concentration [label="Increase protein concentration (ideally 1-10 mg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"];

suboptimal_conditions -> check_ph [label="Yes"]; check_ph -> check_buffer; check_buffer -> check_ratio; check_ratio -> check_concentration;

// Inactive Reagent Branch storage [label="Check storage conditions (-20°C, desiccated)", fillcolor="#F1F3F4", fontcolor="#202124"]; handling [label="Allow reagent to warm to RT before opening", fillcolor="#F1F3F4", fontcolor="#202124"]; fresh_stock [label="Prepare fresh stock solution in anhydrous DMSO/DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; test_activity [label="Test reagent activity (see Protocol 2)", fillcolor="#F1F3F4", fontcolor="#202124"];

inactive_reagent -> storage [label="Yes"]; storage -> handling; handling -> fresh_stock; fresh_stock -> test_activity;

// Protein Issue Branch amine_availability [label="Are primary amines accessible (not buried)?", fillcolor="#F1F3F4", fontcolor="#202124"]; steric_hindrance [label="Consider steric hindrance from protein structure", fillcolor="#F1F3F4", fontcolor="#202124"];

protein_issue -> amine_availability [label="Yes"]; amine_availability -> steric_hindrance; } Troubleshooting workflow for low conjugation yield.

Possible Cause Recommended Solution
Incorrect Buffer pH Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[11] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[11]
Competing Amines in Buffer Use amine-free buffers such as PBS, HEPES, or borate buffer.[11] If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange prior to the conjugation reaction.[6]
Hydrolysis of NHS Ester Ensure proper storage and handling of the NHS ester to prevent moisture contamination.[12] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before your experiment.[11]
Low Reactant Concentration The protein concentration should ideally be between 2-10 mg/mL.[13] Lower concentrations can significantly decrease the reaction's efficiency.[10]
Insufficient Molar Ratio A typical starting point is a 10:1 to 20:1 molar ratio of the NHS ester to the protein.[13] It is highly recommended to perform a titration series to find the optimal ratio for your specific protein.[13]
Steric Hindrance If the target amine on your protein is in a sterically hindered environment, the reaction rate can be slow, allowing more time for hydrolysis to occur.[14] Consider using a longer spacer arm on your NHS ester if available.[15]
Inactive Reagent If the NHS ester has been stored improperly or for a long time, it may have hydrolyzed.[10] You can test the activity of the reagent (see Protocol 2).
Issue 2: Protein Precipitation During or After the Labeling Reaction

Protein precipitation can occur due to several factors, often related to changes in the protein's properties upon conjugation.

// Over-labeling Branch reduce_ratio [label="Reduce molar excess of NHS ester", fillcolor="#F1F3F4", fontcolor="#202124"]; shorter_time [label="Decrease reaction time", fillcolor="#F1F3F4", fontcolor="#202124"];

overlabeling -> reduce_ratio [label="Yes"]; reduce_ratio -> shorter_time;

// Solvent Branch minimize_solvent [label="Use a more concentrated NHS ester stock", fillcolor="#F1F3F4", fontcolor="#202124"]; final_concentration [label="Keep final organic solvent concentration <10%", fillcolor="#F1F3F4", fontcolor="#202124"];

solvent -> minimize_solvent [label="Yes"]; minimize_solvent -> final_concentration;

// Buffer Issue Branch check_ph [label="Verify buffer pH is optimal for protein stability", fillcolor="#F1F3F4", fontcolor="#202124"]; add_solubilizers [label="Consider adding mild, non-interfering detergents or solubilizing agents", fillcolor="#F1F3F4", fontcolor="#202124"];

buffer_issue -> check_ph [label="Yes"]; check_ph -> add_solubilizers; } Troubleshooting workflow for protein precipitation.

Possible Cause Recommended Solution
High Degree of Labeling (Over-labeling) The this compound may be hydrophobic. Attaching too many hydrophobic molecules can decrease the overall solubility of the protein conjugate, leading to aggregation.[13] To resolve this, reduce the molar excess of the NHS ester in the reaction.[13][16]
High Concentration of Organic Solvent The this compound is often dissolved in an anhydrous organic solvent like DMSO or DMF. If the final concentration of the organic solvent is too high, it can denature and precipitate the protein.[13] Aim to keep the final solvent concentration below 10%.[13][17]
Change in Protein Charge The reaction of NHS esters with primary amines neutralizes the positive charge of the amine.[14] This alteration of the protein's isoelectric point can sometimes lead to aggregation. Try performing the reaction at a lower protein concentration.[14]
Incorrect Buffer Conditions Ensure the buffer pH and ionic strength are stable and within a range that maintains your protein's stability.[9][13]

Quantitative Data Summary

The success of your conjugation reaction is highly dependent on several key parameters. The following tables provide a summary of important quantitative data to consider.

Table 1: Effect of pH on NHS Ester Stability

pH Half-life of NHS Ester Implication
7.04-5 hours (at 0°C)Slower reaction with amines, but more stable ester.[8]
8.0~1 hourGood compromise between amine reactivity and ester stability.
8.6~10 minutes (at 4°C)Rapid hydrolysis, significantly reducing conjugation efficiency.[8]
>9.0MinutesHydrolysis is the dominant reaction.[14]

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[10]

Table 2: Recommended Reaction Parameters

Parameter Recommended Range/Value Rationale
Dye:Protein Molar Ratio 5:1 to 20:1Start with a 10:1 or 15:1 ratio and optimize for your specific protein.[13]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[13]
Reaction Buffer PBS, Carbonate, Borate, HEPESAvoid buffers containing primary amines (e.g., Tris, Glycine).[13]
Reaction pH 7.2 - 8.5Optimal pH is often cited as 8.3-8.5.[7][13]
Reaction Time 30 - 60 minutes at RTCan be extended (e.g., 2-4 hours at 4°C) for some proteins.[17][18]
Organic Solvent Concentration <10%To avoid protein denaturation and precipitation.[13][17]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a starting point. Optimization may be required for your specific protein and application.

Conjugation_Workflow protein_prep protein_prep reagent_prep reagent_prep protein_prep->reagent_prep add_reagent add_reagent reagent_prep->add_reagent incubate incubate add_reagent->incubate quench quench incubate->quench purify purify quench->purify characterize characterize purify->characterize

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Methodology:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 2-10 mg/mL in a suitable conjugation buffer.[13] If the buffer contains primary amines, perform a buffer exchange.

  • This compound Preparation: Immediately before use, allow the this compound vial to warm to room temperature.[6] Prepare a 10-20 mM stock solution of the ester by dissolving it in fresh, anhydrous DMSO or DMF.[11]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[18] Add the ester solution dropwise while gently stirring the protein solution. Ensure the final concentration of the organic solvent is below 10%.[13]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[18] Protect from light if the this compound is light-sensitive.

  • Quenching (Optional but Recommended): Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.[18] Incubate for 15-30 minutes.

  • Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[18]

  • Characterization: Determine the degree of labeling and assess the purity of the conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.[18]

Protocol 2: Testing the Activity of this compound Reagent

This protocol provides a qualitative assessment of your reagent's activity by measuring the release of N-hydroxysuccinimide upon forced hydrolysis.[10]

Materials:

  • This compound reagent

  • Amine-free buffer (e.g., PBS, pH 7.2)

  • Strong base (e.g., 0.5-1.0 N NaOH)

  • UV-Vis spectrophotometer

Methodology:

  • Prepare Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer.[19] If not water-soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.

  • Measure Initial Absorbance: Measure and record the absorbance of the reagent solution at 260 nm.[10] The absorbance should be less than 1.0; dilute with more buffer if necessary and record the new value.[19]

  • Force Hydrolysis: Add a small volume (e.g., 100 µL) of the strong base to 1 mL of the reagent solution and vortex for 30 seconds to force hydrolysis.[10][19]

  • Measure Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.[10][19]

  • Assess Activity: A significant increase in absorbance at 260 nm after adding the base indicates that the reagent was active.[10] If the absorbance does not increase, the reagent was likely already hydrolyzed and is inactive.[10]

References

N3-C4-NHS Ester Reaction with Secondary Amines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N3-C4-NHS ester reaction with secondary amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to help you navigate the nuances of this specific bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Can N3-C4-NHS esters react with secondary amines?

Yes, N-hydroxysuccinimide (NHS) esters, including this compound, can react with secondary amines to form a stable amide bond. However, the reaction is generally slower and less efficient compared to the reaction with primary amines.[1] This is primarily due to the increased steric hindrance around the nitrogen atom of the secondary amine, which impedes the approach of the NHS ester.[2][3]

Q2: What is the optimal pH for reacting an this compound with a secondary amine?

The optimal pH for NHS ester reactions with primary amines is typically between 7.2 and 8.5.[4][5][6] For secondary amines, which are generally more basic, a pH at the higher end of this range, or slightly above, may be necessary to ensure the amine is deprotonated and thus nucleophilic. However, it is a delicate balance, as the rate of hydrolysis of the NHS ester increases significantly at higher pH.[5][6] It is crucial to perform small-scale pilot reactions to determine the optimal pH for your specific secondary amine and this compound.

Q3: My reaction yield is very low. What are the common causes when working with secondary amines?

Low yields in NHS ester reactions with secondary amines can be attributed to several factors:

  • Slower Reaction Kinetics: The inherent slow reactivity of secondary amines compared to primary amines is a major factor.[1]

  • Competing Hydrolysis: Due to the longer required reaction times, the this compound has more opportunity to hydrolyze in the aqueous buffer, rendering it inactive.[2][4][7]

  • Steric Hindrance: The bulky nature of the substituents on the secondary amine can physically block the reaction site.[2][3]

  • Suboptimal pH: If the pH is too low, the secondary amine will be protonated and non-nucleophilic. If it's too high, the NHS ester will rapidly hydrolyze.[8]

  • Reagent Quality: The this compound may have already hydrolyzed due to improper storage or handling.[4]

Q4: What buffers are compatible with this reaction?

It is critical to use amine-free buffers to avoid competition with your target secondary amine.[5] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[5] Buffers containing primary amines, such as Tris or glycine, are incompatible and must be avoided.[5]

Q5: How can I increase the efficiency of the reaction with a secondary amine?

To improve the reaction efficiency, consider the following strategies:

  • Increase Reactant Concentration: Higher concentrations of both the this compound and the secondary amine can favor the desired bimolecular reaction over the competing unimolecular hydrolysis.[9]

  • Optimize Reaction Time and Temperature: Longer incubation times or a moderate increase in temperature can help drive the reaction to completion. However, this must be balanced with the stability of your molecules and the increased rate of NHS ester hydrolysis at higher temperatures.

  • Use a Cosolvent: For N3-C4-NHS esters with low aqueous solubility, using a small amount of a dry, water-miscible organic solvent like DMSO or DMF can improve solubility and reaction efficiency.[6] Ensure the final concentration of the organic solvent is low enough (typically <10%) to not denature your biomolecule.[4]

  • Consider a Linker with a Longer Spacer Arm: If steric hindrance is a significant issue, using an NHS ester with a longer spacer arm might provide better accessibility to the secondary amine.[5]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the this compound reaction with secondary amines.

Issue Potential Cause Recommended Action
Low or No Product Formation Hydrolyzed this compound Test the activity of your NHS ester reagent. A common method is to measure the absorbance at 260 nm before and after forced hydrolysis with a mild base; a significant increase in absorbance indicates an active reagent.[4] Always store NHS esters in a desiccated environment at -20°C and allow the vial to warm to room temperature before opening to prevent moisture condensation.[4][5]
Suboptimal pH Perform a pH titration experiment, testing a range from pH 7.5 to 9.0 in small increments to identify the optimal pH for your specific reactants.
Insufficient Reaction Time Due to the slower kinetics of secondary amines, extend the reaction time. Monitor the reaction progress using a suitable analytical technique like LC-MS or HPLC.
Steric Hindrance Consider using a higher molar excess of the this compound. If possible, try a linker with a longer spacer arm to improve accessibility to the sterically hindered secondary amine.[5]
Dilute Reactants Increase the concentration of both your secondary amine-containing molecule and the this compound to favor the conjugation reaction over hydrolysis.[9]
Precipitation Observed During Reaction High Degree of Labeling Reduce the molar excess of the this compound or shorten the reaction time. Excessive modification can alter the solubility of the protein.
Change in Protein Isoelectric Point (pI) The reaction neutralizes the positive charge of the amine. This change in pI can lead to aggregation if the new pI is close to the buffer pH. Ensure your final buffer conditions are optimal for the conjugated protein's stability.[5]
Poor Solubility of this compound Ensure the NHS ester is fully dissolved in a minimal amount of dry organic solvent (DMSO or DMF) before adding it to the aqueous reaction buffer.[6]

Quantitative Data Summary

Table 1: Stability of NHS Esters as a Function of pH

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
7.0Room Temperature~7 hours
8.04°C~1 hour
8.64°C10 minutes
9.0Room TemperatureMinutes
Data sourced from multiple references, providing a general estimate.[6][9][10]

Table 2: General Reaction Parameters and Considerations

ParameterRecommendation for Primary AminesConsideration for Secondary Amines
pH 7.2 - 8.5[4][5][6]Likely requires the higher end of the range (8.0 - 9.0), but highly susceptible to hydrolysis. Empirical optimization is critical.
Molar Excess of NHS Ester 5- to 20-fold[5]A higher molar excess (e.g., 20- to 50-fold) may be necessary to drive the reaction.[4]
Reaction Time 30-60 minutes at RT; 2 hours to overnight at 4°C[11]Expect significantly longer reaction times. Monitor reaction progress to determine the optimal duration.
Temperature 4°C to Room TemperatureA slight increase in temperature may be beneficial, but must be balanced against protein stability and increased hydrolysis rate.

Experimental Protocols

General Protocol for this compound Conjugation to a Secondary Amine

This protocol provides a starting point for your experiment. Optimization will be necessary for your specific application.

1. Reagent Preparation:

  • Amine-Free Buffer: Prepare a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) and adjust the pH to the desired value (start with a trial at pH 8.5).[11]

  • Secondary Amine Solution: Dissolve your secondary amine-containing molecule in the prepared amine-free buffer to a final concentration of 1-10 mg/mL. If your molecule is a protein, ensure any amine-containing stabilizers have been removed via dialysis or buffer exchange.[12]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of ~10 mM.[13] Do not prepare and store stock solutions for long periods due to the moisture sensitivity of NHS esters.[4]

2. Conjugation Reaction:

  • Add a calculated molar excess of the this compound stock solution to the secondary amine solution. A higher molar excess (e.g., 20- to 50-fold) is a reasonable starting point.

  • The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of proteins.[4]

  • Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight. Longer incubation times may be required.

  • Gently mix the reaction. Avoid vigorous vortexing if working with proteins.[12]

3. Quenching the Reaction (Optional):

  • To stop the reaction, add a quenching reagent that contains a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[12]

  • Incubate for 15-30 minutes at room temperature.

4. Purification of the Conjugate:

  • Remove excess, unreacted this compound and the NHS byproduct using a suitable method such as dialysis, size-exclusion chromatography (e.g., desalting column), or HPLC.[7][11]

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHS_Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Sec_Amine Secondary Amine (R2-NH) Sec_Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group NHS Tetrahedral_Intermediate->NHS_Leaving_Group Release

Caption: Nucleophilic acyl substitution mechanism of this compound with a secondary amine.

Troubleshooting Workflow for Low Conjugation Yield

TroubleshootingWorkflow Start Low Conjugation Yield Check_Reagent Is NHS Ester Active? Start->Check_Reagent Check_pH Is pH Optimal (e.g., 8.0-9.0)? Check_Reagent->Check_pH Yes New_Reagent Use Fresh, Properly Stored NHS Ester Check_Reagent->New_Reagent No Check_Time Is Reaction Time Sufficient? Check_pH->Check_Time Yes Optimize_pH Perform pH Titration Check_pH->Optimize_pH No Check_Concentration Are Reactant Concentrations High Enough? Check_Time->Check_Concentration Yes Increase_Time Increase Incubation Time and Monitor Check_Time->Increase_Time No Check_Sterics Is Steric Hindrance an Issue? Check_Concentration->Check_Sterics Yes Increase_Concentration Increase Reactant Concentrations Check_Concentration->Increase_Concentration No Increase_Excess Increase Molar Excess of NHS Ester Check_Sterics->Increase_Excess Yes Success Improved Yield Check_Sterics->Success No New_Reagent->Check_pH Optimize_pH->Check_Time Increase_Time->Check_Concentration Increase_Concentration->Check_Sterics Increase_Excess->Success

Caption: A logical workflow for troubleshooting low yield in NHS ester reactions with secondary amines.

References

Technical Support Center: Quenching N3-C4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester and azide-alkyne cycloaddition ("click chemistry") reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions to ensure the successful termination of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is an "N3-C4-NHS ester reaction" and why would I need to quench it?

An "this compound reaction" typically refers to a multi-step bioconjugation process involving:

  • An azide (B81097) (N3) functional group.

  • An alkyne (C4 could refer to a four-carbon alkyne or, more generally, any alkyne) functional group. These two groups react via azide-alkyne cycloaddition, a type of "click chemistry." This can be a copper-catalyzed reaction (CuAAC) or a strain-promoted, copper-free reaction (SPAAC).

  • An N-hydroxysuccinimide (NHS) ester functional group. This group reacts with primary amines (e.g., on proteins) to form stable amide bonds.[1][2]

Quenching is a critical step to stop the reaction and prevent undesired side reactions or further labeling of your molecules.[3] Failing to quench the reaction can lead to:

  • Continued, unwanted labeling if subsequent purification steps or buffers contain amines.[3]

  • Modification of non-target molecules in complex biological samples.

  • Inconsistent results and difficulty in characterizing the final conjugate.

Q2: What are the primary methods for quenching an unreacted NHS ester?

The most effective way to quench an NHS ester reaction is to add a small molecule containing a primary amine.[3] This amine will react with and consume any remaining active NHS ester. Common quenching agents include:

A typical quenching procedure involves adding the quenching agent to a final concentration of 20-50 mM and incubating for 15-30 minutes at room temperature.[3]

Q3: How do I quench the azide-alkyne "click chemistry" reaction?

The quenching strategy for the azide-alkyne cycloaddition depends on whether you are using a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) method.

  • For SPAAC reactions , if you have a significant excess of a reactive cyclooctyne (B158145), the reaction can be stopped by adding a small molecule azide to consume the remaining cyclooctyne.[1]

  • For CuAAC reactions , the primary concern is often the removal of the cytotoxic copper catalyst. This is typically achieved by adding a chelating agent like EDTA, followed by purification methods such as dialysis or size-exclusion chromatography.[4][5] If there is an excess of inorganic azide, it should be quenched carefully, avoiding acidic conditions which can produce toxic and explosive hydrazoic acid.[3]

Q4: Can I quench both the NHS ester and the click chemistry reaction simultaneously?

In many experimental setups, the click chemistry reaction and the NHS ester conjugation are performed sequentially. It is generally recommended to quench each reaction separately to ensure complete termination and to simplify purification. For example, after the azide-alkyne reaction, you can remove the excess click reagents before proceeding with the NHS ester conjugation. After the NHS ester reaction, you would then quench with an amine-containing buffer.

However, if both reactive species are present and active simultaneously, adding a primary amine-containing quenching agent like Tris or glycine will primarily quench the NHS ester. For SPAAC, a separate quenching step with a small molecule azide might still be necessary if there is a large excess of cyclooctyne. For CuAAC, copper removal via chelation is a distinct step from NHS ester quenching.

Troubleshooting Guides

Troubleshooting Incomplete Quenching of NHS Ester
Problem Potential Cause Solution
Continued labeling after quenching Insufficient amount of quenching agent.Increase the final concentration of the quenching agent (e.g., Tris or glycine) to 50-100 mM.[6][7]
Quenching time is too short.Extend the incubation time with the quenching agent to 30-60 minutes.[7]
Inactive quenching agent.Prepare a fresh stock solution of your quenching agent.
Protein precipitation after adding quenching agent High concentration of quenching buffer causing changes in ionic strength.Add the quenching agent from a concentrated stock to minimize volume changes. Consider dialysis against a storage buffer after quenching.
Change in protein charge after extensive labeling.Optimize your labeling ratio to avoid over-labeling, which can alter protein solubility.[7]
Troubleshooting Azide-Alkyne Reaction Termination
Problem Potential Cause Solution
(SPAAC) Unreacted cyclooctyne interferes with downstream applications No quenching step was performed with excess cyclooctyne.Add a small molecule azide (e.g., benzyl (B1604629) azide or a small azide-containing molecule) in slight excess to the remaining cyclooctyne and allow it to react before proceeding.[1]
(CuAAC) Residual copper is toxic to cells or interferes with downstream assays Incomplete removal of the copper catalyst.After the reaction, add a copper chelator like EDTA to a final concentration of 10 mM.[5] Purify the conjugate using size-exclusion chromatography or dialysis to remove the copper-EDTA complex.[4]
(CuAAC) Low yield after purification to remove catalyst Precipitation of the product during copper removal.Ensure that your buffer conditions during purification are optimal for your biomolecule's stability.

Quantitative Data Summary

The stability of the NHS ester is a critical factor in both the conjugation and quenching steps. The rate of hydrolysis, a competing reaction, is highly dependent on pH and temperature.

Table 1: Half-life of NHS Esters at Various pH Values [7]

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes

This data illustrates that at a higher pH, the NHS ester is less stable and will hydrolyze more quickly, which can be a passive way of quenching but is less controlled than active quenching with an amine.[2][7]

Table 2: Common Quenching Conditions for NHS Esters

Quenching AgentTypical Stock ConcentrationTypical Final ConcentrationIncubation TimeIncubation Temperature
Tris-HCl1 M, pH 8.020-100 mM[3][6][7]15-30 minutes[3][6]Room Temperature
Glycine1 M20-100 mM15-30 minutesRoom Temperature
Ethanolamine1 M20-100 mM15-30 minutesRoom Temperature

Experimental Protocols

Protocol 1: General Procedure for Quenching an NHS Ester Reaction

This protocol provides a general guideline for stopping the labeling of a protein with an NHS ester.

Materials:

  • Labeled protein reaction mixture

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]

Procedure:

  • Once the NHS ester conjugation has proceeded for the desired amount of time (typically 30-60 minutes at room temperature or 2 hours at 4°C), prepare to quench the reaction.[7]

  • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. For example, add 1/10th the volume of a 1 M Tris-HCl stock solution.[7]

  • Gently mix the solution.

  • Incubate the reaction for 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.[6]

  • Proceed with the purification of the labeled protein to remove the quenching agent and reaction byproducts using methods like size-exclusion chromatography or dialysis.

Visualizations

Quenching_Workflow cluster_reaction Bioconjugation Reaction cluster_quenching Quenching Protocol A Azide-Molecule + Alkyne-Molecule-NHS B Click Reaction (CuAAC or SPAAC) A->B C Azide-Alkyne Conjugate with active NHS ester B->C D Add Amine-Containing Biomolecule (e.g., Protein) C->D E NHS Ester Conjugation D->E F Final Labeled Biomolecule + Unreacted NHS ester E->F G Add Quenching Agent (e.g., Tris, Glycine) F->G Stop Reaction H Incubate 15-30 min G->H I Quenched Reaction Mixture H->I J Purified Labeled Biomolecule I->J Purify

Caption: Workflow for quenching an NHS ester conjugation reaction.

Troubleshooting_Logic cluster_NHS NHS Ester cluster_Click Click Chemistry Start Problem: Incomplete Quenching Check_Type Which reaction failed to quench? Start->Check_Type NHS_Conc Increase Quencher Concentration Check_Type->NHS_Conc NHS Ester Click_SPAAC SPAAC: Add small molecule azide Check_Type->Click_SPAAC Click NHS_Time Increase Incubation Time NHS_Conc->NHS_Time NHS_Fresh Use Fresh Quencher NHS_Time->NHS_Fresh Click_CuAAC CuAAC: Add EDTA and purify Click_SPAAC->Click_CuAAC

Caption: Troubleshooting logic for incomplete quenching.

References

Technical Support Center: Improving the Solubility of N3-C4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C4-NHS ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the solubility and handling of these reagents during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound will not dissolve in my aqueous reaction buffer. What is the recommended procedure?

This is a common challenge as the C4 hydrocarbon linker imparts hydrophobicity, leading to poor water solubility.[1][2] The standard and highly recommended method is to first dissolve the this compound in a small volume of a dry, water-miscible organic solvent before adding it to your aqueous reaction buffer.[2][3]

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the most commonly used solvents for this purpose.[2][4] It is crucial to use a high-purity, anhydrous grade of these solvents, as any water content can lead to premature hydrolysis of the NHS ester.[2]

  • Procedure:

    • Prepare a concentrated stock solution of the this compound in your chosen organic solvent (e.g., 10 mg/mL or a 10 mM stock).[2][4] This should be done immediately before use to minimize hydrolysis.[5][6]

    • Add the required amount of the concentrated stock solution dropwise to your aqueous reaction buffer containing the molecule to be labeled, ideally while gently vortexing or stirring.[2][7]

    • It is important to keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%, to avoid denaturation of proteins or other biomolecules.[2][5]

Q2: I dissolved the this compound in DMSO, but it precipitates when I add it to my protein solution. What can I do?

Precipitation upon addition to the aqueous buffer can occur if the local concentration of the hydrophobic compound exceeds its solubility limit before it can react. Here are some solutions:

  • Slow, Dropwise Addition: Add the organic stock solution very slowly to the reaction mixture while vigorously stirring or vortexing. This ensures rapid dispersion and allows the NHS ester to react with the target amine before it precipitates.[7]

  • Optimize Solvent Concentration: While keeping the organic solvent concentration low is important, you may need to slightly increase the final percentage (e.g., from 5% to 10% v/v) to maintain solubility. It is advisable to perform small-scale pilot reactions to determine the optimal solvent ratio that maintains both reagent solubility and protein stability.[7]

  • Alternative Reagents: If precipitation remains an issue, consider using a similar reagent with a more hydrophilic linker, such as an Azido-PEG-NHS ester. The polyethylene (B3416737) glycol (PEG) spacer increases the overall water solubility of the molecule.[4][8]

Q3: Which organic solvent is better for this compound, DMSO or DMF?

Both DMSO and DMF are effective for dissolving NHS esters.[2] However, there are some key considerations:

  • DMSO: It is an excellent solvent for many organic compounds and is generally well-tolerated in bioconjugation reactions at low concentrations.[2] Always use an anhydrous (dry) grade.[2]

  • DMF: High-quality, amine-free DMF is also a good choice.[2][3] Be aware that DMF can degrade over time to form dimethylamine, which has a distinct fishy odor.[2][3] Dimethylamine contains a secondary amine that can react with the NHS ester, reducing the efficiency of your primary conjugation reaction.[3] If your DMF has this odor, it should not be used.[2][3]

Q4: My conjugation yield is very low. Could this be related to the solubility of the this compound?

Yes, poor solubility is a primary suspect for low conjugation yields.[9] If the this compound precipitates out of the solution, it is not available to react with your target molecule. However, other factors can also contribute to low yields:

  • Hydrolysis of the NHS ester: The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[6][9] This competing reaction is accelerated at higher pH.[1][10] Ensure you are using fresh, properly stored reagent and anhydrous solvents for your stock solution.[6]

  • Incorrect buffer pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1][10] A pH that is too low will result in protonated, unreactive amines on your target molecule, while a pH that is too high will significantly increase the rate of NHS ester hydrolysis.[6][11]

  • Presence of competing primary amines: Buffers containing primary amines, such as Tris or glycine, are incompatible and will compete with your target molecule for reaction with the NHS ester.[2][5] A buffer exchange step is necessary if your sample is in such a buffer.[2]

Q5: Are there more water-soluble alternatives to this compound?

Yes, if solubility remains a significant challenge, you might consider alternative reagents:

  • Azido-PEG-NHS Esters: These reagents incorporate a hydrophilic polyethylene glycol (PEG) spacer between the azide (B81097) and the NHS ester.[4][8] The PEG chain significantly improves water solubility.[8]

  • Sulfo-NHS Esters: While a direct Sulfo-NHS version of the N3-C4 linker is less common, the principle of using a sulfonated N-hydroxysuccinimide ring dramatically increases water solubility.[1][12] This allows for conjugation reactions to be performed in entirely aqueous solutions without the need for organic co-solvents.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Reagent Precipitation Poor aqueous solubility of the this compound.[7]First, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock. Add this stock dropwise to the reaction buffer while stirring.[2][7]
Final concentration of organic co-solvent is too low.[7]Increase the final percentage of organic co-solvent, but typically not exceeding 10% (v/v). Perform pilot tests to ensure protein stability.[5][7]
Low Conjugation Efficiency Precipitation of the NHS ester from solution.[9]Follow the recommended dissolution protocol above to ensure the reagent remains in solution.
Hydrolysis of the NHS ester due to moisture or high pH.[6][13]Use a fresh vial of the reagent, store it desiccated, and prepare stock solutions in anhydrous solvent immediately before use.[5][6] Ensure the reaction pH is within the optimal 7.2-8.5 range.[1][10]
Presence of primary amines in the buffer (e.g., Tris, glycine).[2]Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or borate (B1201080) buffer before starting the conjugation.[4][6]
Protein Aggregation/Precipitation High concentration of the organic co-solvent.[6]Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[5][6]
Excessive modification of the protein alters its properties.[6]Reduce the molar excess of the this compound used in the reaction.[9]

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

The rate of hydrolysis of the NHS ester is highly dependent on the pH of the aqueous buffer. This competing reaction reduces the amount of active reagent available for conjugation.

pH Temperature Half-life of Hydrolysis
7.00°C4 to 5 hours[1][13]
8.64°C10 minutes[1][13]

Note: These are general values for NHS esters; the specific rate for this compound may vary slightly.

Experimental Protocols

Protocol 1: Solubilization and Conjugation of this compound to a Protein

This protocol provides a general procedure for labeling a protein with this compound.

A. Materials

  • This compound

  • Anhydrous DMSO or DMF[2]

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES, Borate buffer at pH 7.2-8.5)[4][6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[1]

  • Desalting column or dialysis device for purification[6]

B. Procedure

  • Prepare Protein Sample: Ensure your protein is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).[3][5] If necessary, perform a buffer exchange.

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][12]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a high concentration (e.g., 10 mM).[4][5] Vortex briefly to ensure it is fully dissolved. Do not store the stock solution.[5]

  • Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[5][9]

    • While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.[2] Ensure the final concentration of the organic solvent does not exceed 10%.[5]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1][9]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).[6]

    • Incubate for an additional 15-30 minutes at room temperature.[6]

  • Purify the Conjugate:

    • Remove the excess unreacted this compound and reaction byproducts (e.g., N-hydroxysuccinimide) using a desalting column, spin filtration, or dialysis.[6]

Visualizations

Experimental Workflow for this compound Conjugation

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purify Quenching & Purification reagent This compound (Solid) stock Prepare 10mM Stock (Use Immediately) reagent->stock Dissolve solvent Anhydrous DMSO or DMF solvent->stock reaction_mix Add Stock Dropwise (<10% Organic Solvent) stock->reaction_mix protein Protein in Amine-Free Buffer (pH 7.2-8.5) protein->reaction_mix incubate Incubate (RT or 4°C) reaction_mix->incubate quench Quench with Tris or Glycine incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify final_product N3-C4-Protein Conjugate purify->final_product

Caption: Workflow for solubilizing and conjugating this compound.

Competing Reactions in this compound Conjugation

G cluster_desired Desired Reaction cluster_side Side Reaction reagent This compound (Active) protein Protein-NH2 (Primary Amine) reagent->protein Aminolysis water H2O (Hydrolysis, pH dependent) reagent->water Hydrolysis conjugate Stable Amide Bond (N3-C4-Protein) protein->conjugate hydrolyzed Inactive Carboxylic Acid + NHS water->hydrolyzed

Caption: Desired aminolysis vs. the competing hydrolysis side reaction.

References

N3-C4-NHS ester stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of N3-C4-NHS esters in aqueous buffers and to offer solutions for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of an this compound with a target molecule?

N3-C4-NHS esters react with primary aliphatic amines (—NH₂), such as those on the N-terminus of proteins or the side chain of lysine (B10760008) residues.[1][2] The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3]

Q2: What is the primary factor affecting the stability of N3-C4-NHS esters in aqueous solutions?

The primary factor is hydrolysis, a reaction where the NHS ester reacts with water, cleaving the ester bond and rendering it inactive for conjugation.[4][5] The rate of this competing reaction is highly dependent on the pH of the aqueous buffer.[4][5][6][7]

Q3: What is the optimal pH range for conducting reactions with N3-C4-NHS esters?

The optimal pH range for NHS ester reactions is a compromise between maximizing the reactivity of the target primary amines and minimizing the hydrolysis of the ester.[4] This range is typically between pH 7.2 and 8.5.[1][4][5][8] For many applications, a pH of 8.3-8.5 is considered optimal for efficient conjugation.[4][8][9] At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the rate of hydrolysis significantly increases.[4][8]

Q4: Which buffers are compatible with this compound reactions?

It is crucial to use buffers that are free of primary amines.[8] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[8][10]

Q5: Which buffers should be avoided?

Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4][10]

Q6: How should this compound reagents be stored and handled?

Proper storage and handling are critical for maintaining the reactivity of NHS esters. They are sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][8] Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[6][8] It is recommended to prepare stock solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][8]

Troubleshooting Guides

Issue: Low or No Conjugation Efficiency

Possible Cause 1: Hydrolyzed this compound

  • Symptom: The conjugation reaction yields little to no desired product.

  • Troubleshooting Steps:

    • Verify Reagent Activity: The most common reason for low reactivity is the hydrolysis of the NHS ester.[1] This can happen if the reagent has been exposed to moisture during storage or handling.[1]

    • Proper Handling: Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[8]

    • Fresh Stock Solution: Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before your experiment.[4][8] Avoid using old stock solutions.[8]

Possible Cause 2: Suboptimal Reaction pH

  • Symptom: The reaction is slow or inefficient.

  • Troubleshooting Steps:

    • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range of 7.2-8.5.[8]

    • Adjust pH: If necessary, adjust the pH of your buffer. A pH of 8.3-8.5 is often optimal.[4][8][9]

Possible Cause 3: Incompatible Buffer

  • Symptom: Consistently low yields despite fresh reagent and optimal pH.

  • Troubleshooting Steps:

    • Check Buffer Composition: Ensure your buffer does not contain primary amines (e.g., Tris, glycine).[4]

    • Buffer Exchange: If using an incompatible buffer, perform a buffer exchange into a recommended buffer like PBS or borate buffer before starting the conjugation.[8]

Possible Cause 4: Dilute Protein Solution

  • Symptom: Low efficiency, especially in reactions with proteins.

  • Troubleshooting Steps:

    • Increase Concentration: Hydrolysis is a major competing reaction, and in dilute protein solutions, water molecules are at a much higher concentration than the target primary amines.[1] Increasing the protein concentration can improve conjugation efficiency. A concentration of at least 2 mg/mL is recommended.[8]

Issue: Protein Precipitation After Adding the this compound

Possible Cause 1: High Degree of Crosslinking

  • Symptom: The protein solution becomes cloudy or forms visible precipitates after the addition of the NHS ester.

  • Troubleshooting Steps:

    • Reduce Molar Excess: Excessive crosslinking can lead to the formation of large, insoluble aggregates. Try reducing the molar excess of the crosslinker.[1] A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.[1]

    • Shorten Reaction Time: Reducing the incubation time can also limit the extent of crosslinking.[1]

Possible Cause 2: Organic Solvent Concentration

  • Symptom: Precipitation occurs immediately after adding the NHS ester stock solution (dissolved in DMSO or DMF).

  • Troubleshooting Steps:

    • Minimize Organic Solvent: Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%, to avoid protein denaturation.[1][3]

Data Presentation

Table 1: Stability of this compound in Aqueous Buffers (Half-life)

The half-life (t½) of an NHS ester is the time it takes for 50% of the ester to hydrolyze. This data illustrates the significant impact of pH and temperature on the stability of the NHS ester.

pHTemperature (°C)Half-life
7.004-5 hours[3][10][11]
7.0Room Temperature~7 hours[3][12][13]
8.04~1 hour[3][14][15]
8.5Room Temperature125-180 minutes[3]
8.6410 minutes[3][10][11][14]
9.0Room TemperatureMinutes[3][12][13]

Note: These values are general estimates for NHS esters and can vary based on the specific compound and buffer conditions.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for NHS Ester Activity

This protocol provides a rapid, qualitative assessment of whether an this compound is still active by forcing its hydrolysis and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[6][10]

Materials:

  • This compound reagent

  • Amine-free buffer (e.g., Phosphate buffer, pH 7-8)[16]

  • 0.5-1.0 N NaOH[6][16]

  • Spectrophotometer and cuvettes for UV measurements

Procedure:

  • Prepare a 1-2 mg/mL solution of the this compound in the amine-free buffer.[16]

  • Prepare a "blank" sample containing only the buffer.

  • Zero the spectrophotometer at 260 nm using the blank.

  • Measure the initial absorbance of the NHS ester solution.

  • To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH to force hydrolysis.[6][16]

  • Immediately measure the absorbance at 260 nm.

Interpretation:

  • Active Reagent: A significant increase in absorbance after adding NaOH indicates the presence of reactive NHS ester.

  • Inactive (Hydrolyzed) Reagent: Little to no change in absorbance suggests the NHS ester has already hydrolyzed and is inactive.

Protocol 2: General Procedure for Protein Conjugation

This protocol provides a starting point for conjugating an this compound to a protein.

Materials:

  • Protein solution in a compatible buffer (e.g., PBS, pH 7.2-8.5)

  • Freshly prepared stock solution of this compound in anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Ensure the protein solution is in an amine-free buffer at the desired pH.

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[3][8]

  • Add the this compound stock solution to the protein solution while gently stirring.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[3] The incubation time may require optimization.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.[3][8] Incubate for 15-30 minutes at room temperature.[3][8]

  • Purify the conjugate to remove unreacted this compound and byproducts using a desalting column or dialysis.[3]

Visualizations

G NHS_Ester This compound Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) Hydrolyzed_Ester Inactive Carboxylic Acid NHS_Ester->Hydrolyzed_Ester Hydrolysis (Side Reaction) Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Bond NHS_Byproduct N-hydroxysuccinimide (Byproduct) Water Water (H₂O) Water->Hydrolyzed_Ester

Caption: Competing reaction pathways for an this compound in an aqueous buffer.

G cluster_prep Preparation prep_reagents 1. Prepare Reagents dissolve_protein Protein in Amine-Free Buffer (pH 7.2-8.5) dissolve_nhs This compound in Anhydrous DMSO/DMF conjugation 2. Conjugation Reaction dissolve_protein->conjugation dissolve_nhs->conjugation mix Mix and Incubate (RT or 4°C) conjugation->mix quench 3. Quench Reaction mix->quench add_quencher Add Quenching Buffer (e.g., Tris) quench->add_quencher purify 4. Purification add_quencher->purify desalt Size-Exclusion Chromatography/Dialysis purify->desalt final_product 5. Final Conjugate desalt->final_product

Caption: A typical experimental workflow for this compound bioconjugation.

References

Validation & Comparative

Characterization of N3-C4-NHS Ester Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugates, accurate characterization is critical for ensuring efficacy, safety, and reproducibility. The N3-C4-NHS ester is a popular reagent for introducing an azide (B81097) functionality onto proteins, peptides, and other biomolecules through amine coupling. This azide group can then be used for "click" chemistry reactions. Mass spectrometry (MS) is a cornerstone technique for the detailed characterization of these conjugates. This guide provides a comparative overview of mass spectrometry for the analysis of this compound conjugates, contrasts it with other common analytical techniques, and provides detailed experimental protocols.

Mass Spectrometry for this compound Conjugate Analysis

Mass spectrometry offers high sensitivity and accuracy for determining the molecular weight of biomolecules and their conjugates. This allows for the direct confirmation of successful conjugation and the determination of the degree of labeling (DoL), which is the average number of N3-C4 moieties attached to the biomolecule. The two most common MS techniques for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Key Information Obtained from Mass Spectrometry:

  • Confirmation of Conjugation: An increase in the molecular weight of the biomolecule corresponding to the mass of the N3-C4- moiety (C4H5N3O = 111.11 Da, after reaction and loss of NHS) confirms successful conjugation.

  • Degree of Labeling (DoL): The mass spectrum will show a distribution of species corresponding to the unconjugated biomolecule and the biomolecule with one, two, or more N3-C4 modifications. The relative intensities of these peaks can be used to calculate the average DoL.

  • Purity Assessment: MS can identify unreacted biomolecules and other impurities.

  • Structural Information: Tandem mass spectrometry (MS/MS) can be used to identify the specific sites of conjugation on a protein or peptide.

A characteristic fragmentation pattern for azide-containing molecules in mass spectrometry is the loss of a nitrogen molecule (N2), which corresponds to a neutral loss of 28 Da.[1][2] This can serve as a diagnostic marker for the presence of the N3-C4- moiety in MS/MS analysis.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often involves a multi-faceted approach using orthogonal techniques. The table below compares mass spectrometry with other common methods.

ParameterMass Spectrometry (ESI-MS, MALDI-TOF MS)High-Performance Liquid Chromatography (HPLC) - HIC/RPSDS-PAGEUV-Vis Spectroscopy
Primary Information Precise mass, Degree of Labeling (DoL), conjugation site analysis.[3]DoL distribution, purity, hydrophobicity variants.[3]Molecular weight estimation, purity assessment.[3]Average DoL (if chromophore is present).[4]
Resolution Very High.[3]High.[3]Lower.[3]Not applicable for resolution of species.
Quantitative Capability Semi-quantitative to quantitative (with standards).[3]Quantitative.Semi-quantitative.[3]Quantitative (for average DoL).
Key Advantages Unambiguous mass confirmation, detailed structural information.[3]Robust, high-throughput, good for purity assessment.[5]Simple, inexpensive, widely available.[3]Rapid, simple, non-destructive.[4]
Limitations Can be sensitive to salts and detergents, may require complex data analysis.[3]Indirect measurement of DoL, may not resolve all species.Low resolution, not suitable for accurate DoL determination.[3]Requires a chromophore, only provides average DoL.[4]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol outlines the general steps for conjugating this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography/desalting column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10 to 20-fold molar excess is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: LC-MS Analysis of this compound Conjugated Protein

This protocol describes the analysis of the purified conjugate by LC-MS.

Materials:

  • Purified this compound conjugated protein

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • LC-MS system with an ESI source and a suitable mass analyzer (e.g., Q-TOF or Orbitrap)

  • Reversed-phase column suitable for protein analysis (e.g., C4 or C8)

Procedure:

  • Sample Preparation: Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in LC-MS grade water with 0.1% formic acid.

  • LC Separation:

    • Equilibrate the reversed-phase column with Mobile Phase A (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

    • Inject the sample onto the column.

    • Elute the protein with a gradient of Mobile Phase B (e.g., 95% acetonitrile, 5% water, 0.1% formic acid). A typical gradient might be from 5% to 95% B over 30 minutes.

  • MS Analysis:

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated protein (e.g., m/z 1000-4000).

    • Set the ESI source parameters (e.g., capillary voltage, source temperature) to optimal values for protein analysis.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the protein species.

    • Identify the peaks corresponding to the unconjugated protein and the protein conjugated with one or more N3-C4 moieties.

    • Calculate the average Degree of Labeling (DoL) from the relative intensities of the deconvoluted peaks.

Protocol 3: MALDI-TOF MS Analysis of this compound Conjugated Peptides

This protocol is suitable for the analysis of smaller biomolecules like peptides.

Materials:

  • Purified this compound conjugated peptide

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • Matrix solvent (e.g., 50% acetonitrile, 0.1% TFA in water)

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Mix the purified peptide conjugate solution (typically 1 pmol/µL) with the MALDI matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • MS Analysis:

    • Acquire mass spectra in positive ion, linear or reflector mode.

    • Calibrate the instrument using a standard peptide mixture.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated and conjugated peptide.

    • The mass difference will confirm the successful conjugation.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization protein Protein (-NH2) reaction Reaction (pH 8.3-8.5) protein->reaction nhs_ester This compound nhs_ester->reaction quench Quench (Tris Buffer) reaction->quench sec Size-Exclusion Chromatography quench->sec purified_conjugate Purified Conjugate sec->purified_conjugate ms Mass Spectrometry (LC-MS / MALDI-TOF) hplc HPLC (HIC / RP) sds_page SDS-PAGE purified_conjugate->ms purified_conjugate->hplc purified_conjugate->sds_page

Caption: Experimental workflow for this compound conjugation and characterization.

signaling_pathway cluster_reaction Amine-Reactive Conjugation cluster_downstream Downstream Application biomolecule Biomolecule (Protein, Peptide, etc.) with Primary Amines (-NH2) conjugation Nucleophilic Acyl Substitution (pH 7.2-8.5) biomolecule->conjugation n3_c4_nhs This compound n3_c4_nhs->conjugation conjugated_biomolecule N3-C4-Conjugated Biomolecule conjugation->conjugated_biomolecule nhs_byproduct N-hydroxysuccinimide (byproduct) conjugation->nhs_byproduct click_chemistry Click Chemistry (e.g., with alkyne-tagged molecule) conjugated_biomolecule->click_chemistry

References

A Comparative Guide to HPLC Analysis of N3-C4-NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a fundamental technique. The choice of labeling reagent is critical and dictates the functionality, stability, and ultimate success of a bioconjugate. This guide provides an in-depth, objective comparison of N3-C4-NHS ester for protein labeling and subsequent HPLC analysis, supported by experimental considerations and a discussion of alternative labeling strategies.

N-hydroxysuccinimide (NHS) esters are a widely used class of amine-reactive reagents that form stable amide bonds with the primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[1][2] The this compound is a bifunctional linker that introduces an azide (B81097) (N3) group onto a protein via a C4 spacer arm. This azide group can then be used for subsequent bioorthogonal "click chemistry" reactions, allowing for the specific attachment of reporter molecules, drugs, or other moieties.[3]

Experimental Workflow: this compound Labeling and HPLC Analysis

The overall process involves the initial labeling of the target protein with the this compound, followed by purification of the conjugate, and finally, analysis by High-Performance Liquid Chromatography (HPLC).

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis Protein Target Protein (with primary amines) Reaction Labeling Reaction (pH 7.2-8.5) Protein->Reaction NHS_Ester This compound (dissolved in DMSO/DMF) NHS_Ester->Reaction Labeled_Protein N3-Labeled Protein Reaction->Labeled_Protein Purification Size-Exclusion Chromatography (or Dialysis) Labeled_Protein->Purification Purified_Protein Purified N3-Labeled Protein Purification->Purified_Protein HPLC HPLC System Purified_Protein->HPLC Analysis_Result Chromatogram (Peak analysis for purity, labeling efficiency) HPLC->Analysis_Result

Caption: Experimental workflow for this compound labeling of proteins and subsequent HPLC analysis.

Comparison of Protein Labeling Chemistries

The choice of labeling chemistry is dictated by the specific application, the available functional groups on the protein, and the desired level of control over the conjugation. Below is a comparison of this compound chemistry with other common protein labeling strategies.

FeatureThis compound (via Click Chemistry)Standard NHS EsterMaleimide
Target Residue Primary amines (Lysine, N-terminus)[1]Primary amines (Lysine, N-terminus)[1]Thiols (Cysteine)
Reaction Specificity High (for the subsequent click reaction)[1]Moderate to low (multiple lysines can react)[1]High (cysteine is less abundant than lysine)
Control over Degree of Labeling (DoL) High (two-step process allows for better control)[4]Moderate (can be challenging to control)[4]High (due to the lower abundance of cysteines)
Bond Stability High (stable amide bond from NHS reaction, stable triazole from click reaction)[1]High (stable amide bond)[]Stable thioether bond
Potential for Side Reactions Minimal for the click chemistry step[1]Hydrolysis of the NHS ester is a common side reaction[2]Reaction with other nucleophiles at higher pH
Biocompatibility High (especially with copper-free click chemistry)[1]High[1]Generally good, but maleimides can be quenched by other thiols

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with an azide-functionalized NHS ester. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., desalting column) or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris will compete with the labeling reaction.[6]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[7]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[8]

HPLC Analysis of Labeled Protein

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the analysis of proteins and their conjugates.[9]

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector is typically used.

  • A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å) is suitable for protein separations.

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

General Procedure:

  • Sample Preparation: Dilute the purified N3-labeled protein in Mobile Phase A.

  • Injection: Inject the sample onto the equilibrated HPLC column.

  • Gradient Elution: Elute the protein using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

  • Detection: Monitor the elution profile at 280 nm (for the protein backbone) and, if applicable, at the absorbance maximum of any subsequently "clicked" reporter molecule.

  • Data Analysis: The resulting chromatogram can be used to assess the purity of the labeled protein, determine the degree of labeling (if a chromophore is attached), and identify any unlabeled protein or byproducts.

Conclusion

The use of this compound for protein labeling offers a versatile and powerful approach for bioconjugation. The introduction of an azide handle allows for highly specific and efficient subsequent modifications via click chemistry.[3] When coupled with HPLC analysis, this methodology provides a robust platform for the preparation and characterization of precisely modified proteins for a wide range of applications in research, diagnostics, and therapeutics. The choice of labeling reagent should always be guided by the specific experimental goals, with careful consideration of the target protein's characteristics and the desired properties of the final conjugate.

References

A Researcher's Guide to Quantifying N3-C4-NHS Ester Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to biomolecules is paramount for the development of effective diagnostics, therapeutics, and research reagents. N3-C4-NHS ester chemistry, a popular bioconjugation strategy, offers a versatile method for linking molecules containing a primary amine to a biomolecule of interest. This guide provides an objective comparison of methods to quantify the efficiency of this conjugation, supported by experimental data and detailed protocols.

The Chemistry of this compound Conjugation

N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity and selectivity towards primary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues.[1] The reaction results in the formation of a stable amide bond under physiological conditions.[1] The "N3-C4" designation in the context of this guide refers to a linker containing a three-carbon azide (B81097) (N3) group and a four-carbon chain terminating in an NHS ester. This heterobifunctional linker allows for a two-step conjugation process, often leveraging the bioorthogonality of click chemistry for the second step.[2]

Quantifying Conjugation Efficiency: A Comparative Overview

Several analytical techniques can be employed to determine the success and efficiency of an this compound conjugation reaction. The choice of method often depends on the specific biomolecule, the conjugated molecule (payload), and the available instrumentation. The primary goal of these analyses is to determine the degree of labeling (DOL), which represents the average number of payload molecules conjugated to each biomolecule.[3]

Analytical TechniquePrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Measures the absorbance of light by the protein and the conjugated molecule at specific wavelengths.[3]Relatively simple, rapid, and accessible.Requires the conjugated molecule to have a distinct absorbance peak from the protein; can be less accurate for complex mixtures.[3][4]
Mass Spectrometry (MS) Precisely measures the mass-to-charge ratio of the unconjugated and conjugated biomolecule.[5]Provides accurate mass determination and can identify the distribution of different conjugated species (e.g., different numbers of attached molecules).[5][6]Requires specialized and expensive instrumentation; can be lower throughput.[4]
High-Performance Liquid Chromatography (HPLC) Separates molecules based on properties like size (Size-Exclusion Chromatography, SEC) or hydrophobicity (Hydrophobic Interaction Chromatography, HIC).[7][8]Can separate conjugated from unconjugated species and identify aggregates; HIC can provide information on the distribution of conjugated species.[4][7]May not provide the exact mass of the conjugates; method development can be time-consuming.
Fluorometric Assays Measures the fluorescence of a conjugated fluorophore.[9]Highly sensitive; useful when the conjugated molecule is a fluorescent dye.Limited to fluorescently labeled conjugates; requires a standard curve for quantification.

In-Depth Comparison with an Alternative: Click Chemistry

While NHS ester chemistry is a robust method, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has gained significant popularity due to its high efficiency and bioorthogonality.[10][11]

FeatureThis compound ChemistryClick Chemistry (CuAAC & SPAAC)
Target Functional Groups Primary amines (-NH₂)[10]Azides (-N₃) and Alkynes (C≡CH or strained alkynes)[10]
Reaction Kinetics Relatively fast (30-60 minutes at room temperature)[10]Very fast, often complete in 30-60 minutes (CuAAC) or even seconds to minutes (inverse electron demand Diels-Alder)[10]
Reaction Yield Generally high, but can be variable.[10]Typically very high and quantitative.[10]
Specificity & Stoichiometry Can react with multiple primary amines, potentially leading to a heterogeneous mixture of conjugates.[10][11]Highly specific and bioorthogonal, allowing for precise control over stoichiometry.[10][11]
Stability of Linkage The resulting amide bond is highly stable.[10]The triazole ring formed is extremely stable.[10]
Biocompatibility Generally good for in vitro applications.[10]SPAAC is highly biocompatible. CuAAC requires a copper catalyst which can be toxic, though mitigating ligands are available.[10]

Experimental Protocols

General Workflow for this compound Conjugation and Analysis

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Quantification Biomolecule Biomolecule Preparation (e.g., Protein in Amine-Free Buffer) Conjugation Conjugation Reaction (pH 7.2-8.5, Room Temp) Biomolecule->Conjugation NHSEster This compound Solution (in anhydrous DMSO or DMF) NHSEster->Conjugation Purification Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Analysis Analysis of Conjugation Efficiency (UV-Vis, MS, HPLC) Purification->Analysis

Caption: General workflow for this compound conjugation.

Protocol 1: this compound Conjugation to a Protein
  • Protein Preparation : Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.[12][13] The optimal pH for the reaction is between 7.2 and 8.5.[12][13]

  • NHS Ester Preparation : Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[12][13]

  • Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[3] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13]

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]

  • Purification : Remove excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography (SEC).[12]

Protocol 2: Quantification by UV-Vis Spectrophotometry

This method is applicable if the conjugated molecule has a unique absorbance wavelength that is distinct from the protein's absorbance at 280 nm.

  • Measure Absorbance : Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the conjugated molecule.[3]

  • Calculate Protein Concentration : Correct the absorbance at 280 nm for the contribution of the conjugated molecule.[3]

  • Calculate Degree of Labeling (DOL) : The DOL can be calculated using the Beer-Lambert law, based on the molar extinction coefficients of the protein and the conjugated molecule.[3]

Protocol 3: Quantification by Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare the purified conjugate in a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) acetate).

  • LC-MS Analysis : Inject the sample onto a liquid chromatography system coupled to an electrospray ionization mass spectrometer (ESI-MS).[6] A size-exclusion or reversed-phase column can be used for separation prior to MS analysis.[14]

  • Data Analysis : Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein conjugate.[6] The difference in mass between the conjugated and unconjugated protein will correspond to the mass of the attached N3-C4-payload molecules. The distribution of masses will reveal the different species with varying numbers of conjugated molecules.[5]

Signaling Pathway Diagram: A Two-Step Conjugation and Application

G cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Click Chemistry cluster_application Application Antibody Antibody (with Lysine residues) AzideAb Azide-Modified Antibody Antibody->AzideAb reacts with N3C4NHS This compound N3C4NHS->AzideAb forms AzideAb2 Azide-Modified Antibody AlkyneDrug Alkyne-Modified Drug ADC Antibody-Drug Conjugate (ADC) AlkyneDrug->ADC to form ADC2 ADC AzideAb2->ADC clicks with TargetCell Target Cell (with specific antigen) Binding ADC Binds to Target Cell TargetCell->Binding Internalization Internalization and Drug Release Binding->Internalization ADC2->Binding

Caption: Two-step ADC formation and cellular interaction.

Conclusion

Quantifying the efficiency of this compound conjugation is a critical step in the development of bioconjugates. A variety of analytical techniques are available, each with its own advantages and limitations. For a quick and accessible assessment, UV-Vis spectrophotometry is often sufficient. However, for a more detailed and accurate characterization of the conjugate population, mass spectrometry and specialized HPLC methods are indispensable.[4][5] Furthermore, understanding the strengths and weaknesses of alternative conjugation chemistries, such as click chemistry, allows researchers to select the most appropriate method for their specific application, ultimately leading to the development of more robust and effective bioconjugates.[10][11]

References

Navigating Amine-Reactive Chemistries: A Comparative Guide to N3-C4-NHS Ester Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is a critical decision that dictates the stability, efficacy, and reproducibility of the resulting conjugate. The N3-C4-NHS ester is a non-cleavable linker widely used in the synthesis of antibody-drug conjugates (ADCs), featuring an azide (B81097) group for click chemistry applications.[1] However, the stability of the N-hydroxysuccinimide (NHS) ester is a crucial parameter that requires careful consideration. This guide provides an objective comparison of this compound stability with alternative amine-reactive chemistries, supported by experimental data and detailed protocols.

The Stability Challenge: Hydrolysis of NHS Esters

The primary challenge in using NHS esters in aqueous environments is the competing hydrolysis reaction, where the ester reacts with water, rendering it inactive for conjugation with the target primary amines.[2] This side reaction can significantly reduce the efficiency of the desired bioconjugation process. The stability of the active ester in the reaction buffer is, therefore, a critical factor for successful and reproducible outcomes.

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. As the pH increases, the rate of hydrolysis accelerates significantly.[3] While a slightly alkaline pH is necessary to deprotonate primary amines for the desired conjugation reaction, a higher pH will favor hydrolysis.[4]

Quantitative Comparison of Amine-Reactive Ester Stability

Table 1: Half-life of a Generic NHS Ester in Aqueous Solution

pHTemperature (°C)Approximate Half-life
7.004-5 hours
7.0Room Temperature~1 hour
8.04~1 hour
8.5Room Temperature~10-15 minutes
8.6410 minutes

Note: Data compiled from multiple sources.[5][6][7][8] The stability of this compound is expected to be in a similar range.

Table 2: Comparative Stability of NHS Ester vs. TFP Ester

FeatureNHS EsterTFP (Tetrafluorophenyl) Ester
Relative Stability Prone to rapid hydrolysis, especially at pH > 8.Significantly more stable in aqueous solutions.
Half-life at pH 10 ~10 minutes (for NHS-terminated SAM)~100 minutes (for TFP-terminated SAM)
Optimal Reaction pH 7.2 - 8.57.5 - 9.0

Source: Adapted from studies on self-assembled monolayers (SAMs).[9]

The data clearly indicates that TFP esters offer superior hydrolytic stability compared to NHS esters, providing a wider window for the conjugation reaction to occur, especially at a higher pH.

Alternative Amine-Reactive Chemistries

Beyond TFP esters, other alternatives to NHS esters exist, each with its own advantages and disadvantages.

Table 3: Comparison of this compound with Other Amine-Reactive Chemistries

Reagent ClassReactive GroupResulting BondOptimal pHKey AdvantagesKey Disadvantages
This compound NHS EsterAmide7.2 - 8.5Well-established chemistry, azide for click reaction.Susceptible to hydrolysis.
TFP Esters TFP EsterAmide7.5 - 9.0More stable to hydrolysis than NHS esters.Can be more hydrophobic.
Isothiocyanates IsothiocyanateThiourea9.0 - 10.0Generally more stable in solution than NHS esters.Slower reaction rate, higher optimal pH.
Sulfonyl Chlorides Sulfonyl ChlorideSulfonamide> 8.0Highly reactive, forms a very stable bond.Can have broader reactivity with other nucleophiles.

Experimental Protocols

Accurate assessment of NHS ester stability is crucial for optimizing conjugation reactions. Below are detailed protocols for key experiments.

Protocol 1: Spectrophotometric Assay for NHS Ester Hydrolysis

This method relies on monitoring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[10]

Materials:

  • This compound

  • Amine-free buffer at various pH values (e.g., phosphate (B84403) buffer at pH 7.0, 7.5, 8.0, and 8.5)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

  • Prepare a "blank" for each buffer by adding the same volume of DMSO or DMF without the NHS ester.

  • To initiate the hydrolysis, add a small volume of the NHS ester stock solution to the pre-warmed buffer in a cuvette and mix quickly.

  • Immediately begin monitoring the absorbance at 260 nm over time.

  • The initial rate of hydrolysis can be determined from the slope of the absorbance versus time plot. The half-life can be calculated from the time it takes for the absorbance to reach half of its final value.

Protocol 2: HPLC-Based Stability Assay

This method provides a more direct measurement of the disappearance of the active NHS ester over time.

Materials:

  • This compound

  • Amine-free buffer at the desired pH

  • Anhydrous DMSO or DMF

  • Reverse-phase HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Add a known concentration of the NHS ester stock solution to the buffer at a controlled temperature.

  • At various time points, inject an aliquot of the reaction mixture onto the HPLC system.

  • Monitor the peak area of the this compound.

  • Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the first-order rate constant (k) for hydrolysis.

  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key reaction pathway and experimental workflow.

cluster_0 This compound Reaction Pathways NHS_Ester This compound Conjugate Stable Amide Bond (N3-C4-NH-R) NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Inactive Carboxylic Acid (N3-C4-COOH) NHS_Ester->Hydrolyzed Hydrolysis (Side Reaction) Amine Primary Amine (R-NH2) Water Water (H2O) NHS NHS byproduct

Caption: Competing reaction pathways for this compound.

cluster_1 Workflow for NHS Ester Stability Assay (HPLC Method) A Prepare this compound Stock Solution (in anhydrous DMSO) B Add to Aqueous Buffer (Controlled pH and Temperature) A->B C Inject Aliquots onto HPLC at Timed Intervals B->C D Monitor NHS Ester Peak Area Decrease C->D E Plot ln(Peak Area) vs. Time D->E F Calculate Hydrolysis Rate and Half-life E->F

Caption: Experimental workflow for HPLC-based stability assay.

Conclusion

The stability of the this compound is a critical factor for successful bioconjugation. While it offers the advantage of a built-in azide handle for click chemistry, its susceptibility to hydrolysis, characteristic of NHS esters, necessitates careful control of reaction conditions, particularly pH and temperature. For applications requiring greater stability or a wider reaction window, more robust alternatives such as TFP esters should be considered. By understanding the stability profiles of different amine-reactive linkers and employing rigorous experimental protocols to assess their performance, researchers can make informed decisions to optimize their bioconjugation strategies for the development of effective and reproducible therapeutics and research tools.

References

N3-C4-NHS Ester vs. N3-PEG4-NHS Ester: A Comparative Guide for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs), dictating the stability, solubility, and pharmacokinetic properties of the final construct. The choice between a simple alkyl chain linker and a polyethylene (B3416737) glycol (PEG) based linker can significantly impact the therapeutic window of an ADC. This guide provides an objective comparison of two commonly utilized azide-functionalized NHS esters, N3-C4-NHS ester and N3-PEG4-NHS ester, for ADC development, supported by representative experimental data and detailed protocols.

At a Glance: Key Differences and Physicochemical Properties

The fundamental difference between this compound and N3-PEG4-NHS ester lies in the nature of the spacer arm that connects the azide (B81097) (N3) functionality to the N-hydroxysuccinimide (NHS) ester. The this compound possesses a simple four-carbon alkyl chain, rendering it more hydrophobic. In contrast, the N3-PEG4-NHS ester incorporates a tetraethylene glycol (PEG4) spacer, which imparts significant hydrophilicity.[1][2] This key structural difference has profound implications for the resulting ADC's properties.

PropertyThis compoundN3-PEG4-NHS EsterReference
Chemical Structure Azido-butanoic acid NHS ester1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid NHS ester[3][4]
Molecular Weight ~240.22 g/mol ~388.37 g/mol [3][4]
Spacer Arm C4 alkyl chainTetraethylene glycol (PEG4)[1][2]
Hydrophilicity LowHigh[1][5]

Performance Comparison in ADCs

The introduction of a hydrophilic PEG4 spacer in the N3-PEG4-NHS ester linker is generally associated with several advantages over the more hydrophobic C4 alkyl chain in the context of ADCs.

Impact on ADC Aggregation and Drug-to-Antibody Ratio (DAR)

Hydrophobic drug payloads have a propensity to induce aggregation of ADCs, particularly at higher drug-to-antibody ratios (DARs). The hydrophilic nature of the PEG4 linker can help to mitigate this issue by shielding the hydrophobic payload, thus improving the solubility and stability of the ADC.[1][] This can enable the development of ADCs with higher DARs without compromising their physical stability.

ParameterADC with N3-C4-NHS Linker (Predicted)ADC with N3-PEG4-NHS Linker (Predicted)Reference
Aggregation Propensity Higher, especially at high DARsLower[1]
Achievable DAR Generally lower to maintain solubilityPotentially higher[7]
Pharmacokinetics (PK)

The pharmacokinetic profile of an ADC is a critical determinant of its efficacy and safety. PEGylation is a well-established strategy to improve the PK of biologics.[8] ADCs constructed with the N3-PEG4-NHS ester are expected to exhibit a longer plasma half-life and reduced clearance compared to those with the this compound.[8][9] This is attributed to the increased hydrodynamic radius and the formation of a hydration shell around the ADC, which can reduce renal clearance and non-specific uptake.[8]

Pharmacokinetic ParameterADC with N3-C4-NHS Linker (Predicted)ADC with N3-PEG4-NHS Linker (Predicted)Reference
Plasma Half-life (t½) ShorterLonger[2][8]
Clearance (CL) FasterSlower[8][9]
Area Under the Curve (AUC) LowerHigher[8]
In Vitro Cytotoxicity

The choice of linker can influence the in vitro potency of an ADC. While the primary driver of cytotoxicity is the payload, the linker can affect the delivery and release of the drug. In some cases, longer, more flexible linkers like PEG4 may lead to slightly reduced in vitro activity compared to shorter, more rigid linkers, although this is highly dependent on the specific antibody, payload, and target cell line.[10]

AssayADC with N3-C4-NHS Linker (Predicted IC50)ADC with N3-PEG4-NHS Linker (Predicted IC50)Reference
Target-Positive Cell Line 0.1 - 10 nM0.5 - 15 nM[10][11]
Target-Negative Cell Line >1000 nM>1000 nM[11]

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of ADCs using this compound or N3-PEG4-NHS ester.

Protocol 1: Antibody Modification with N3-C4-NHS or N3-PEG4-NHS Ester

This protocol describes the conjugation of the azide-linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound or N3-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., from Tris buffer), perform a buffer exchange into PBS, pH 7.2-8.0.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation:

    • Allow the vial of this compound or N3-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.[]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).[14]

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[][15]

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[14][16]

    • Incubate for 15-30 minutes at room temperature.[15]

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS.[16]

Protocol 2: Payload Conjugation via Click Chemistry

This protocol describes the conjugation of an alkyne-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody from Protocol 1

  • Alkyne-functionalized cytotoxic payload

  • Copper(II) sulfate (B86663) (for CuAAC)

  • Reducing agent (e.g., sodium ascorbate (B8700270) for CuAAC)

  • Copper-chelating ligand (e.g., THPTA for CuAAC)

  • DBCO- or BCN-functionalized payload (for SPAAC)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC):

  • Payload Preparation: Dissolve the DBCO- or BCN-functionalized payload in a suitable solvent like DMSO.

  • Conjugation Reaction: Add a molar excess of the payload solution to the azide-modified antibody.

  • Incubation: Allow the reaction to proceed for 4-16 hours at room temperature or 4°C.[10]

  • Purification: Purify the resulting ADC using SEC to remove any unreacted payload and other small molecules.[10]

Protocol 3: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates ADC species based on their hydrophobicity. A higher drug load results in greater retention on the HIC column.[17][18]

  • Generic Protocol:

    • Column: HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0).[17]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[17]

    • Gradient: Linear gradient from high salt to low salt.

    • Detection: UV absorbance at 280 nm.[17]

    • Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.[18]

2. Aggregate Analysis by Size Exclusion Chromatography (SEC):

  • Principle: SEC separates molecules based on their size. It is the standard method for quantifying high molecular weight species (aggregates).[17][19]

  • Generic Protocol:

    • Column: SEC column suitable for protein analysis.

    • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.[17]

    • Detection: UV absorbance at 280 nm.[17]

    • Analysis: The percentage of monomer, aggregate, and fragment is determined from the peak areas.

3. In Vitro Cytotoxicity Assay (MTT Assay):

  • Principle: This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.[11]

  • Generic Protocol:

    • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for 72-96 hours.[14]

    • Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals and measure the absorbance.

    • Calculate the half-maximal inhibitory concentration (IC50).[11]

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).[20][][22]

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) mAb_Linker Azide-Modified mAb mAb->mAb_Linker Lysine Conjugation Linker N3-C4-NHS or N3-PEG4-NHS Ester Linker->mAb_Linker Purification1 Purification (Desalting) mAb_Linker->Purification1 Payload Alkyne-Functionalized Payload ADC Antibody-Drug Conjugate (ADC) Payload->ADC Purification2 Purification (SEC) ADC->Purification2 Purification1->ADC Click Chemistry (SPAAC or CuAAC) Characterization Characterization (HIC, SEC, etc.) Purification2->Characterization

Caption: General workflow for ADC synthesis and characterization.

Conclusion

The choice between this compound and N3-PEG4-NHS ester for ADC development represents a trade-off between simplicity and performance. While the this compound provides a straightforward, more hydrophobic linker, the N3-PEG4-NHS ester offers the significant advantages of PEGylation, including improved hydrophilicity, reduced aggregation, and enhanced pharmacokinetic properties.[1][8] For many ADC applications, particularly those involving hydrophobic payloads or a desire for a longer in vivo half-life, the superior physicochemical properties imparted by the PEG4 spacer make N3-PEG4-NHS ester the more favorable choice. The provided protocols offer a framework for the rational design, synthesis, and characterization of ADCs utilizing these azide-functionalized linkers.

References

A Head-to-Head Comparison of N3-C4-NHS Ester and SMCC Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical determinant in the successful development of bioconjugates, including antibody-drug conjugates (ADCs). The linker's chemical properties directly influence the specificity of conjugation, the stability of the final product, and ultimately, its therapeutic efficacy and safety. This guide provides an objective, data-driven comparison of two widely utilized heterobifunctional crosslinkers: N3-C4-NHS ester and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

At a Glance: Key Differences

FeatureThis compoundSMCC Crosslinker
Reactive Ends N-Hydroxysuccinimide (NHS) ester, Azide (B81097)N-Hydroxysuccinimide (NHS) ester, Maleimide (B117702)
Target Functional Groups Primary amines (-NH₂), Alkynes (via Click Chemistry)Primary amines (-NH₂), Sulfhydryls (-SH)
Primary Application Site-specific conjugation via bioorthogonal click chemistry.Conjugation to native or engineered cysteine residues.
Resulting Linkage Stable amide bond, Highly stable triazole ringStable amide bond, Stable thioether bond
Specificity High (Azide-alkyne reaction is bioorthogonal)High (Maleimide-thiol reaction is highly selective)
Potential for Heterogeneity Low (when targeting engineered alkynes)Can be higher if targeting multiple native or reduced cysteines.

Introduction to the Crosslinkers

This compound is a non-cleavable ADC linker that leverages "click chemistry."[1] It contains an NHS ester for reaction with primary amines (e.g., lysine (B10760008) residues on an antibody) and an azide group.[1] The azide group can then undergo a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing an alkyne group.[1] This bioorthogonal nature of the click chemistry reaction allows for precise control over the conjugation site, leading to more homogeneous conjugates.[2]

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established, non-cleavable heterobifunctional crosslinker.[3][4] It features an NHS ester that reacts with primary amines and a maleimide group that specifically targets sulfhydryl (thiol) groups, most commonly found on cysteine residues.[3][5] The cyclohexane (B81311) ring in its structure enhances the stability of the maleimide group.[6] SMCC has been a cornerstone in the development of ADCs, including the clinically successful ado-trastuzumab emtansine (Kadcyla®).[7]

Chemical Structures and Reaction Mechanisms

To visualize the chemical differences and reaction pathways, the following diagrams illustrate the structures and conjugation chemistries of this compound and SMCC.

Chemical structure of this compound.

Structure of this compound.

Chemical structure of SMCC crosslinker.

Reaction_Mechanisms cluster_N3_C4_NHS This compound Pathway cluster_SMCC SMCC Pathway A1 Antibody-NH₂ C1 Antibody-NH-CO-(CH₂)₄-N₃ A1->C1 NHS ester reaction (pH 7.2-8.5) B1 This compound B1->C1 E1 Antibody-Drug Conjugate (Triazole Linkage) C1->E1 Click Chemistry (SPAAC or CuAAC) D1 Alkyne-Drug D1->E1 A2 Antibody-NH₂ C2 Antibody-Maleimide A2->C2 NHS ester reaction (pH 7.0-9.0) B2 SMCC B2->C2 E2 Antibody-Drug Conjugate (Thioether Linkage) C2->E2 Maleimide-thiol reaction (pH 6.5-7.5) D2 Thiol-Drug (-SH) D2->E2 Experimental_Workflow cluster_workflow General ADC Conjugation Workflow cluster_step2 cluster_step4 A 1. Antibody Preparation (Buffer Exchange) B 2. Antibody Activation (Reaction with Crosslinker) A->B C 3. Purification (Removal of excess crosslinker) B->C N3-NHS This compound SMCC SMCC D 4. Conjugation (Reaction with Drug) C->D E 5. Final Purification (Removal of unreacted drug) D->E Alkyne-Drug Alkyne-Drug Thiol-Drug Thiol-Drug F 6. Characterization (DAR, Purity, etc.) E->F

References

A Head-to-Head Comparison of N3-C4-NHS Ester and Maleimide Linkers for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and stable conjugation of therapeutic payloads to antibodies is a cornerstone of modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs). The choice of linker chemistry is a critical determinant of an ADC's therapeutic index, influencing its stability, homogeneity, and ultimately, its efficacy and safety. This guide provides an objective, data-driven comparison of two prominent linker technologies: N3-C4-NHS ester, a bifunctional linker enabling lysine (B10760008) conjugation and subsequent click chemistry, and traditional maleimide (B117702) linkers, which target cysteine residues.

At a Glance: this compound vs. Maleimide Linkers

FeatureThis compound LinkerMaleimide Linker
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Bond Formed Amide (initial), Triazole (after click chemistry)Thioether
Specificity Moderate to High (targets multiple accessible lysines)High (targets less abundant free thiols)
Homogeneity (DAR) Low to Moderate (produces a heterogeneous mixture of DAR species)Moderate to High (can be controlled with engineered cysteines)
Stability of Linkage Very High (Amide and Triazole bonds are highly stable)Moderate (Thioether bond can be susceptible to retro-Michael reaction)
Primary Application General antibody labeling, two-step conjugations via click chemistrySite-specific conjugation to native or engineered cysteines

Unraveling the Chemistry: Reaction Mechanisms

The fundamental difference between this compound and maleimide linkers lies in their reactive moieties and the amino acid residues they target on an antibody.

This compound: This linker possesses two key functional groups. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, predominantly found on the side chains of lysine residues and the N-terminus of the antibody, to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.[1][2] The azide (B81097) (N3) group is bioorthogonal and can be used for a subsequent, highly specific "click chemistry" reaction, such as a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, to attach a payload.[3][4]

Maleimide: This linker contains a maleimide group that specifically reacts with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction.[3] This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[5] Cysteine residues are less abundant than lysines on antibodies, and conjugation often targets the interchain disulfide bonds after a partial reduction step, or engineered cysteines for site-specific modification.[6]

Performance Showdown: A Data-Driven Comparison

The choice of linker significantly impacts the critical attributes of an antibody conjugate.

Conjugation Efficiency and Homogeneity

NHS ester chemistry, targeting the numerous surface-accessible lysine residues, often results in a heterogeneous mixture of antibody-drug conjugates (ADCs) with a varied drug-to-antibody ratio (DAR).[7][8] This heterogeneity can affect the ADC's pharmacokinetics and therapeutic window.[8]

Maleimide chemistry, especially when targeting engineered cysteine residues, offers greater control over the conjugation site and can produce more homogeneous ADCs with a defined DAR.[3][6] However, even when targeting native disulfides, the number of reactive sites is more limited than with lysines, leading to a less heterogeneous product.[6]

Table 1: Comparison of Conjugation Parameters

ParameterThis compound (Lysine Conjugation)Maleimide (Cysteine Conjugation)
Typical Molar Ratio (Linker:Antibody) 5:1 to 20:1[4]5:1 to 20:1[9]
Typical Reaction Time 1-4 hours[10]1-2 hours[10]
Resulting DAR Distribution Broad (e.g., DAR 0-8)Narrower (e.g., DAR 0, 2, 4, 6, 8)
Control over DAR LimitedMore precise, especially with engineered cysteines
Stability of the Conjugate: A Critical Factor for In Vivo Performance

The stability of the bond between the linker and the antibody is paramount for preventing premature payload release in circulation, which can lead to off-target toxicity.

The amide bond formed by the NHS ester is highly stable under physiological conditions.[11] Similarly, the triazole ring formed by click chemistry is exceptionally stable.[12]

In contrast, the thioether bond formed by the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction.[3][13] This reversal can lead to deconjugation of the payload, which can then bind to other thiol-containing molecules in the plasma, such as albumin.[13] To address this instability, next-generation maleimides, such as N-aryl maleimides, have been developed that promote rapid hydrolysis of the thiosuccinimide ring to a more stable, ring-opened form.[3][13]

Table 2: Comparative Stability of Antibody Conjugates

Linker TypeConditionPayload LossReference
Traditional MaleimideHuman Plasma, 7 days~50%[13]
N-Aryl MaleimideMouse Serum, 7 days<20%
Maleamic Methyl Ester-basedAlbumin Solution, 14 days~3.8%
Azide-PEG-NHS (Click Chemistry)Mouse Serum, 3 daysNo significant loss[14]
In Vitro and In Vivo Efficacy

The efficacy of an ADC is a complex interplay of factors including the antibody, payload, linker stability, and DAR. Direct head-to-head comparisons of this compound and maleimide-linked ADCs with the same antibody and payload are limited in the literature. However, we can infer performance based on the characteristics of each conjugation strategy.

The heterogeneity of lysine-conjugated ADCs can lead to a mixture of species with varying potencies. However, some studies have shown that lysine-conjugated ADCs can be more efficacious than their site-specifically conjugated counterparts in certain contexts.[4][10] The stable linkage of this compound conjugates is expected to contribute to a wider therapeutic window by minimizing off-target toxicity.[15]

The homogeneity of cysteine-conjugated ADCs can lead to more predictable pharmacokinetics and a better-defined therapeutic window. However, the potential for in vivo deconjugation of traditional maleimide linkers can reduce efficacy and increase toxicity.[] The use of stabilized maleimides has been shown to improve in vivo efficacy and tolerability.[17]

Table 3: Representative In Vitro Cytotoxicity of ADCs

ADC Linker TypeCell LineIC50Reference
Maleimide (cleavable)SK-BR-3 (HER2+)~10 ng/mL[18]
Maleimide (non-cleavable)SK-BR-3 (HER2+)~25 ng/mL[18]
Maleamic Methyl Ester-based (cleavable)BT-474 (HER2+)~0.1 nM[19]
Azide-PEG-NHS (Click Chemistry)EGFR-positive PC3Potent and specific[14]

Note: IC50 values are highly dependent on the antibody, payload, and cell line used and should be considered as representative examples.

Experimental Protocols

Detailed and reproducible protocols are essential for successful antibody conjugation.

This compound Conjugation (Two-Step)

Step 1: Antibody Modification with this compound

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS), pH 7.2-8.5.[20]

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[21]

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.[4] Incubate for 1-2 hours at room temperature with gentle agitation.[4]

  • Purification: Remove excess linker using a desalting column or dialysis.[10]

Step 2: Payload Conjugation via Click Chemistry (SPAAC example)

  • Payload Preparation: Dissolve the alkyne-functionalized payload (e.g., DBCO-payload) in DMSO.

  • Conjugation: Add a molar excess of the alkyne-payload to the azide-modified antibody. Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final ADC using size-exclusion chromatography to remove unreacted payload.[9]

Maleimide Conjugation
  • Antibody Reduction (if targeting native disulfides): Incubate the antibody (1-10 mg/mL in PBS, pH 7.4) with a 10- to 20-fold molar excess of a reducing agent like TCEP for 1-2 hours at 37°C.[9][21]

  • Buffer Exchange: Remove the reducing agent using a desalting column, exchanging the buffer to a degassed, thiol-free buffer at pH 6.5-7.5.[10]

  • Linker-Payload Preparation: Dissolve the maleimide-functionalized payload in DMSO.

  • Conjugation: Add a 5- to 20-fold molar excess of the maleimide-payload to the reduced antibody.[9] Incubate for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Quenching: Add an excess of a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.[21]

  • Purification: Purify the ADC using size-exclusion chromatography.[9]

Visualizing the Workflows

This compound Conjugation Workflow

N3_C4_NHS_Ester_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Antibody Antibody Reaction1 NHS Ester Reaction (pH 7.2-8.5) Antibody->Reaction1 N3-C4-NHS_Ester N3-C4-NHS_Ester N3-C4-NHS_Ester->Reaction1 Azide_Modified_Ab Azide-Modified Antibody Reaction1->Azide_Modified_Ab Reaction2 Click Chemistry (e.g., SPAAC) Azide_Modified_Ab->Reaction2 Alkyne_Payload Alkyne-Payload Alkyne_Payload->Reaction2 ADC Final ADC Reaction2->ADC

Caption: Two-step conjugation workflow using this compound.

Maleimide Conjugation Workflow

Maleimide_Workflow Antibody Antibody Reduction Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (-SH) Reduction->Reduced_Ab Conjugation Michael Addition (pH 6.5-7.5) Reduced_Ab->Conjugation Maleimide_Payload Maleimide_Payload Maleimide_Payload->Conjugation ADC Final ADC Conjugation->ADC

Caption: Conjugation workflow using a maleimide linker.

Conclusion and Recommendations

Both this compound and maleimide linkers are powerful tools for antibody conjugation, each with distinct advantages and disadvantages.

Choose this compound Chemistry when:

  • A two-step, bioorthogonal conjugation strategy is desired.

  • The payload is sensitive to the conditions of direct antibody modification.

  • A highly stable final linkage is paramount.

  • Targeting lysine residues is acceptable, and a degree of heterogeneity is tolerable.

Choose Maleimide Chemistry when:

  • Site-specific conjugation to cysteine residues is required for a homogeneous product.

  • A one-step conjugation to a reduced antibody is preferred.

  • The potential for retro-Michael reaction is a concern, and stabilized maleimides are utilized.

For the development of next-generation ADCs where homogeneity and stability are critical for an optimal therapeutic index, site-specific conjugation using stabilized maleimides or the bioorthogonal approach offered by this compound and click chemistry represent compelling strategies. The ultimate choice will depend on the specific antibody, payload, and desired characteristics of the final conjugate.

References

C4 Alkyl Spacers vs. Longer PEG Spacers in ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates its stability, pharmacokinetic profile, and mechanism of action. The choice between a short, hydrophobic spacer like a C4 alkyl chain and a longer, hydrophilic polyethylene (B3416737) glycol (PEG) spacer can significantly impact the therapeutic index of an ADC. This guide provides an objective comparison of these two spacer types, supported by experimental data and detailed methodologies, to inform rational ADC design.

Core Tenets: Hydrophobicity vs. Hydrophilicity

The fundamental difference between a C4 alkyl spacer and a longer PEG spacer lies in their physicochemical properties. C4 is a short, hydrophobic alkyl chain, while PEG is a flexible, hydrophilic polymer. This distinction creates a cascade of effects on the overall performance of the ADC.

C4 Alkyl Spacers: Composed of a four-carbon chain, these spacers are inherently hydrophobic. This property can be advantageous for payloads that require efficient cell membrane traversal to exert their cytotoxic effect, potentially enhancing the bystander effect. However, the increased hydrophobicity can also lead to challenges such as ADC aggregation, reduced solubility, and faster clearance from circulation.[1][2][3]

Longer PEG Spacers: These spacers, consisting of repeating ethylene (B1197577) glycol units, are highly hydrophilic. The inclusion of a PEG spacer can significantly improve the aqueous solubility of the ADC, particularly when conjugated with a hydrophobic payload.[3][4][5][6][7] This enhanced hydrophilicity helps to prevent aggregation, prolong circulation half-life, and improve the overall pharmacokinetic profile.[2][3][4][5][6][7][8] However, longer PEG chains may sometimes slightly diminish the in vitro potency of the ADC.[4]

Comparative Data

The following tables summarize the key differences in performance between ADCs utilizing C4 alkyl spacers and those with longer PEG spacers, based on general trends observed in preclinical studies.

Table 1: Physicochemical and In Vitro Properties

PropertyC4 Alkyl SpacerLonger PEG SpacerRationale
Solubility Generally lower aqueous solubilityHigher aqueous solubilityThe hydrophobic nature of the C4 chain can decrease the overall solubility of the ADC, whereas the hydrophilic PEG chain enhances it.[1][6][9]
Aggregation Higher propensity for aggregation, especially with hydrophobic payloadsLower propensity for aggregationHydrophobic interactions between C4-linked payloads can lead to aggregation. PEG creates a hydration shell that prevents this.[2][3][4][5]
Drug-to-Antibody Ratio (DAR) Often limited to lower DARs (2-4) to maintain stabilityCan enable higher and more consistent DARs (e.g., 8)The solubilizing effect of PEG allows for the attachment of more hydrophobic payload molecules without causing aggregation.[2][3][4]
In Vitro Potency (IC50) May exhibit high in vitro potencyCan sometimes show slightly reduced in vitro potency compared to shorter spacersThe direct cytotoxic effect can be very high with a more hydrophobic linker, while the steric hindrance of a long PEG chain might slightly impede target binding or payload release.[4]
Cell Permeability Generally enhances passive diffusion across cell membranesComplex relationship; can be enhanced or hindered depending on PEG length and conformationThe hydrophobicity of the C4 spacer aids in crossing the lipid bilayer. PEG can adopt conformations that shield its polarity, but very long chains can decrease uptake.[1][9]

Table 2: In Vivo Performance

PropertyC4 Alkyl SpacerLonger PEG SpacerRationale
Pharmacokinetics (Half-life) Generally shorter circulation half-lifeExtended circulation half-lifeHydrophobic ADCs are more prone to rapid clearance by the reticuloendothelial system. The "stealth" effect of PEG reduces this clearance.[1][4][6][8]
Tumor Accumulation May be lower due to faster clearanceGenerally higher due to longer circulation timeThe extended half-life allows for greater accumulation of the ADC in the tumor tissue.[8]
Bystander Effect Potentially enhancedCan be modulatedThe increased cell permeability of the released payload with a hydrophobic C4 linker can enhance the killing of neighboring antigen-negative tumor cells.[10]
Tolerability/Toxicity May be associated with lower tolerability and higher off-target toxicityGenerally improved tolerability and a better safety profileLonger PEG chains reduce non-specific uptake, particularly by the liver, decreasing systemic toxicity.[4][5]
In Vivo Efficacy Highly context-dependentOften superior, especially with hydrophobic payloadsThe improved pharmacokinetics and tumor accumulation conferred by PEG linkers frequently lead to better overall anti-tumor activity in vivo.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies in ADC development.

ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.

Protocol Outline:

  • Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in a formulation buffer.

  • Chromatography System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • SEC Column: Employ a size exclusion column appropriate for separating monoclonal antibodies and their aggregates.

  • Mobile Phase: Use a physiological pH buffer (e.g., phosphate-buffered saline).

  • Analysis: Inject the ADC sample and monitor the elution profile at 280 nm. The aggregates will elute earlier than the monomeric ADC.

  • Data Interpretation: Calculate the percentage of aggregates by integrating the peak areas.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Protocol Outline:

  • Cell Culture: Plate the target cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with C4 and PEG spacers and add them to the cells.

  • Incubation: Incubate the cells with the ADCs for a predetermined period (e.g., 72-96 hours).

  • Cell Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of ADCs with different spacers in a relevant animal model.

Protocol Outline:

  • Animal Model: Use healthy rodents (e.g., mice or rats).

  • ADC Administration: Administer a single intravenous dose of each ADC construct to a cohort of animals.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).[8]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ADCs with different spacers in a tumor-bearing mouse model.

Protocol Outline:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Animal Grouping: Randomize the mice into treatment groups (vehicle control, ADC with C4 spacer, ADC with PEG spacer).

  • Treatment: Administer the ADCs to the respective groups at a specified dosing schedule.

  • Tumor Measurement: Measure the tumor volumes periodically using calipers.

  • Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI).

Visualizing the Concepts

ADC_Properties_Comparison cluster_C4 C4 Alkyl Spacer cluster_PEG Longer PEG Spacer C4_Node Hydrophobic C4_Sol Lower Solubility C4_Node->C4_Sol C4_Agg Higher Aggregation C4_Node->C4_Agg C4_Perm Higher Cell Permeability C4_Node->C4_Perm C4_PK Faster Clearance C4_Node->C4_PK PEG_Node Hydrophilic PEG_Sol Higher Solubility PEG_Node->PEG_Sol PEG_Agg Lower Aggregation PEG_Node->PEG_Agg PEG_PK Slower Clearance PEG_Node->PEG_PK PEG_Efficacy Improved In Vivo Efficacy PEG_PK->PEG_Efficacy

Caption: Comparison of properties stemming from C4 alkyl vs. longer PEG spacers.

ADC_Workflow cluster_Design ADC Design & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Design Linker Selection (C4 vs. PEG) Synthesis ADC Synthesis & Purification Design->Synthesis Char Characterization (DAR, Aggregation) Synthesis->Char Stability Plasma Stability Char->Stability Cytotoxicity Cytotoxicity Assay Char->Cytotoxicity PK Pharmacokinetics Cytotoxicity->PK Efficacy Xenograft Efficacy PK->Efficacy Tox Tolerability Efficacy->Tox

Caption: Experimental workflow for comparing ADCs with different spacers.

Conclusion

The choice between a C4 alkyl spacer and a longer PEG spacer in ADC design is a strategic decision that involves a trade-off between hydrophobicity and hydrophilicity. While a C4 spacer may offer advantages in terms of cell permeability and potentially a stronger bystander effect, these benefits must be weighed against the risks of aggregation and rapid clearance.

Conversely, longer PEG spacers provide a powerful tool to overcome the challenges associated with hydrophobic payloads, leading to improved solubility, reduced aggregation, and enhanced pharmacokinetic profiles.[11] This often translates to superior in vivo efficacy and a wider therapeutic window.[3] The optimal linker choice is ultimately context-dependent, requiring empirical evaluation for each specific antibody, payload, and desired therapeutic outcome. By carefully considering the properties of each spacer type and conducting rigorous experimental evaluation, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Comparative Guide to CuAAC and SPAAC Efficiency for Bioconjugation Using N3-C4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in creating precisely modified biomolecules, the choice of conjugation chemistry is paramount. Among the most powerful tools in the bioconjugation toolbox are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2] Both pathways yield a stable triazole linkage, yet their distinct mechanisms carry significant implications for experimental design and application.[1] This guide provides an objective comparison of their performance, with a focus on the use of an N3-C4-NHS ester, supported by experimental data, to inform the selection of the optimal strategy for your research.

At their core, both CuAAC and SPAAC are variants of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole.[1][2] The seminal advancement of this reaction was the introduction of a copper(I) catalyst, which dramatically accelerates the process and controls the regioselectivity, leading to the exclusive formation of the 1,4-disubstituted triazole isomer. This catalyzed version, CuAAC, is often referred to as the quintessential "click reaction".[1] However, the cytotoxicity associated with the copper catalyst limited the application of CuAAC in living systems.[1] This challenge spurred the development of SPAAC, a copper-free alternative that utilizes a strained cyclooctyne (B158145), where the ring strain provides the necessary activation energy for the cycloaddition to proceed efficiently without a catalyst.[1][2]

Quantitative Performance Comparison

The selection between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility.[1][2] The following table summarizes key quantitative data to facilitate a direct comparison. The data presented are representative values for typical CuAAC and SPAAC reactions, as direct kinetic studies with this compound are not extensively published. The second-order rate constants provide a measure of the reaction speed.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[3]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[3]
Typical Alkyne Reactant Terminal Alkyne (e.g., Propargyl-PEG-NHS ester)Cyclooctyne (e.g., DBCO-NHS ester, BCN-NHS ester)
Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] ~1 - 100[4][5]DBCO: ~0.6 - 1.0 BCN: ~0.06 - 0.1[6]
Biocompatibility Lower, due to copper cytotoxicity.[4]High, suitable for in vivo and live-cell applications.[4]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3]Forms a mixture of regioisomers (for asymmetric cyclooctynes).
Reactant Stability Terminal alkynes are generally stable and synthetically accessible.[4]Strained cyclooctynes can be less stable and more complex to synthesize.[4]

Reaction Mechanisms and Experimental Workflows

To better understand the fundamental differences between these two powerful reactions, the following diagrams illustrate their respective mechanisms and a general experimental workflow for a bioconjugation experiment using an this compound.

cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction CuAAC_reagents This compound + Terminal Alkyne CuAAC_product 1,4-disubstituted Triazole CuAAC_reagents->CuAAC_product + CuAAC_catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) CuAAC_catalyst->CuAAC_product SPAAC_reagents This compound + Strained Cyclooctyne (e.g., DBCO, BCN) SPAAC_product Triazole SPAAC_reagents->SPAAC_product

Figure 1: Comparison of CuAAC and SPAAC reaction schemes.

cluster_workflow Bioconjugation Workflow cluster_click Click Reaction start Biomolecule (e.g., Protein) modification Modification with This compound start->modification azide_protein Azide-Modified Biomolecule modification->azide_protein cu_alkyne Terminal Alkyne + Cu(I) Catalyst azide_protein->cu_alkyne CuAAC spaac_alkyne Strained Cyclooctyne (e.g., DBCO) azide_protein->spaac_alkyne SPAAC purification Purification cu_alkyne->purification spaac_alkyne->purification analysis Analysis (e.g., SDS-PAGE, MS) purification->analysis

Figure 2: General experimental workflow for bioconjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for a typical bioconjugation experiment to compare CuAAC and SPAAC efficiency for labeling a protein with a fluorescent dye using an this compound.

Step 1: Preparation of Azide-Modified Protein
  • Protein Preparation : Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • NHS Ester Stock Solution : Immediately before use, dissolve the this compound in an anhydrous, amine-free solvent such as DMSO or DMF to a concentration of 10-50 mM.

  • Labeling Reaction : Add a 5-20 molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation : Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification : Remove the excess, unreacted this compound by size-exclusion chromatography or dialysis against the reaction buffer.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-modified protein

  • Alkyne-functionalized molecule (e.g., Alkyne-PEG4-Fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Stock Solutions :

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of a copper ligand like THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water.

  • Reaction Setup : In a reaction vessel, combine the azide-modified protein and a 1.5-5 molar excess of the alkyne-fluorophore in the reaction buffer.

  • Catalyst Addition : Add the CuSO₄ and THPTA solutions to the reaction mixture. A typical final concentration is 1 mM CuSO₄ and 2 mM THPTA.

  • Initiation : Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation : Incubate the reaction at room temperature for 1-4 hours, protected from light if using a photosensitive fluorophore.

  • Purification : Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove excess reagents and the catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified protein

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG4-Fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Stock Solution : Immediately before use, dissolve the DBCO-fluorophore in DMSO to a concentration of 10 mM.

  • Reaction Setup : To the azide-modified protein solution, add the desired molar excess of the DBCO-fluorophore stock solution. A 10-20 fold molar excess of the DBCO reagent over the protein is a common starting point.

  • Incubation : Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[6] The optimal reaction time will depend on the specific reactants and their concentrations.

  • Quenching (Optional) : To quench any unreacted DBCO-NHS ester (if used directly without prior protein modification), a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) can be added and incubated for an additional 30 minutes.

  • Purification : Remove the excess, unreacted cyclooctyne reagent from the conjugated protein using size-exclusion chromatography.

Conclusion and Recommendations

Both CuAAC and SPAAC are exceptionally powerful and versatile methods for bioconjugation.[2] The choice between them is ultimately dictated by the specific requirements of the experiment.

CuAAC is the preferred method when:

  • Rapid reaction kinetics and high yields are critical.[3]

  • The potential for copper-induced toxicity is not a concern (e.g., in vitro applications, materials science).[3]

  • The starting materials (terminal alkynes) are readily available and cost-effective.

SPAAC is the superior choice for:

  • Applications in living systems, such as live-cell imaging, where copper toxicity is a major concern.[1][2]

  • Experiments where the introduction of a catalyst and reducing agent could interfere with the system under study.

  • When simplicity is desired, as it is a one-step reaction without the need for catalyst preparation.

In a comparative proteomics study, CuAAC was found to have higher labeling efficiency and specificity than SPAAC for identifying O-GlcNAc modified proteins from cell lysates, suggesting its power for in vitro applications.[7] However, for most in vivo studies, the unparalleled biocompatibility of SPAAC makes it the more prudent and often necessary choice.[2] The development of new cyclooctynes with enhanced reaction kinetics continues to make SPAAC an increasingly attractive option for a wider range of applications.

References

Assessing the Stability of N3-C4-NHS Ester Linked ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker technology is a pivotal decision in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the target site. An ideal linker must strike a delicate balance: remaining stable in the bloodstream to minimize off-target toxicity while enabling efficient payload release upon internalization into cancer cells. This guide provides an objective comparison of the stability of N3-C4-NHS ester linked ADCs against other common linker technologies, supported by experimental data and detailed methodologies.

The this compound is a non-cleavable linker that utilizes "click chemistry" for the conjugation of a payload to an antibody. The NHS ester end reacts with primary amines on the antibody, such as lysine (B10760008) residues, to form a stable amide bond. The azide (B81097) (N3) group then allows for the attachment of an alkyne-modified payload via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. This results in a highly stable triazole linkage, classifying the final conjugated linker as non-cleavable.

Comparative Stability Data

The stability of an ADC is a critical attribute that influences its therapeutic index. Premature release of the payload can lead to systemic toxicity, while a linker that is too stable might hinder the cytotoxic effect at the tumor site. The following tables summarize quantitative data from in vitro and in vivo studies to facilitate a direct comparison of different linker technologies. While direct head-to-head data for the this compound linker is limited, the data presented for similar non-cleavable azido-linkers provides a strong indication of its expected performance against cleavable and other non-cleavable linkers.

Table 1: In Vitro Plasma Stability of Different ADC Linker Technologies

Linker TypeRepresentative Linker% Intact ADC after 7 days in Human PlasmaKey Characteristics
Non-Cleavable (Azido-based) Amino-PEG3-C2-Azido (similar to N3-C4) >95% (extrapolated) [1]Expected high plasma stability due to the stable triazole linkage. The PEG component can enhance hydrophilicity and reduce aggregation.[1]
Cleavable (Enzyme-sensitive)Valine-Citrulline (Val-Cit)>90%Generally stable in human plasma but can be susceptible to premature cleavage in rodent plasma by carboxylesterases.[2]
Non-Cleavable (Thioether)Thioether (e.g., SMCC)>95%High plasma stability as they are resistant to enzymatic cleavage. Payload release depends on lysosomal degradation of the antibody.[2]

Table 2: In Vivo Stability of Different ADC Linker Technologies in Rat Models

Linker TypeRepresentative LinkerADC Half-life (t½) in ratsFree Payload Concentration in Plasma
Non-Cleavable (Azido-based) Amino-PEG3-C2-Azido (similar to N3-C4) Comparable to total antibody [1]Low
Cleavable (Enzyme-sensitive)Valine-Citrulline (Val-Cit)Shorter than total antibodyHigher, indicating some in vivo cleavage
Non-Cleavable (Thioether)Thioether (e.g., SMCC)Comparable to total antibodyLow

Mechanism of Action and Payload Release

The mechanism of payload release is fundamentally different for non-cleavable linkers like the this compound compared to cleavable linkers.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating N3-C4 Linked ADC (Stable in Circulation) ADC_binding ADC Binds to Target Antigen ADC_circulating->ADC_binding Internalization Receptor-Mediated Endocytosis ADC_binding->Internalization 1 Endosome Early/Late Endosome Internalization->Endosome 2 Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3 Degradation Antibody Degradation by Lysosomal Proteases Lysosome->Degradation 4 Payload_release Release of Payload- Linker-Amino Acid Metabolite Degradation->Payload_release 5 Cytotoxicity Payload Exerts Cytotoxic Effect Payload_release->Cytotoxicity 6

Signaling pathway of a non-cleavable N3-C4 linked ADC.

As a non-cleavable linker, the this compound-linked ADC relies on the complete degradation of the antibody backbone within the lysosome to release its payload.[3][] After the ADC binds to the target antigen on the cancer cell surface, it is internalized through endocytosis and trafficked to the lysosome.[5] The acidic environment and proteolytic enzymes within the lysosome degrade the antibody, releasing the cytotoxic payload still attached to the linker and the amino acid residue to which it was conjugated.[3][5] This active metabolite then exerts its cell-killing effect. This mechanism generally results in higher plasma stability and a potentially better safety profile compared to cleavable linkers.[]

Experimental Protocols

Accurate and reproducible experimental protocols are essential for assessing and comparing the stability of different ADC linker technologies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.

Materials:

  • Test ADC (this compound linked)

  • Control ADCs (e.g., Val-Cit and thioether linked)

  • Human, mouse, and rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • LC-MS system

  • Protein precipitation solution (e.g., acetonitrile)

  • Immunoaffinity capture beads (e.g., Protein A/G)

Procedure:

  • ADC Incubation: Dilute the test and control ADCs to a final concentration of 100 µg/mL in the plasma of each species. Prepare a control sample in PBS.[1]

  • Time Course: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[1]

  • Sample Analysis (Two Methods):

    • Drug-to-Antibody Ratio (DAR) Analysis by LC-MS:

      • Capture the ADC from the plasma aliquots using immunoaffinity beads.

      • Wash the beads to remove non-specifically bound proteins.

      • Elute the ADC from the beads.

      • Analyze the eluted ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.[6]

    • Free Payload Quantification by LC-MS/MS:

      • Precipitate the proteins from the plasma aliquots using a cold organic solvent.

      • Centrifuge to pellet the precipitated proteins.

      • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.[2]

ADC Aggregation Analysis

Objective: To quantify the formation of high molecular weight species (aggregates) under stressed conditions.

Materials:

  • Test ADC and control ADCs

  • Formulation buffer

  • 40°C incubator

  • Size Exclusion Chromatography (SEC) system with a UV detector

Procedure:

  • Incubation: Prepare solutions of each ADC (e.g., at 1 mg/mL) in the formulation buffer.

  • Stress Condition: Incubate the ADC solutions at an elevated temperature (e.g., 40°C) for a defined period (e.g., 7, 14, and 28 days).[1]

  • SEC Analysis: At each time point, inject a sample of the ADC solution onto an SEC column.

  • Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the monomeric ADC and any high molecular weight species (aggregates). Calculate the percentage of aggregates relative to the total peak area. An increase in the percentage of aggregates over time indicates physical instability.

Start Prepare ADC Samples (Test & Controls) Incubate Incubate ADCs in Plasma (e.g., Human, Mouse, Rat) at 37°C Start->Incubate Timepoints Collect Aliquots at Multiple Time Points Incubate->Timepoints Analysis Analyze Samples Timepoints->Analysis DAR_LCMS DAR Analysis (LC-MS) Analysis->DAR_LCMS Intact ADC Free_Payload Free Payload Quantification (LC-MS/MS) Analysis->Free_Payload Released Payload SEC Aggregation Analysis (SEC) Analysis->SEC Physical Stability Data Compare Stability Profiles DAR_LCMS->Data Free_Payload->Data SEC->Data

Experimental workflow for comparative ADC stability assessment.

Conclusion

The this compound linker, as a non-cleavable linker technology, is expected to confer high stability to ADCs, particularly in terms of plasma stability.[1] This is a significant advantage in minimizing off-target toxicity and achieving a wider therapeutic window. The reliance on lysosomal degradation for payload release ensures that the cytotoxic agent is primarily liberated within the target cancer cells.[3][] However, the lack of a bystander effect, characteristic of non-cleavable linkers, may be a limitation in treating heterogeneous tumors.[2] The choice of linker technology is ultimately a multifactorial decision that must consider the specific target antigen, the tumor microenvironment, the nature of the payload, and the desired therapeutic outcome. Rigorous in vitro and in vivo stability studies, as outlined in this guide, are crucial for the rational design and selection of the optimal linker for a given ADC candidate.

References

A Researcher's Guide to Linker Selection: Cleavable vs. Non-Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the precise field of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to its payload is a critical determinant of both efficacy and safety.[1][2] The choice between a cleavable and a non-cleavable linker strategy dictates the stability of the conjugate in circulation and the mechanism of drug release at the target site.[1][3] This guide provides an objective comparison of these two linker classes, supported by representative data and detailed experimental protocols, to aid researchers in making informed decisions for rational conjugate design.

Section 1: The Two Core Strategies of Payload Release

The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[1]

Cleavable Linkers: These are designed to be stable in the systemic circulation (pH 7.4, low reductive potential) but are susceptible to specific triggers prevalent in the tumor microenvironment or within target cells.[1][4] This conditional cleavage allows for the release of the potent, often unmodified, payload. Common cleavage mechanisms include:

  • Acid-Sensitive (Hydrazones): These linkers hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH ~4.8).[4][5]

  • Protease-Sensitive (Peptides): Linkers containing specific peptide sequences (e.g., valine-citrulline) are cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[4]

  • Glutathione-Sensitive (Disulfides): These linkers are cleaved in the highly reductive intracellular environment, which has a much higher concentration of glutathione (B108866) than the bloodstream.[4][]

Non-Cleavable Linkers: These employ highly stable bonds, such as thioethers, that are resistant to chemical or enzymatic cleavage.[3][7] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized into the lysosome of a target cell.[2][3] This process liberates the payload with the linker and a single amino acid residue still attached.[2]

Diagram 1: Intracellular Trafficking and Payload Release for a Cleavable Linker ADC

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC_circ Stable ADC Endosome Endosome (Low pH) ADC_circ->Endosome Internalization Lysosome Lysosome (Proteases) Endosome->Lysosome Trafficking Payload Free Payload Lysosome->Payload Linker Cleavage (e.g., Enzyme, pH) Apoptosis Apoptosis Payload->Apoptosis Induces DNA Damage Bystander Bystander Cell Killing Payload->Bystander Cell Permeation

Caption: Mechanism of a cleavable linker ADC.

Diagram 2: Intracellular Trafficking and Payload Release for a Non-Cleavable Linker ADC

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC_circ Highly Stable ADC Endosome Endosome ADC_circ->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_complex Payload-Linker- Amino Acid Complex Lysosome->Payload_complex Antibody Degradation Apoptosis Apoptosis Payload_complex->Apoptosis Induces DNA Damage

Caption: Mechanism of a non-cleavable linker ADC.

Section 2: Head-to-Head Performance Comparison

The choice of linker profoundly impacts the therapeutic index of a conjugate.[2] A key differentiator is the "bystander effect," where a released, membrane-permeable payload from a cleavable linker can kill adjacent antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors.[1][2][8] Non-cleavable linkers, releasing a charged payload-amino acid complex, generally do not exhibit this effect, confining toxicity to the target cell.[8][9]

Table 1: Quantitative Comparison of Linker Characteristics

ParameterCleavable Linker (e.g., vc-MMAE)Non-Cleavable Linker (e.g., SMCC-DM1)Key Considerations & References
Plasma Stability Moderate to HighVery HighStability is crucial to prevent premature payload release and off-target toxicity. Non-cleavable linkers are generally more stable.[3][10] Some cleavable linkers (e.g., Val-Cit) show high stability in human plasma but can be susceptible to cleavage in rodent plasma, a key preclinical consideration.[11][12]
Payload Release Mechanism Conditional (Enzymes, pH, Reductive Environment)Antibody Degradation in LysosomeCleavable linkers offer more rapid and varied release triggers.[4] Non-cleavable release is entirely dependent on ADC internalization and lysosomal processing.[3]
Bystander Effect PotentMinimal to NoneThe ability to kill neighboring antigen-negative cells is a major advantage of cleavable linkers, especially in heterogeneous tumors.[2][8][13] The released payload-linker-amino acid complex from non-cleavable ADCs is typically charged and membrane-impermeable.[9]
Off-Target Toxicity Potentially HigherGenerally LowerHigher plasma stability and a lack of bystander effect can lead to a better safety profile for non-cleavable linkers.[4][14]
In Vitro Cytotoxicity (IC₅₀) Generally more potent, especially in mixed cell populations.Potent against target cells, but less effective on bystander cells.Efficacy is highly dependent on the specific cell line, antigen expression, and payload.[2]

Note: The data presented are representative values compiled from various studies and should be interpreted as illustrative. Direct comparisons require identical antibody, payload, and experimental conditions.

Section 3: The Role of Bioorthogonal Linker Building Blocks: N3-C4-NHS Ester

Reagents like This compound (5-azidopentanoyl-NHS) are essential tools in modern bioconjugation. It is important to classify this reagent correctly: it is not a cleavable or non-cleavable linker in itself, but rather a heterobifunctional, non-cleavable ADC linker building block .[15][16][17]

  • NHS Ester Group: This amine-reactive group allows for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on an antibody, forming a stable amide bond.[18][19]

  • Azide (N3) Group: This serves as a "click chemistry" handle.[15] It can react with an alkyne-modified payload via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reaction to form an extremely stable, non-cleavable triazole ring.[15][20]

The use of such building blocks enables a two-step conjugation process that can offer greater control and purity of the final conjugate. The resulting triazole linkage is considered non-cleavable.[21][22]

Diagram 3: Logical Workflow for Conjugation Using this compound

Ab Antibody (with Lysine -NH2) Activated_Ab Azide-Activated Antibody Ab->Activated_Ab Step 1: Amine Reaction (Stable Amide Bond) Linker This compound Linker->Activated_Ab Payload Alkyne-Modified Payload Final_ADC Final ADC Conjugate (Non-Cleavable Triazole Linkage) Payload->Final_ADC Activated_Ab->Final_ADC Step 2: Click Chemistry (SPAAC or CuAAC)

Caption: Two-step bioorthogonal conjugation workflow.

Section 4: Experimental Protocols

Robust and standardized protocols are essential for accurately assessing and comparing ADC linkers.

Protocol 1: General Antibody Conjugation with an NHS-Ester Linker

This protocol describes a general method for labeling an antibody with an amine-reactive NHS-ester-containing linker, such as this compound.

  • Objective: To covalently attach a linker to primary amines on an antibody.

  • Materials:

    • Antibody (1-5 mg/mL)

    • Amine-free buffer (e.g., PBS, pH 7.2-8.5)[18]

    • NHS-ester linker (e.g., this compound)

    • Anhydrous DMSO or DMF[18]

    • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

    • Desalting column (e.g., Sephadex G-25) or dialysis system for purification[19]

  • Procedure:

    • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 8.0). If necessary, perform a buffer exchange. The concentration should be between 1-10 mg/mL.[18][]

    • Linker Preparation: Immediately before use, allow the NHS-ester linker vial to equilibrate to room temperature. Dissolve the linker in anhydrous DMSO to create a 10 mM stock solution.[18][]

    • Conjugation Reaction: Add a 5 to 20-fold molar excess of the linker stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% of the total reaction volume.[18]

    • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light.[18][19]

    • Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[18]

    • Purification: Remove unreacted linker and byproducts by running the reaction mixture through a desalting column or via dialysis against PBS.[19]

    • Characterization: Determine the final protein concentration and the drug-to-antibody ratio (DAR) using appropriate analytical methods (e.g., UV-Vis spectroscopy, LC-MS). Store the conjugate at 4°C or -80°C for long-term storage.[19]

Protocol 2: In Vitro Plasma Stability Assay

This assay is critical for comparing the stability of different linkers in a physiologically relevant matrix.

  • Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.[24]

  • Materials:

    • Test ADCs (with cleavable and non-cleavable linkers)

    • Frozen plasma (human, mouse, rat, etc.)[24]

    • PBS (Phosphate-Buffered Saline)

    • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)[25]

    • LC-MS system for analysis[25]

  • Procedure:

    • ADC Incubation: Thaw plasma at 37°C. Dilute the test ADCs to a final concentration of approximately 100 µg/mL in both plasma and a control PBS buffer.[24]

    • Time-Point Sampling: Incubate all samples at 37°C with gentle agitation.[24] Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).[24][26]

    • Sample Quenching: Immediately snap-freeze the collected aliquots and store them at -80°C to halt any further degradation until analysis.[24]

    • Sample Analysis (LC-MS for DAR Measurement):

      • Immunoaffinity Capture: Thaw samples and isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.[24][25]

      • Elution & Reduction: Elute the captured ADC and, if necessary, reduce the interchain disulfide bonds to separate heavy and light chains.[24]

      • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).[24][25]

    • Data Analysis: Plot the average DAR against time for each ADC construct. The rate of DAR decrease is a direct measure of the linker's stability in plasma.[24][27]

Conclusion

The selection between cleavable and non-cleavable linkers is a critical, context-dependent decision in the development of ADCs and other bioconjugates.[2] Cleavable linkers offer the potential for a powerful bystander effect, which is highly advantageous for heterogeneous tumors, but may come with a trade-off in plasma stability.[2][9] Non-cleavable linkers generally provide superior stability and a potentially better safety profile, making them an excellent choice for homogenous tumors or when minimizing off-target toxicity is paramount.[2][3][14] The use of versatile building blocks like this compound further expands the toolbox for creating stable, non-cleavable conjugates. A thorough evaluation using standardized protocols is essential to select the optimal linker strategy for each specific therapeutic application.

References

A Head-to-Head Comparison of N3-C4-NHS Ester and DBCO-NHS Ester for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for applications ranging from drug delivery and diagnostic imaging to fundamental biological research. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, allowing for specific covalent modifications in complex biological environments. Among the various strategies, the use of N-hydroxysuccinimide (NHS) esters to introduce bioorthogonal handles onto proteins and other amine-containing biomolecules is a widely adopted approach. This guide provides a comprehensive comparison of two popular NHS esters: N3-C4-NHS ester and DBCO-NHS ester, focusing on their performance, underlying chemistry, and experimental considerations.

The primary distinction between this compound and DBCO-NHS ester lies in the bioorthogonal reaction they enable. This compound introduces a terminal azide (B81097) group, which subsequently reacts with an alkyne-modified molecule through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, DBCO-NHS ester introduces a dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts with an azide-modified molecule via a catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). This fundamental difference in their reaction mechanism dictates their respective advantages and limitations, particularly concerning reaction kinetics and biocompatibility.

Quantitative Performance Comparison

The choice between this compound and DBCO-NHS ester often involves a trade-off between reaction speed and the biological context of the experiment. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: General Properties and Reaction Conditions of NHS Esters

FeatureThis compoundDBCO-NHS Ester
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)
Optimal Reaction pH 8.3 - 8.5[1][2]7.2 - 8.5[][4]
Competing Reaction Hydrolysis of the NHS ester[5]Hydrolysis of the NHS ester[5][6]
Solubility Typically dissolved in an organic solvent (DMSO or DMF) before addition to aqueous buffer[1][7]Typically dissolved in an organic solvent (DMSO or DMF) before addition to aqueous buffer[8][9][10]

Table 2: Comparison of Subsequent Bioorthogonal Reactions

FeatureCuAAC (with this compound)SPAAC (with DBCO-NHS ester)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[11][12]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[8][11]
Reaction Rate (Second-Order Rate Constant) Generally very fast (typically 1-100 M⁻¹s⁻¹)[11]Slower than CuAAC, highly dependent on the cyclooctyne (for DBCO, ~1 M⁻¹s⁻¹)[13]
Biocompatibility Lower, due to the cytotoxicity of the copper(I) catalyst.[14]High, as it is a catalyst-free reaction suitable for in vivo applications.[14][15][16]
Catalyst Required Yes, Copper(I)No
Byproducts NoneNone

Reaction Mechanisms and Experimental Workflows

The overall workflow for labeling with either this compound or DBCO-NHS ester involves two main stages: the initial amine labeling followed by the bioorthogonal click reaction.

G cluster_0 Stage 1: Amine Labeling cluster_1 Stage 2: Bioorthogonal Reaction cluster_1a CuAAC Pathway cluster_1b SPAAC Pathway Protein Protein with Primary Amines (-NH2) Labeled_Protein Azide- or DBCO-Labeled Protein Protein->Labeled_Protein pH 8.3-8.5 NHS_Ester This compound or DBCO-NHS Ester NHS_Ester->Labeled_Protein Azide_Protein Azide-Labeled Protein Labeled_Protein->Azide_Protein DBCO_Protein DBCO-Labeled Protein Labeled_Protein->DBCO_Protein CuAAC_Product Labeled Conjugate Azide_Protein->CuAAC_Product Alkyne_Probe Alkyne-Probe Alkyne_Probe->CuAAC_Product Copper Copper(I) Catalyst Copper->CuAAC_Product SPAAC_Product Labeled Conjugate DBCO_Protein->SPAAC_Product Azide_Probe Azide-Probe Azide_Probe->SPAAC_Product G cluster_0 CuAAC Reaction (this compound) cluster_1 SPAAC Reaction (DBCO-NHS Ester) Azide R1-N3 Triazole_CuAAC 1,4-disubstituted Triazole Azide->Triazole_CuAAC Alkyne R2-C≡CH Alkyne->Triazole_CuAAC Copper Cu(I) Copper->Triazole_CuAAC Catalyst DBCO R1-DBCO Triazole_SPAAC Triazole DBCO->Triazole_SPAAC Azide_SPAAC R2-N3 Azide_SPAAC->Triazole_SPAAC

References

A Comparative Guide to Size-Exclusion Chromatography for the Analysis of N3-C4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Size-Exclusion Chromatography (SEC) with alternative analytical techniques for the characterization of N3-C4-NHS ester conjugates. The performance of SEC is evaluated against Hydrophobic Interaction Chromatography (HIC) and Ion-Exchange Chromatography (IEX), supported by experimental data and detailed methodologies to inform analytical strategy in bioconjugate development.

This compound is a heterobifunctional crosslinker containing an azide (B81097) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds, while the azide group enables subsequent conjugation to other molecules via "click chemistry." Accurate characterization of the resulting conjugate is crucial to ensure its quality, efficacy, and safety.

Principles of Separation

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[1] Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path, resulting in later elution. SEC is a non-denaturing technique primarily used to quantify aggregates, fragments, and the monomeric species of the conjugate.[1]

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity.[2] A high-salt mobile phase promotes the interaction of hydrophobic regions of the protein with the hydrophobic stationary phase. Elution is achieved by decreasing the salt concentration. HIC is particularly useful for separating species with different drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs), as the addition of a hydrophobic payload increases the molecule's overall hydrophobicity.[3]

Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge.[4] The charged functional groups on the protein surface interact with the oppositely charged stationary phase. Elution is typically achieved by increasing the salt concentration or by changing the pH of the mobile phase.[5] IEX is effective in separating charge variants that may arise from conjugation, such as the modification of charged lysine residues.[6]

Performance Comparison

The selection of an analytical technique depends on the specific quality attributes to be assessed. The following table summarizes the key performance characteristics of SEC, HIC, and IEX for the analysis of bioconjugates.

FeatureSize-Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)Ion-Exchange Chromatography (IEX)
Primary Separation Principle Hydrodynamic Radius (Size)Surface HydrophobicityNet Surface Charge
Primary Application Aggregate and fragment analysis, quantification of monomerDrug-to-Antibody Ratio (DAR) determination, separation of species with different hydrophobicitiesCharge variant analysis, separation of positional isomers
Resolution of Conjugated Species Limited resolution between species with similar sizesHigh resolution for species with different hydrophobicities (e.g., different DARs)High resolution for species with different net charges
Mobile Phase Conditions Isocratic, near-physiological pH and salt concentrationSalt gradient (decreasing), non-denaturing conditionsSalt or pH gradient, non-denaturing conditions
Compatibility with MS Generally compatible with MS-friendly mobile phasesTypically incompatible due to high concentrations of non-volatile saltsCan be compatible with MS-friendly buffers

Experimental Protocols

Detailed experimental protocols are essential for achieving reliable and reproducible results. The following sections provide representative protocols for the analysis of bioconjugates using SEC, HIC, and IEX.

This compound Conjugation Protocol

This protocol outlines a general procedure for conjugating an this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

  • NHS Ester Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a desired stock concentration.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column).

Size-Exclusion Chromatography (SEC) Protocol

This method is designed to separate the conjugate from aggregates and fragments.

ParameterCondition
Column TSKgel G3000SWXL (7.8 mm x 300 mm, 5 µm) or equivalent
Mobile Phase 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV absorbance at 280 nm
Injection Volume 10-20 µL
Run Time 30 minutes (isocratic)
Hydrophobic Interaction Chromatography (HIC) Protocol

This protocol is suitable for separating conjugates based on their degree of substitution, which affects hydrophobicity.

ParameterCondition
Column TSKgel Butyl-NPR (4.6 mm x 35 mm, 2.5 µm) or equivalent
Mobile Phase A 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV absorbance at 280 nm
Injection Volume 10-20 µL
Gradient 0-100% B over 20 minutes
Ion-Exchange Chromatography (IEX) Protocol

This protocol is designed to separate charge variants of the bioconjugate.

ParameterCondition
Column ProPac WCX-10 (4 mm x 250 mm) or equivalent
Mobile Phase A 20 mM MES, pH 6.0
Mobile Phase B 20 mM MES, 1 M NaCl, pH 6.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV absorbance at 280 nm
Injection Volume 10-20 µL
Gradient 0-50% B over 30 minutes

Visualizing Workflows and Relationships

This compound Conjugation Workflow

Protein Protein in Amine-Free Buffer Reaction Conjugation Reaction (1-2h at RT or overnight at 4°C) Protein->Reaction NHS_Ester This compound in DMSO/DMF NHS_Ester->Reaction Quenching Quenching (Tris-HCl) Reaction->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Final_Product Purified N3-C4 Conjugate Purification->Final_Product

Caption: Workflow for conjugating a protein with this compound.

Analytical Techniques Relationship

cluster_conjugate This compound Conjugate cluster_analysis Chromatographic Analysis Conjugate Heterogeneous Mixture (Monomer, Aggregates, Variants) SEC SEC (Size) Conjugate->SEC Separates HIC HIC (Hydrophobicity) Conjugate->HIC Separates IEX IEX (Charge) Conjugate->IEX Separates Aggregates Aggregates & Fragments SEC->Aggregates Identifies DAR Drug-to-Antibody Ratio (if applicable) HIC->DAR Determines Variants Charge & Positional Variants IEX->Variants Identifies

Caption: Relationship between the conjugate and analytical techniques.

Conclusion

The analysis of this compound conjugates requires a multi-faceted approach to ensure product quality. Size-Exclusion Chromatography is an indispensable tool for the assessment of aggregation and fragmentation, providing crucial information on the homogeneity of the conjugate population. However, for a comprehensive characterization, orthogonal methods such as Hydrophobic Interaction Chromatography and Ion-Exchange Chromatography are essential. HIC provides valuable insights into the hydrophobicity profile, which can be indicative of the degree of conjugation, while IEX is unparalleled in its ability to resolve charge-related variants. The choice of the analytical method should be guided by the specific quality attributes that need to be monitored. A combination of these techniques provides a robust analytical workflow for the development and quality control of this compound conjugates.

References

Safety Operating Guide

Proper Disposal of N3-C4-NHS Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of N3-C4-NHS ester. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This document provides detailed procedural guidance for the proper disposal of this compound, a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Due to its reactive N-hydroxysuccinimide (NHS) ester and azide (B81097) functionalities, this compound requires specific handling and disposal protocols to mitigate potential hazards.

I. Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4] When handling the solid powder form, a dust mask is recommended to prevent inhalation.

II. Hazard and Safety Information

This compound is classified as a hazardous substance. The following table summarizes key safety and identification data.

PropertyValueSource
CAS Number 478801-48-8[1][2][5][6]
Molecular Formula C₉H₁₂N₄O₄[1][2][5][6]
Molecular Weight 240.22 g/mol [2][5][6]
Purity ≥90-98% (Varies by supplier)[2][5][6]
GHS Pictogram [7]
Signal Word Danger[7]
Hazard Statements H228: Flammable solidH315: Causes skin irritationH319: Causes serious eye irritation[7]
Storage Store at -20°C[1][5]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound depends on its form (unused solid, solutions, or contaminated labware). The core principle is the deactivation of its reactive functional groups prior to disposal as hazardous waste.

A. Unused or Expired Solid Product

  • Do Not Dispose of in Regular Trash: The solid powder must never be disposed of in regular municipal waste.

  • Collection: The original vial containing the unused or expired solid product should be securely closed and placed in a designated hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Follow all additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.

B. Concentrated Solutions (e.g., in DMSO or DMF)

  • Collection: All concentrated stock solutions must be collected in a sealed, appropriately labeled hazardous waste container.

  • No Drain Disposal: Never dispose of concentrated organic solutions of this compound down the drain.

C. Dilute Aqueous Solutions and Reaction Mixtures

A two-step deactivation process is recommended for aqueous waste streams containing this compound to address both the NHS ester and the azide group. This procedure should be performed in a chemical fume hood.

Step 1: Hydrolysis of the NHS Ester

  • Objective: To hydrolyze the reactive NHS ester, rendering it non-reactive towards amines.

  • Procedure:

    • Ensure the pH of the aqueous solution is neutral or slightly basic (pH 7-8.5). If the solution is acidic, adjust with a suitable buffer such as sodium bicarbonate.

    • Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.

Step 2: Deactivation of the Azide Group

  • Objective: To convert the potentially explosive organic azide into a more stable derivative.

  • Caution: Organic azides can be shock-sensitive and potentially explosive, especially in the presence of heavy metals. Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.

  • Procedure (Chemical Degradation):

    • This procedure should only be performed by trained personnel in a chemical fume hood.

    • While stirring the aqueous solution, add a 20% aqueous solution of sodium nitrite (B80452), using about 1.5g of sodium nitrite for every gram of this compound.

    • Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic to litmus (B1172312) paper. Crucially, the sodium nitrite must be added before the acid.

    • Stir the reaction mixture for several hours. The absence of azides can be confirmed with a starch-iodide paper test for excess nitrite (a blue color indicates completion).

    • Neutralize the final solution to a pH between 6 and 9 before collection.

Collection of Deactivated Aqueous Waste:

  • After the deactivation procedures, transfer the treated solution to a designated and clearly labeled aqueous hazardous waste container.

D. Contaminated Labware

  • Segregation: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be considered chemical waste.

  • Collection: These materials should be collected in a designated solid hazardous waste container, separate from regular trash.

IV. Final Disposal

  • Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste containers. Always follow institutional protocols for waste accumulation, storage, and pickup requests.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

cluster_start Start: this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_deactivation Deactivation Protocol (Fume Hood) cluster_final Final Disposal start Identify Waste Type solid_waste Unused Solid or Contaminated Labware start->solid_waste Solid liquid_waste Aqueous or Organic Solution start->liquid_waste Liquid collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid final_disposal Store and Arrange for EHS Pickup collect_solid->final_disposal is_concentrated Concentrated Organic Solution? liquid_waste->is_concentrated is_concentrated->collect_solid Yes is_aqueous Dilute Aqueous Solution? is_concentrated->is_aqueous No hydrolyze 1. Hydrolyze NHS Ester (pH 7-8.5, room temp, overnight) is_aqueous->hydrolyze Yes deactivate_azide 2. Deactivate Azide (e.g., with sodium nitrite and acid) hydrolyze->deactivate_azide collect_aqueous Collect in Aqueous Hazardous Waste Container deactivate_azide->collect_aqueous collect_aqueous->final_disposal

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N3-C4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents like N3-C4-NHS ester is paramount for both laboratory safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this non-cleavable antibody-drug conjugate (ADC) linker.

This compound is utilized in the synthesis of ADCs and is a click chemistry reagent.[1][2] Due to its reactive N-hydroxysuccinimide (NHS) ester moiety, specific precautions are necessary to prevent hydrolysis and ensure reactivity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure and ensure safety when handling this compound. The following table outlines the required and recommended PPE.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glassesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Weighing (Solid) Safety gogglesChemical-resistant gloves (double-gloving recommended)Laboratory coatN95 or P100 respirator if weighing outside a fume hood or if dust is generated
Dissolution/Solution Preparation Safety gogglesChemical-resistant glovesLaboratory coatWork in a chemical fume hood
Reaction Setup & Monitoring Safety gogglesChemical-resistant glovesLaboratory coatWork in a chemical fume hood
Work-up & Purification Safety gogglesChemical-resistant glovesLaboratory coatWork in a chemical fume hood
Waste Disposal Safety gogglesChemical-resistant glovesLaboratory coatWork in a chemical fume hood

This guidance is based on the general properties of N-hydroxysuccinimide (NHS) esters. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive safety information.

Operational Plans: Handling and Storage

Proper handling and storage are critical to maintain the stability and reactivity of this compound. The primary concern is exposure to moisture, which can hydrolyze the NHS ester, rendering it inactive.[3]

Storage:

  • Store at -20°C in a tightly sealed container with a desiccant.[4][5]

  • Protect from light.[3]

  • Store as a dry powder whenever possible, as the solid form is significantly more stable than solutions.[3]

Handling:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[5]

  • Weighing: Weigh the desired amount of the compound quickly, preferably in a low-humidity environment or a glove box. Minimize exposure to ambient air.

  • Dissolution: Dissolve the NHS ester in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[5][6] Do not prepare stock solutions for storage.[5]

  • Reaction Conditions: The reaction of NHS esters with primary amines is pH-dependent, with an optimal pH range of 8.3-8.5.[6] Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the intended reaction.[5]

Experimental Protocol: General Labeling of a Biomolecule

This protocol provides a general procedure for labeling a protein with this compound.

  • Preparation of Biomolecule: Dissolve the biomolecule (e.g., protein) in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer).[6]

  • Preparation of NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[6]

  • Reaction: Add the NHS ester solution to the biomolecule solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester. The reaction can be incubated for 1-4 hours at room temperature or overnight on ice.[6]

  • Quenching (Optional): To stop the reaction, a quenching reagent such as 1 M Tris-HCl (pH 8.0) or 1 M glycine can be added to a final concentration of 20-50 mM.[3]

  • Purification: Purify the conjugate using an appropriate method, such as gel filtration or dialysis, to remove unreacted NHS ester and byproducts.[5][6]

Disposal Plan

All waste materials containing this compound must be treated as hazardous chemical waste.

Solid Waste:

  • Dispose of unused or expired solid this compound as hazardous chemical waste.

  • Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, labeled hazardous waste container.[7][8]

Liquid Waste:

  • Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.[7][8]

  • For dilute aqueous solutions, the reactive NHS ester can be quenched by adjusting the pH to between 7.0 and 8.5 and allowing it to stand for several hours to ensure complete hydrolysis before collection for disposal.[8] Do not pour any solutions down the drain.[7]

Decontamination:

  • Clean any spills immediately with an appropriate absorbent material.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[7]

Below is a diagram illustrating the general workflow for handling and disposing of this compound.

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Plan equilibration Equilibrate vial to room temperature weighing Weigh solid in low humidity environment equilibration->weighing dissolution Dissolve in anhydrous, amine-free solvent weighing->dissolution reaction Perform reaction at pH 8.3-8.5 dissolution->reaction solid_waste Solid Waste Collection (Unused reagent, contaminated items) reaction->solid_waste Collect contaminated consumables liquid_waste Liquid Waste Collection (Reaction mixtures, solvent washes) reaction->liquid_waste Collect reaction mixture hazardous_waste Dispose as Hazardous Waste solid_waste->hazardous_waste liquid_waste->hazardous_waste decontamination Decontaminate work area decontamination->hazardous_waste

Caption: Workflow for handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.